Onalespib

Catalog No.
S538093
CAS No.
912999-49-6
M.F
C24H31N3O3
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Onalespib

CAS Number

912999-49-6

Product Name

Onalespib

IUPAC Name

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3

InChI Key

IFRGXKKQHBVPCQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(2,4-dihydroxy-5-isopropylphenyl)-(5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl)methanone, AT 13387, AT-13387, AT13387, onalespib

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C

The exact mass of the compound Onalespib is 409.23654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Onalespib mechanism of action HSP90 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Downstream Effects

Inhibition of HSP90 by onalespib has a multi-faceted impact on cancer cells, as illustrated in the following pathway:

G This compound This compound HSP90 HSP90 This compound->HSP90  Inhibits ClientProteins Oncogenic Client Proteins (EGFR, AKT, ALK, etc.) This compound->ClientProteins  Initiates  Degradation HSP90->ClientProteins  Folds & Stabilizes Degradation Ubiquitination & Proteasomal Degradation ClientProteins->Degradation Pathways Disruption of Downstream Signaling (PI3K/AKT, MAPK/ERK, DNA Repair) Degradation->Pathways Effects Anti-Tumor Effects Pathways->Effects

The downstream effects of this mechanism include:

  • Reduced Cell Proliferation & Survival: Depletion of client proteins like EGFR, AKT, and ERK1/2 disrupts critical pro-survival and growth signals [1] [2].
  • Induction of Apoptosis: Treatment leads to increased caspase 3/7 activity and Annexin V staining, indicating programmed cell death [3] [4] [5].
  • Inhibition of Migration & Angiogenesis: this compound reduces cancer cell migration and disrupts the formation of capillary-like structures [3] [1].
  • Impaired DNA Damage Repair: By degrading DNA repair clients (e.g., DNA-PKcs, CHK1), this compound increases and prolongs the presence of DNA damage markers like γH2AX and 53BP1 foci, enhancing the effect of DNA-damaging agents [3].

Synergistic Combination Therapies

A key application of this compound is in combination therapies, where it shows synergistic effects by sensitizing cancer cells to other treatments. The table below summarizes evidence from preclinical studies.

Combination Therapy Cancer Model(s) Observed Synergistic Effect
Radiotherapy [3] Colorectal (HCT116), Radioresistant (A431) Substantial tumor growth delay, prolonged survival; increased DNA damage (γH2AX) & apoptosis.

| Tyrosine Kinase Inhibitors (e.g., Crizotinib, Erlotinib) [6] | Non-Small Cell Lung Cancer (NSCLC) (H2228, HCC827) | Delayed emergence of resistance to TKIs; suppressed multiple resistance mechanisms. | | Temozolomide [1] [2] | Glioblastoma (GBM) cell lines & patient-derived GSCs | Enhanced survival in zebrafish and mouse xenograft models; depleted EGFRvIII mutant. | | Cisplatin [5] | Ovarian (A2780, SKOV3), Head & Neck (H314) | Overcame cisplatin resistance; increased DNA damage, apoptosis, and reduced cell migration. | | ¹⁷⁷Lu-DOTATATE (PRRT) [4] | Neuroendocrine Tumor (NET) (BON, NCI-H727) | SSTR-specific synergistic effect; downregulated EGFR and increased caspase 3/7 activity. |

Experimental Protocols for Key Assays

For researchers aiming to validate the effects of this compound, here are methodologies for key experiments from the cited literature.

  • Cell Viability and Proliferation (XTT/WST-1 Assay)

    • Cell Seeding: Seed cells (e.g., 5x10³ BON, 12x10³ NCI-H727) in 96-well plates and incubate for 1-2 days [4].
    • Drug Treatment: Replace medium with fresh medium containing a dose range of this compound (e.g., 1-10,000 nM) [4].
    • Incubation and Measurement: Incubate for 72 hours. Add XTT or WST-1 reagent mixture and incubate for 4 hours. Measure absorbance with a plate reader [4].
  • Colony Formation Assay (Clonogenic Survival)

    • Pre-treatment (Optional): Treat cells with this compound or vehicle for 24 hours [1].
    • Seeding and Exposure: Seed a low number of cells (e.g., 1000 cells/well) in triplicate. For combination studies with radiation, irradiate plates after 4-24 hours with varying doses (e.g., 2, 4, 6 Gy) [3].
    • Colony Development and Analysis: Incubate for 7-14 days until colonies form. Fix, stain with crystal violet, and count colonies. Use software like CompuSyn to calculate Combination Index (CI) [3] [1].
  • Analysis of Protein Expression (Western Blot)

    • Cell Lysis: Lyse cells after treatment (e.g., 24-48 hours) in RIPA buffer with protease/phosphatase inhibitors.
    • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Probe membrane with primary antibodies (e.g., HSP70, EGFR, AKT, γH2AX). Use GAPDH as a loading control. Incubate with HRP-conjugated secondary antibodies [1] [5].
    • Detection: Use chemiluminescence substrate for detection. Upregulation of HSP70 and downregulation of client proteins like EGFR confirm target engagement [3] [1].
  • Analysis of Apoptosis (Annexin V/Flow Cytometry)

    • Cell Preparation: Seed cells and treat with this compound for 48-96 hours. Harvest cells and resuspend in binding buffer [3] [1].
    • Staining: Incubate cell suspension with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) for 15 minutes in the dark.
    • Analysis: Analyze fluorescence of at least 10,000 cells using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+ [1].

Pharmacological and Selectivity Profile

This compound exhibits a favorable pharmacological profile for a targeted agent [1] [7] [2].

  • Blood-Brain Barrier Penetration: Notably, this compound effectively crosses the intact blood-brain barrier, with brain concentrations surpassing plasma levels in nude mice, making it a candidate for glioblastoma treatment [1] [2].
  • Selectivity: It demonstrates a clean profile against major cytochrome P450 isoforms (≤40% inhibition at 10 μM for 1A2, 2D6, 3A4, 2C9, 2C19) and shows low hERG inhibition (7% at 3 μM), indicating a reduced risk of cardiotoxicity and drug-drug interactions [7].

References

Comprehensive Technical Guide: Discovery and Development of the HSP90 Inhibitor AT13387

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

AT13387 is a potent, second-generation heat shock protein 90 (HSP90) inhibitor discovered using fragment-based drug design by Astex Pharmaceuticals. This whitepaper details the comprehensive scientific and development journey of AT13387, from its initial discovery through to ongoing clinical trials. AT13387 demonstrates high binding affinity (Kd = 0.71 nM) to the N-terminal ATPase domain of HSP90 and exhibits prolonged pharmacodynamic effects both in vitro and in vivo. Its mechanism involves disrupting the HSP90 chaperone function, leading to proteasomal degradation of numerous oncogenic client proteins critical for cancer cell survival and proliferation. Preclinical data shows particular efficacy in models of non-small cell lung cancer (NSCLC), melanoma, nasopharyngeal carcinoma, and gastrointestinal stromal tumors (GIST), especially in overcoming resistance to targeted therapies. The compound's favorable pharmacokinetic profile and extended target suppression support less frequent dosing regimens, potentially enhancing therapeutic utility while minimizing toxicity. This guide provides researchers and drug development professionals with detailed experimental protocols, quantitative data analyses, and visualizations of the key biological pathways and synthetic processes involved in AT13387 development.

Introduction and Mechanism of Action

HSP90 as an Oncology Target

Heat shock protein 90 (HSP90) is a ubiquitously expressed molecular chaperone that plays a critical role in cellular proteostasis by facilitating the folding, maturation, stabilization, and degradation of a diverse set of client proteins. Approximately 200+ oncogenic proteins rely on HSP90 for their stability and function, including kinases, transcription factors, and cell surface receptors. The HSP90 chaperone cycle is ATP-dependent, with N-terminal domain ATPase activity being essential for its function. In cancer cells, the dependency on HSP90 is heightened due to increased expression of unstable mutant oncoproteins and heightened survival signaling pathways. This differential dependency creates a therapeutic window where cancer cells are more susceptible to HSP90 inhibition than normal cells. Furthermore, mutated oncoproteins often exhibit even greater reliance on HSP90 chaperoning activity, as these mutations tend to render the proteins less stable. This is particularly evident with mutant epidermal growth factor receptor (EGFR) forms, which demonstrate pronounced sensitivity to HSP90 inhibition both in vitro and in vivo [1].

Molecular Mechanism of AT13387

AT13387 specifically targets the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its essential ATPase activity. This inhibition triggers a cascade of molecular events:

  • Remodeling of HSP90 chaperone complex: AT13387 binding induces conformational changes in the HSP90 complex
  • Recruitment of ubiquitin ligases: The remodeled complex recruits E3 ubiquitin ligases that polyubiquitinate HSP90 client proteins
  • Proteasomal degradation: Ubiquitinated client proteins are targeted for destruction via the proteasome
  • Depletion of oncogenic proteins: Critical drivers of cancer cell survival and proliferation are depleted
  • Heat shock response induction: Compensatory upregulation of HSP70 occurs as a cellular stress response

This multi-faceted mechanism enables AT13387 to simultaneously disrupt multiple oncogenic pathways through degradation of key client proteins including EGFR, HER2, BRAF, MET, AKT, CDK4, and others. The long-lasting client protein suppression observed with AT13387 distinguishes it from earlier HSP90 inhibitors and forms the basis for its less frequent dosing schedule in clinical settings [1].

Discovery and Optimization

Fragment-Based Drug Discovery

AT13387 was identified using fragment-based drug design (FBDD), an approach that screens small, low molecular weight chemical fragments (<300 Da) and progressively optimizes them into drug-like compounds. Researchers at Astex Pharmaceuticals utilized this methodology to identify initial fragment hits binding to the ATP pocket of HSP90α. Through iterative structure-based design and extensive structure-activity relationship (SAR) studies, these fragments were optimized to yield AT13387, which demonstrates high binding affinity (Kd = 0.71 nM) and excellent ligand efficiency (LE = 0.42). This systematic approach enabled the development of a compound with optimal physicochemical and pharmacological properties for clinical development [2].

Chemical Synthesis and Optimization

The synthetic route for AT13387 has undergone significant optimization to enable large-scale production for clinical trials. The original synthesis developed by Astex researchers required thirteen steps with an overall yield of only 2.6%, involving lengthy reaction times (>3 days) and challenging chromatographic separations of highly polar intermediates. Subsequent improvements by various research groups have substantially enhanced the synthetic efficiency:

  • Route B (Patel et al.): Reduced steps with 13.3% overall yield but required hazardous reagents and stringent conditions
  • Route C (Liang et al.): Utilized [2+2+2] cycloaddition but still lengthy with 9.3% overall yield
  • Optimized Route: Streamlined to seven steps with 46% overall yield, avoiding protection/deprotection protocols and difficult purifications [2]

The optimized synthesis employs key transformations including palladium-mediated cross-coupling and EDC-mediated amide coupling, followed by hydrogenolysis for final deprotection. This efficient synthesis supports the continued clinical development of AT13387 by ensuring reliable access to multi-gram quantities of high-quality material [2].

Table: Evolution of AT13387 Synthetic Routes

Route Steps Overall Yield Key Advantages Key Limitations
Original (Astex) 13 2.6% Initial route enabled discovery Lengthy reactions, difficult purifications
Route B (Patel) 8 13.3% Reduced steps Hazardous reagents, stringent conditions
Route C (Liang) >12 9.3% Alternative scaffold access Low yield, challenging purifications
Optimized Route 7 46% High yield, no protection/deprotection Requires silica chromatography for final purity

Preclinical Efficacy Profile

In Vitro Antiproliferative Activity

AT13387 demonstrates broad-spectrum antiproliferative activity across diverse cancer cell lines, with particularly potent effects in certain malignancies. The compound's efficacy was evaluated using standardized Alamar Blue assays with 10-point dose response curves over three cell doubling times to determine GI50 values (concentration causing 50% growth inhibition). The results reveal nanomolar potency across a wide array of tumor types, with certain cancer cell lines showing exceptional sensitivity [1].

Table: AT13387 GI50 Values Across Cancer Cell Lines [1]

Tumor Origin Cell Line AT13387 GI50 (nM)
Lung Carcinoma NCI-H1650 13
A549 22
NCI-H1975 27
Breast Carcinoma BT474 13
MDA-MB-468 25
T47D 29
Melanoma A375 18
SkMel 28 44
Leukemia MV4-11 13
HL60 22
Normal Prostate PNT2 480

The data demonstrates significant selectivity for cancer cells versus normal cells, with the normal prostate epithelial cell line PNT2 showing approximately 10-37 fold reduced sensitivity compared to most cancer cell lines. Particularly noteworthy is the exceptional potency in cell lines dependent on highly sensitive HSP90 clients, such as mutant EGFR in lung cancer (NCI-H1650, NCI-H1975) and HER2 in breast cancer (BT474) [1].

In Vivo Efficacy in Solid Tumors

AT13387 has demonstrated robust antitumor activity across multiple human tumor xenograft models, with particular efficacy in lung carcinoma models. In NCI-H1975 (mutant EGFR) xenografts, AT13387 treatment resulted in significant tumor growth inhibition with once-weekly dosing sufficient to maintain efficacy. This activity correlates with prolonged suppression of client proteins and phospho-signaling pathways in tumor tissue for up to 72 hours after a single dose, despite rapid clearance of the compound from systemic circulation. This disproportionate prolonged effect in tumor tissue compared to plasma concentrations represents a key pharmacological advantage, potentially enabling regimens that maximize antitumor effects while minimizing systemic exposure and toxicity [1].

In melanoma models, AT13387 effectively delayed the emergence of resistance to BRAF inhibitors. Combination of AT13387 with vemurafenib in SK-MEL-28 xenograft models prevented tumor regrowth over 5 months, whereas vemurafenib monotherapy resulted in relapse in 2 out of 7 tumors during the same period. Similar effects were observed in colony formation assays, where the combination prevented resistant colony formation under conditions where vemurafenib alone generated resistant colonies. These findings support the potential of HSP90 inhibition to overcome or delay acquired resistance to targeted kinase inhibitors in melanoma [3].

Pharmacodynamics and Pharmacokinetics

Target Engagement and Biomarker Responses

AT13387 demonstrates potent, concentration-dependent inhibition of HSP90 function, as evidenced by depletion of client proteins and induction of heat shock response markers:

  • Client Protein Degradation: Treatment with AT13387 results in depletion of multiple oncogenic clients including EGFR, HER2, BRAF, CRAF, AKT, CDK4, and MET
  • Duration of Effect: Client protein knockdown persists for up to 7 days in vitro and 72 hours in vivo after single-dose treatment
  • Heat Shock Response: Dose-dependent upregulation of HSP70 serves as a pharmacodynamic marker of HSP90 inhibition
  • Apoptosis Induction: Activation of mitochondrial apoptosis pathways with increased Annexin V binding and modulation of BCL-2 family proteins
  • Senescence Induction: In nasopharyngeal carcinoma models, AT13387 induces cellular senescence accompanied by p21 and p27 upregulation and Rb dephosphorylation [1] [4] [5]

The extended duration of pharmacodynamic effects exceeds the plasma half-life of AT13387, suggesting prolonged target engagement in tumor tissue. This disconnect between pharmacokinetics and pharmacodynamics enables less frequent dosing regimens in clinical applications [1].

Pharmacokinetic Properties

AT13387 exhibits favorable pharmacokinetic properties with rapid systemic clearance coupled with prolonged tumor retention. Pharmacokinetic analyses in xenograft models demonstrate that while AT13387 is quickly cleared from blood, it persists in tumor tissue at biologically active concentrations for extended periods. This differential distribution may be attributed to enhanced permeability and retention in tumor tissue or preferential binding to tumor-associated HSP90 complexes. The long terminal half-life in tumors supports intermittent dosing schedules, with once-weekly or even less frequent administration maintaining antitumor efficacy in preclinical models. This pharmacokinetic profile potentially offers a therapeutic advantage by limiting systemic exposure while sustaining target inhibition in malignant tissue [1].

Clinical Development and Applications

Combination Therapy Strategies

AT13387 has been investigated extensively in combination regimens, particularly for overcoming resistance to targeted therapies:

  • BRAF Inhibitor Combinations: In vemurafenib-sensitive melanoma models, AT13387 combination prevents emergence of resistance and inhibits growth of resistant clones
  • MEK Inhibitor Combinations: Effective against cell lines with acquired resistance to both BRAF and MEK inhibitors (SK-MEL-28RR, WM164RR, 1205LuRR)
  • Multi-Targeted Approach: Simultaneously depletes multiple resistance-associated proteins including CRAF, COT, PDGFR, IGF1R, and AKT

These combination strategies leverage the ability of HSP90 inhibition to concurrently target multiple resistance mechanisms, addressing a key limitation of sequential targeted therapy approaches [3].

Clinical Trial Status

AT13387 has advanced to multiple Phase II clinical trials across various indications:

  • GIST: Phase II trial (NCT01294202) in combination with imatinib
  • ALK-positive Lung Cancer: Phase II trial (NCT01712217)
  • Prostate Cancer: Phase II trial (NCT01685268)
  • Additional Solid Tumors: Early-phase trials demonstrating tolerability and preliminary activity

The clinical development program focuses particularly on malignancies driven by HSP90-dependent oncoproteins and in combination strategies to overcome therapeutic resistance [3] [4].

Experimental Protocols

In Vitro Proliferation and Viability Assays

Purpose: To determine concentration-dependent antiproliferative effects of AT13387 Methodology:

  • Seed cells in 96-well plates at optimized densities (e.g., 5,000 cells/well for most lines)
  • Allow cell attachment overnight (37°C, 5% CO2)
  • Add AT13387 in 10-point serial dilutions (0.1% DMSO final concentration)
  • Incubate for 3 cell doubling times (typically 3-6 days)
  • Add Alamar Blue reagent (10% v/v) and incubate 4 hours
  • Measure fluorescence (λex = 535 nm, λem = 590 nm)
  • Calculate GI50 values using sigmoidal dose-response curve fitting [1] [3]

Key Considerations:

  • Include vehicle controls and reference compounds
  • Use minimum 3 replicates per concentration
  • Culture cells in recommended media with 10-20% FBS
  • Account for differences in doubling times across cell lines
Western Blot Analysis of Client Protein Degradation

Purpose: To evaluate pharmacodynamic effects of AT13387 on HSP90 client proteins Methodology:

  • Treat cells with AT13387 at specified concentrations and durations
  • Harvest floating and adherent cells
  • Lyse in TG lysis or RIPA buffer with protease/phosphatase inhibitors
  • Determine protein concentration by BCA assay
  • Resolve 20-40 μg protein by SDS-PAGE (NuPage Bis-Tris or Tris-Glycine)
  • Transfer to PVDF membranes
  • Block with Odyssey blocking buffer or 5% non-fat milk
  • Probe with primary antibodies (1:1000 dilution) specific to target proteins
  • Detect with infrared dye-labeled secondary antibodies (1:15,000)
  • Visualize using Odyssey Infrared Imaging System [1] [3] [4]

Key Antibodies:

  • Client proteins: EGFR, HER2, BRAF, AKT, CDK4, CRAF, MET
  • Apoptosis markers: cleaved PARP, caspase-3, BAX, Bcl-2, Bcl-xL
  • Stress response: HSP70, HSP27
  • Loading controls: Actin, GAPDH
In Vivo Efficacy Studies

Purpose: To evaluate antitumor activity of AT13387 in human tumor xenograft models Methodology:

  • Implant human cancer cells (e.g., NCI-H1975, SK-MEL-28) subcutaneously in immunocompromised mice
  • Randomize mice into treatment groups when tumors reach 100-200 mm3
  • Administer AT13387 via appropriate route (oral, intraperitoneal) at designated schedules
  • Monitor tumor volumes 2-3 times weekly using caliper measurements
  • Calculate tumor volume as (length × width2)/2
  • Monitor body weight as toxicity indicator
  • At study endpoints, harvest tumors for pharmacodynamic analyses
  • Process tumor samples for Western blot, IHC, or other biomarker assessments [1] [3]

Key Parameters:

  • Dose levels based on prior tolerability studies
  • Administration schedules (e.g., once weekly, multiple times weekly)
  • Comparison to vehicle control and standard-of-care agents
  • Assessment of tumor growth inhibition and regression rates

Pathway and Synthetic Visualization

HSP90 Inhibition Pathway

The following diagram illustrates the molecular mechanism of AT13387-mediated HSP90 inhibition and its downstream effects on cancer cell processes:

hsp90_pathway AT13387 AT13387 HSP90 HSP90 AT13387->HSP90 Binds N-terminal ATPase domain ClientProteins Oncogenic Client Proteins (EGFR, HER2, BRAF, AKT, CDK4) HSP90->ClientProteins Disrupts chaperone function ProteinDegradation Ubiquitination & Proteasomal Degradation ClientProteins->ProteinDegradation Client protein destabilization PathwayInhibition Oncogenic Signaling Inhibition (MAPK, PI3K/AKT, Cell Cycle) ProteinDegradation->PathwayInhibition Depletion of oncogenic drivers AntitumorEffects Antitumor Effects PathwayInhibition->AntitumorEffects ProliferationInhibition Proliferation Inhibition AntitumorEffects->ProliferationInhibition ApoptosisInduction Apoptosis Induction AntitumorEffects->ApoptosisInduction Senescence Cellular Senescence AntitumorEffects->Senescence MigrationInhibition Migration Inhibition AntitumorEffects->MigrationInhibition

HSP90 Inhibition Pathway: AT13387 mechanism and downstream effects

AT13387 Synthetic Route Optimization

The following diagram illustrates the evolution of synthetic approaches for AT13387, highlighting the optimized route:

synthesis_evolution OriginalRoute Original Route (Astex) 13 steps, 2.6% yield RouteB Route B (Patel et al.) 8 steps, 13.3% yield OriginalRoute->RouteB Reduced steps but harsh conditions RouteC Route C (Liang et al.) >12 steps, 9.3% yield OriginalRoute->RouteC Alternative scaffold access OptimizedRoute Optimized Route 7 steps, 46% yield RouteB->OptimizedRoute Improved yield & safety RouteC->OptimizedRoute Simplified purification KeyImprovements Key Optimizations: - Fewer protection/deprotection steps - Avoidance of hazardous reagents - Reduced chromatographic separations - Late-stage piperazine installation OptimizedRoute->KeyImprovements

AT13387 Synthetic Route Evolution: Progression to efficient synthesis

Conclusion and Future Directions

References

Onalespib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters of Onalespib from clinical studies.

Parameter Value Study Details
Administration Intravenous (IV) infusion Typically over 1 hour [1].

| Dosing Schedules | • Regimen 1: 220-260 mg/m² once weekly, 3 weeks on/1 week off. • Regimen 2: 120-160 mg/m² on Days 1 & 2 weekly, 3 weeks on/1 week off. • QDx2/week: 160 mg/m² on 2 consecutive days per week, 3 weeks on/1 week off [1] [2]. | Different schedules were explored to optimize exposure and tolerability [1]. | | Plasma Half-Life | ~8 hours [2]. | | | Linearity | Linear and dose-proportional [2]. | Plasma concentrations increased proportionally with dose. | | Metabolism | Hepatic (extensive) [2]. | Preclinical data indicates involvement of cytochrome P450 enzymes [3]. | | Elimination | Primarily hepatic [2]. | Less than 1% of the dose was recovered unchanged in urine [2]. |

Pharmacodynamics and Mechanism of Action

This compound is a synthetic, non-ansamycin, small-molecule inhibitor that binds with high affinity (Kd = 0.71 nM) to the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity [1] [3]. This disrupts the chaperone function, leading to the polyubiquitination and proteasomal degradation of client proteins [4].

A key and distinctive pharmacodynamic effect of HSP90 inhibition is the compensatory heat shock response. This compound treatment consistently induces a significant transcriptional upregulation of HSP70 and HSP27, which can be measured in tumor tissue and peripheral blood mononuclear cells (PBMCs) and serves as a biomarker of target engagement [1] [5] [2].

The following diagram illustrates the core mechanism of action of this compound and its downstream consequences on key oncogenic clients, including the unique effect on AR-V7 splicing.

Experimental Protocols for Key Assays

Here are the methodologies used in pivotal studies to evaluate this compound's activity.

Pharmacodynamic Analysis in Clinical Trials
  • Paired Tumor Biopsies: In phase I trials, paired biopsies (18-gauge core needle) were obtained pre-treatment and within 24 hours after the last dose of cycle 1. Tissues were analyzed via reverse phase protein array (RPPA) to quantify changes in client protein levels and RT-PCR to measure HSP70 and HSP27 mRNA upregulation [2].
  • Circulating Tumor Cells (CTCs): In the prostate cancer trial, blood samples were collected for CTC enumeration and characterization. Androgen receptor (AR) expression in CTCs was assessed as a dynamic biomarker of target engagement [1] [5].
In Vitro Mechanism Elucidation
  • Cell Growth Inhibition: The anti-proliferative effect (GI50) was determined using the sulforhodamine B (SRB) assay [4].
  • Protein Analysis: Western blotting was performed on whole-cell lysates or subcellular fractions to monitor client protein depletion (e.g., AR, EGFR) and HSP70 induction. To study protein stability, cells were treated with this compound alongside a protein synthesis inhibitor (cycloheximide) [4].
  • mRNA Splicing Analysis: RNA sequencing and quantitative RT-PCR (qRT-PCR) with variant-specific probes were used to analyze changes in AR and other gene splicing after HSP90 inhibition [4].

Clinical Efficacy and Tolerability

The most common dose-limiting toxicity (DLT) was diarrhea, which established the maximum tolerated doses (MTD) for different schedules [1]. Other frequent adverse events included fatigue, gastrointestinal issues, and hepatic enzyme elevations [1] [2].

Future Perspectives in Combination Therapy

Given the limitations of monotherapy, research has pivoted to exploring this compound in rational combinations to enhance efficacy and overcome resistance [6].

  • With Radiotherapy: Preclinical data shows this compound acts as a radiosensitizer. It downregulates client proteins involved in DNA damage repair (e.g., EGFR) and increases DNA double-strand breaks, leading to synergistic reduction in colony formation and tumor growth in xenograft models [7].
  • With other agents: The broad disruption of oncogenic pathways makes HSP90 inhibitors like this compound attractive partners for combinations with targeted therapies, chemotherapy, and immunotherapy to achieve synergistic anti-cancer effects [6].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Onalespib is a second-generation inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that stabilizes many oncogenic "client proteins" [1]. By blocking HSP90's ATP-binding pocket, this compound causes the proteasomal degradation of these clients, simultaneously disrupting multiple signaling pathways crucial for tumor growth and survival [1].

The following diagram illustrates how this compound's penetration of the blood-brain barrier enables this mechanism of action against glioblastoma cells.

G cluster_clients Key Client Proteins & Processes Affected cluster_effects Resulting Effects This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses Brain Brain Tumor Microenvironment BBB->Brain Delivers drug to HSP90 HSP90 Inhibition Brain->HSP90 This compound inhibits ClientProteins Depletion of Client Proteins HSP90->ClientProteins Effects Anti-Tumor Effects ClientProteins->Effects EGFR EGFR/EGFRvIII ClientProteins->EGFR AKT AKT signaling ClientProteins->AKT DNA_Repair DNA Repair Proteins (RAD51, CHK1, ATM) ClientProteins->DNA_Repair Angiogenesis Angiogenesis ClientProteins->Angiogenesis Migration Cell Migration ClientProteins->Migration Death Increased cell death Effects->Death Sensitization Radiation/TMZ sensitization Effects->Sensitization Growth Reduced tumor growth Effects->Growth Survival Extended survival in models Effects->Survival

Experimental Evidence for Combination Therapy

This compound's ability to disrupt crucial survival pathways makes it an excellent candidate for combination therapy, as it can sensitize tumor cells to standard treatments like radiation and temozolomide (TMZ).

With Radiotherapy

A 2025 study demonstrated that this compound acts as a potent radiosensitizer [2] [3].

  • Synergistic Effect: The combination treatment led to synergistic enhancement of radiosensitivity in both 2D cell cultures and 3D tumor-mimicking spheroid models of GBM [2] [3].
  • Mechanisms: Observed effects included increased cell death, reduced migration capacity, and activation of the apoptotic signaling pathway [2]. Proteomic analysis revealed that the combination altered proteins involved in growth signaling, immune modulation, and angiogenesis [3].
With Temozolomide (TMZ)

Prior research has established strong synergy between this compound and the chemotherapy agent TMZ [1] [4].

  • HR Pathway Disruption: A key mechanism is the impairment of the Homologous Recombination (HR) DNA repair pathway. This compound depletes crucial HR proteins like CHK1 and RAD51, preventing cancer cells from repairing DNA damage caused by TMZ and radiation [4].
  • In Vivo Efficacy: This combination has shown significant promise in preclinical models, extending survival in both zebrafish and mouse intracranial xenograft models of GBM compared to standard treatments [1] [4].

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of the core methodologies used in the cited studies.

Assay Type Purpose Key Protocol Details

| In Vivo Pharmacokinetics [1] | Quantify brain penetration. | Model: Non-tumor bearing mice. Dose: 10 mg/kg this compound. Sample Collection: Plasma and brain tissue at specified time points. Analysis: LC-MS/MS to measure drug concentrations. Calculate brain-to-plasma ratio. | | Target Engagement (Immunoblot) [1] | Confirm HSP90 inhibition in brain. | Sample: Brain tissue homogenate from treated animals. Analysis: Immunoblotting for HSP70, a well-established biomarker that is upregulated upon HSP90 inhibition. | | Clonogenic Survival Assay [2] | Measure radiosensitization. | Cells: GBM cell lines (e.g., U87-MG, patient-derived). Treatment: Pre-incubate with this compound (e.g., 24h), then irradiate (1-6 Gy). Output: Colonies counted after 7-10 days; survival curves analyzed for synergy. | | XTT Cell Viability Assay [2] [5] | Assess cytotoxicity and combination effects. | Cells: Seeded in 96-well plates. Treatment: Expose to this compound (e.g., 10-100 nM) and/or radiation/TMZ for 72h. Output: Measure absorbance after adding XTT reagent; calculate viability. |

Based on the current research, the most promising clinical application for this compound in GBM appears to be in combination with radiotherapy and temozolomide. Its ability to disrupt DNA repair pathways simultaneously with standard treatments offers a compelling strategy to overcome therapeutic resistance [2] [4].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core mechanism of HSP90 inhibition by Onalespib and its downstream consequences on cancer cell survival pathways.

G This compound This compound HSP90 HSP90 This compound->HSP90 HSF1 HSF1 This compound->HSF1 Activates ClientProteins Oncogenic Client Proteins (e.g., EGFR, AKT, c-RAF) HSP90->ClientProteins Inhibits Degradation Ubiquitination & Proteasomal Degradation ClientProteins->Degradation CellDeath Inhibition of Cancer Cell Proliferation & Survival Degradation->CellDeath HSR Compensatory Heat Shock Response (HSR) HSF1->HSR HSR->ClientProteins Attempted Re-stabilization

This compound inhibits HSP90, triggering client protein degradation and a compensatory stress response.

This compound's inhibition of HSP90 has two primary consequences:

  • Therapeutic Effect: Degradation of oncogenic client proteins disrupts multiple pro-survival signaling pathways simultaneously [1].
  • Compensatory Resistance: Dissociation of HSP90 activates the transcription factor HSF1, leading to a rebound expression of HSPs (like HSP70) that can limit the drug's efficacy [2]. This underscores the rationale for combining this compound with HSF1-pathway inhibitors [2].

Quantitative Efficacy Data in Preclinical Models

The antitumor efficacy of this compound, both as a single agent and in combination with other therapies, has been quantified across various cancer models.

Cancer Model Combination Therapy Key Efficacy Metrics & Results Citation
Glioblastoma (GBM) Temozolomide (TMZ) Synergistic anti-proliferative effect; significantly extended survival in mouse & zebrafish xenografts [1].
Glioblastoma (GBM) Radiotherapy Synergistic reduction in clonogenic survival; increased DNA damage (γH2AX, 53BP1 foci); increased apoptosis; reduced migration [3].
Colorectal Cancer Radiotherapy Combined treatment (3 x this compound + 3 x 2 Gy) doubled survival; triple survival with combination vs. control in HCT116 xenografts [4].
Neuroendocrine Tumors (NETs) ¹⁷⁷Lu-DOTATATE (PRRT) Synergistic reduction in spheroid growth; 2x increase in caspase 3/7 activity (apoptosis) in BON cell spheroids [5].
Triple-Negative Breast Cancer (TNBC) Paclitaxel Demonstrated antitumor activity; 3 complete responses observed in patients with prior taxane therapy [6].

Core Experimental Protocols

For researchers looking to replicate or adapt these studies, here is a summary of key methodologies used in the cited literature.

1. In Vitro Cell Viability and Synergy Assays

  • Cell Lines: Experiments use established cancer lines and patient-derived cells. Glioma models used LN229, U251, A172, and patient-derived GSCs [1]. GBM radiotherapy studies used U343 MG, U87 MG, and patient-derived lines [3].
  • Drug Treatment: this compound is reconstituted in DMSO and diluted in culture medium. Common in vitro concentrations range from 1 nM to 100 nM, with treatment duration typically 24 to 72 hours [3] [5].
  • Viability Assays: WST-1 or XTT assays measure metabolic activity [1] [3] [5]. Clonogenic survival assays evaluate long-term proliferation after treatment, especially with radiotherapy [4] [3].
  • Synergy Calculation: The Combination Index (CI) is calculated using software like CompuSyn, where CI < 1 indicates synergy [1] [4].

2. Analysis of Protein Expression and Mechanism

  • Immunoblotting (Western Blot): Standard technique used to verify on-target effects. Key proteins analyzed include:
    • Client Protein Depletion: EGFR, p-AKT, c-RAF.
    • On-Target Biomarkers: Increased HSP70 confirms HSP90 inhibition.
    • Apoptosis Markers: Cleaved caspases.
    • DNA Damage Marker: γH2AX [1] [4] [3].
  • Flow Cytometry: Used for Annexin V/PI staining to quantify apoptosis and cell death [1] [4].

3. In Vivo Efficacy Models

  • Xenograft Models: Immunodeficient mice implanted with human cancer cells.
    • Glioblastoma: Intracranial implantation of U251HF-Luc cells; tumor growth monitored via bioluminescence [1].
    • Other Solid Tumors: Subcutaneous implantation of cells like HCT116 (colorectal) [4].
  • Dosing Regimens: this compound is administered intravenously. A common, well-tolerated regimen is 10-40 mg/kg, daily or intermittently [1] [4].
  • Efficacy Endpoints: Primary endpoints include tumor volume measurement and overall survival analysis [1] [4].

Clinical Translation and Current Status

This compound has been evaluated in several clinical trials, which confirm its pharmacological profile but also highlight challenges.

  • Safety and Tolerability: Phase I trials established that the most common dose-limiting toxicities were diarrhea and fatigue. A Recommended Phase II Dose (RP2D) was set at 260 mg/m² intravenously once weekly when combined with paclitaxel [6].
  • Demonstrated Biological Activity: Trials recorded transient decreases in target client proteins in circulating tumor cells and tumor biopsies, confirming its on-target mechanism [7].
  • Clinical Efficacy Challenges: While the drug showed acceptable safety and some biological effect, a Phase 1/2 trial in castration-resistant prostate cancer combining this compound with abiraterone did not yield objective or PSA responses, limiting its further development in that indication [7]. However, a Phase Ib trial in advanced Triple-Negative Breast Cancer combined with paclitaxel showed antitumor activity, including complete responses in some patients with prior taxane therapy [6].

Research Considerations and Future Directions

  • Focus on Rational Combinations: The most promising data involves this compound as a sensitizer for established therapies. Future work should focus on biomarker-driven patient selection and rational combinations that counter resistance mechanisms like the HSF1-mediated heat shock response [2].
  • Leverage Its Pharmacokinetic Edge: Its ability to cross the blood-brain barrier makes it a particularly compelling candidate for further research in primary brain tumors and brain metastases [1] [3].

References

Onalespib-Induced HSP70 Induction as a Pharmacodynamic Biomarker: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HSP70 as a Biomarker of HSP90 Inhibition

Heat shock protein 70 (HSP70) has emerged as a validated pharmacodynamic (PD) biomarker for monitoring target engagement of HSP90 inhibitors in both preclinical and clinical settings. The induction of HSP70 occurs as a compensatory cellular response to HSP90 inhibition, which disrupts the normal chaperone functions critical for maintaining the stability and activity of numerous oncogenic client proteins. When HSP90 is inhibited by agents like onalespib, the heat shock transcription factor 1 (HSF1) is released from its inhibitory complex with HSP90, leading to transcriptional activation of heat shock proteins including HSP70. This well-characterized molecular mechanism makes HSP70 induction a reliable and measurable indicator of HSP90 inhibition both in vitro and in vivo [1] [2].

The detection and quantification of HSP70 induction provides researchers with a valuable tool for determining the biologically effective dose of this compound, optimizing dosing schedules, and validating target engagement across different experimental models and clinical scenarios. Multiple studies have consistently demonstrated that this compound treatment results in dose-dependent HSP70 upregulation across various model systems, from cancer cell lines to patient-derived samples. This technical guide comprehensively summarizes the quantitative data, experimental protocols, and mechanistic insights related to HSP70 induction as a biomarker for this compound activity, providing researchers with essential information for incorporating this biomarker into preclinical and clinical development programs [1] [2] [3].

Mechanistic Insights: HSP70 Induction as a Compensatory Response

The molecular basis for HSP70 induction following this compound treatment stems from the fundamental biology of the heat shock response pathway. Under normal physiological conditions, HSP90 forms a multiprotein complex with HSF1, maintaining it in an inactive monomeric state in the cytoplasm. When this compound inhibits HSP90's ATPase activity, the chaperone cycle is disrupted, leading to the proteasomal degradation of HSP90 client proteins and the release of HSF1. The liberated HSF1 undergoes trimerization and phosphorylation, then translocates to the nucleus where it binds to heat shock elements (HSEs) in the promoter regions of target genes, including those encoding HSP70 [4].

This compensatory upregulation of HSP70 represents both a biomarker of target engagement and a potential resistance mechanism to HSP90 inhibition. HSP70 exhibits potent anti-apoptotic activity through multiple mechanisms, including blocking the recruitment of procaspase-9 to the Apaf-1 apoptosome and directly antagonizing apoptosis-inducing factor (AIF). Several preclinical studies have demonstrated that ablating HSP70 activity enhances HSP90 inhibitor-mediated cell death, suggesting that combination strategies targeting both HSP90 and HSP70 may yield superior antitumor activity compared to HSP90 inhibition alone [1].

Table 1: Key Molecular Components in HSP70 Induction Pathway

Molecular Component Function in HSP70 Induction Response to this compound
HSP90 Maintains HSF1 in inactive state Inhibited by this compound binding
HSF1 Master transcription regulator of heat shock response Released, trimerized, and activated
HSE (Heat Shock Element) DNA binding site for HSF1 Occupied by activated HSF1
HSP70 mRNA Transcript resulting from HSE activation Significantly upregulated
HSP70 Protein Molecular chaperone with anti-apoptotic function Accumulates in cytoplasm and nucleus

Quantitative Data on HSP70 Induction by this compound

Preclinical Findings Across Model Systems

Preclinical studies have consistently demonstrated significant induction of HSP70 following this compound treatment across various experimental models. In glioma cell lines and patient-derived glioma-initiating cells (GSCs), this compound treatment resulted in marked upregulation of HSP70 protein levels, as detected by Western blot analysis. This induction was observed alongside concomitant depletion of key HSP90 client proteins such as EGFR, AKT, and ERK, demonstrating the interconnected nature of these compensatory mechanisms. The blood-brain barrier penetrability of this compound was particularly noteworthy, with studies showing that the concentration of this compound in the brain surpassed plasma levels two hours post-intravenous administration in non-tumor-bearing nude mice. Immunohistological analysis of brain tissue from this compound-treated mice revealed a time-dependent increase in HSP70 expression, further validating its utility as a PD biomarker for HSP90 inhibition in intracranial tumors [2] [5].

In solid tumor models, combination studies have provided additional insights into HSP70 regulation. Research examining this compound in combination with the CDK inhibitor AT7519 demonstrated that AT7519 could attenuate this compound-induced HSP70 upregulation through inhibition of CDK9 and subsequent reduction in RNA polymerase II phosphorylation. This combination approach resulted in enhanced antitumor activity compared to either agent alone, supporting the hypothesis that HSP70 induction represents a protective mechanism that can be targeted to improve therapeutic efficacy. Similar findings were reported in studies combining this compound with radiotherapy, where HSP70 induction was consistently observed alongside enhanced DNA damage markers and apoptosis [1] [3].

Clinical Evidence and Correlative Findings

Clinical evidence supporting HSP70 as a PD biomarker for this compound activity comes from a Phase 1 trial of this compound in combination with AT7519 in patients with advanced solid tumors. This study demonstrated dose-dependent HSP70 induction in both plasma and peripheral blood mononuclear cells (PBMCs), providing clear evidence of target engagement at the maximum tolerated dose (this compound 80 mg/m² IV + AT7519 21 mg/m² IV). The study established HSP70 induction as a consistent biomarker of HSP90 inhibition that could be reliably measured in accessible patient samples, facilitating dose optimization and PD assessment in clinical settings [1].

Table 2: Quantitative HSP70 Induction Across Experimental Models

Experimental System This compound Dose/Concentration HSP70 Induction Measurement Additional Observations
Glioma Cell Lines in vitro [2] 0.1-0.8 µM for 24-96 hours Significant increase by Western blot Dose-dependent client protein degradation
Patient-Derived GSCs [2] 0.1-0.8 µM for 24-96 hours Significant increase by Western blot Consistent across GSC subtypes
Mouse Brain Tissue [2] [5] 10 mg/kg IV single dose Time-dependent increase by IHC Brain concentration > plasma at 2 hours
HCT116 & A431 Cells [3] 0.5-50 nM for 24 hours 47-76% increase by Western blot Enhanced γH2AX and apoptosis
Patient PBMCs [1] 80 mg/m² IV (clinical dose) Consistent induction in PBMCs Demonstration of target engagement
Patient Plasma [1] 80 mg/m² IV (clinical dose) Consistent induction in plasma Correlation with clinical activity

Experimental Protocols for HSP70 Detection

Preclinical Assessment Methods

Western Blot Analysis represents the gold standard for quantifying HSP70 protein levels in preclinical models. For cell line studies, cells are typically treated with this compound across a dose range (0.1-0.8 µM) and time course (24-96 hours), followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein lysates are quantified, separated by SDS-PAGE (30-50 µg per lane), and transferred to PVDF membranes. Membranes are probed with validated antibodies against HSP70 (Enzo Life Sciences or Cell Signaling Technology), with GAPDH or β-actin serving as loading controls. Densitometric analysis of band intensity normalized to loading controls provides quantitative assessment of HSP70 induction [2] [3].

Immunohistochemical (IHC) Analysis enables spatial evaluation of HSP70 induction in tissue sections from xenograft models or patient samples. Tissue sections (4-5 µm) are deparaffinized, rehydrated, and subjected to antigen retrieval using citrate buffer (pH 6.0) or EDTA buffer (pH 8.0). Endogenous peroxidase activity is quenched with 3% H₂O₂, followed by blocking with normal serum. Sections are incubated with primary anti-HSP70 antibody (Enzo Life Sciences) overnight at 4°C, followed by appropriate secondary antibodies and detection using DAB chromogen. Counterstaining with hematoxylin, dehydration, and mounting precedes evaluation by light microscopy. HSP70 expression is typically scored based on intensity and percentage of positive cells, with standardized scoring systems ensuring consistency across samples [2] [5].

Clinical Biomarker Assessment

In clinical settings, peripheral blood mononuclear cells (PBMCs) and plasma serve as accessible matrices for monitoring HSP70 induction. For PBMC collection, blood samples are collected in EDTA-containing tubes at baseline, after this compound alone (in studies incorporating lead-in dosing), and following combination therapy. PBMCs are isolated by density gradient centrifugation using Ficoll-Paque, washed with PBS, and lysed for Western blot analysis as described above. Alternatively, PBMCs can be analyzed by flow cytometry using intracellular staining protocols for HSP70, enabling single-cell analysis and potential correlation with immune cell subsets [1].

For plasma HSP70 assessment, blood samples are centrifuged to separate plasma, which is then aliquoted and stored at -80°C until analysis. Enzyme-linked immunosorbent assay (ELISA) represents the preferred method for quantifying HSP70 in plasma, using commercial kits specifically validated for human HSP70 detection according to manufacturer protocols. Samples are typically analyzed in duplicate or triplicate, with appropriate standards and controls included on each plate. The temporal pattern of HSP70 induction can be established through serial sampling, providing insights into the kinetics of target engagement and the relationship between drug exposure and PD effect [1] [4].

Signaling Pathways and Experimental Workflows

HSF1-HSP70 Signaling Pathway Activation

The following diagram illustrates the molecular mechanism of HSP70 induction following this compound-mediated HSP90 inhibition:

hsp70_pathway This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits HSF1 HSF1 HSP90->HSF1 Releases HSF1_Active Active HSF1 HSF1->HSF1_Active Activates HSE HSP70 Gene HSP70_mRNA HSP70 mRNA HSE->HSP70_mRNA Transcribes HSP70_Protein HSP70 Protein HSP70_mRNA->HSP70_Protein Translates Apoptosis Apoptosis HSP70_Protein->Apoptosis Inhibits HSF1_Active->HSE Binds to

HSF1-HSP70 Pathway: this compound inhibits HSP90, activating HSF1 and inducing HSP70 transcription.

This visualization captures the sequential molecular events from this compound binding through HSP70 protein production and its functional consequences. The pathway highlights key regulatory nodes that can be experimentally monitored to verify pathway engagement, including HSF1 activation status, HSP70 transcript levels, and HSP70 protein accumulation. The inhibitory effect of HSP70 on apoptosis represents the potential resistance mechanism that can be co-targeted in combination therapy approaches [1] [4] [6].

Experimental Workflow for Biomarker Assessment

The following diagram outlines a comprehensive workflow for assessing HSP70 induction in preclinical and clinical studies:

workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment PC1 Cell Line Treatment PC2 Protein Extraction PC1->PC2 PC3 Western Blot Analysis PC2->PC3 PC4 Densitometry PC3->PC4 Results Data Integration & Analysis PC4->Results PC5 Xenograft Tissue PC6 IHC Staining PC5->PC6 PC7 Pathology Scoring PC6->PC7 PC7->Results CL1 Patient Blood Draw CL2 PBMC Isolation CL1->CL2 CL3 Plasma Separation CL1->CL3 CL4 Western Blot CL2->CL4 CL6 Flow Cytometry CL2->CL6 CL5 ELISA Analysis CL3->CL5 CL4->Results CL5->Results CL6->Results Start Study Design Start->PC1 Start->CL1

HSP70 Assessment Workflow: Integrated preclinical and clinical methods for evaluating HSP70 induction.

This comprehensive workflow enables researchers to systematically evaluate HSP70 induction across different experimental contexts, from initial in vitro studies through clinical validation. The integration of multiple assessment methods provides complementary data streams that strengthen the interpretation of HSP70 as a PD biomarker, addressing potential limitations of any single methodology. The workflow emphasizes temporal considerations in sample collection, particularly in clinical studies where the timing relative to drug administration critically influences the detection of HSP70 induction [1] [2] [3].

Conclusion and Research Applications

The consistent induction of HSP70 following this compound treatment across diverse experimental systems and early-phase clinical trials supports its utility as a robust pharmacodynamic biomarker for HSP90 inhibition. The quantitative data, experimental protocols, and pathway visualizations presented in this technical guide provide researchers with essential resources for incorporating HSP70 assessment into their preclinical and clinical development programs for this compound and potentially other HSP90 inhibitors. As the field advances, further refinement of HSP70 detection methodologies and standardization of assessment criteria will enhance the comparability of results across studies and facilitate the clinical translation of this promising therapeutic approach [1] [2] [5].

References

Comprehensive Application Note: Onalespib and Temozolomide Combination Therapy for Glioblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Glioblastoma (GBM) remains the most common and aggressive primary malignant brain tumor in adults, with historical median survival rates of less than 15-18 months despite aggressive multimodal treatment including surgical resection, radiotherapy, and temozolomide (TMZ) chemotherapy [1] [2]. The blood-brain barrier (BBB), tumor heterogeneity, and the presence of therapy-resistant glioma stem-like cells (GSCs) represent major obstacles to effective treatment [3] [2]. In particular, TMZ resistance frequently develops through multiple mechanisms, including upregulation of DNA damage repair pathways and inactivation of mismatch repair function [1].

Heat shock protein 90 (HSP90) has emerged as a promising therapeutic target in GBM due to its central role as a molecular chaperone for numerous oncogenic client proteins including EGFR, EGFRvIII, AKT, and others that are frequently dysregulated in GBM [3] [2] [4]. HSP90 is overexpressed in human tumors, where it stabilizes multiple DNA damage response proteins and oncoproteins, thereby ensuring tumor cell survival and proliferation [1]. Onalespib (AT13387) is a potent, second-generation HSP90 inhibitor with several advantageous properties: it exhibits a favorable toxicity profile, long-acting target inhibition, and critically, the ability to cross the blood-brain barrier [3] [2] [5]. The simultaneous degradation of multiple oncoproteins through HSP90 inhibition presents a strategic advantage over single-target approaches that have largely failed to yield significant clinical improvements in GBM [3].

Mechanism of Action and Synergistic Potential

Molecular Pathways and Signaling Disruption

The combination of this compound with TMZ exerts synergistic anti-tumor effects through multiple complementary mechanisms. This compound-mediated HSP90 inhibition results in the ubiquitin-proteasome degradation of key oncogenic client proteins critical for GBM survival and progression [3] [6]. Experimental evidence demonstrates that this compound treatment leads to substantial depletion of EGFR/EGFRvIII, AKT, and downstream signaling intermediaries including ERK1/2 and S6 in both established glioma cell lines and patient-derived glioma-initiating cells (GSCs) [3] [2]. This simultaneous disruption of multiple signaling pathways critically impairs GBM's adaptive resistance mechanisms.

The synergistic activity between this compound and TMZ emerges from their complementary effects on DNA damage repair. While TMZ produces O6-methylguanine (O6-MG) lesions that trigger DNA mismatch repair and ultimately apoptosis, this compound impairs critical DNA repair pathways by depleting homologous recombination proteins such as CHK1 and RAD51, thereby reducing homologous recombination repair capacity and increasing glioma stem cell sensitivity to TMZ [1] [3]. Additionally, this compound modulates other DNA damage response proteins, including ATM and DNA-PKcs, further compromising DNA repair mechanisms and enhancing TMZ-induced cytotoxicity [1].

Table 1: Key Oncogenic Client Proteins Degraded by this compound in Glioma Models

Client Protein Function in GBM Effect of this compound Experimental Validation
EGFR/EGFRvIII Growth signaling; enhanced tumorigenicity Depletion and degradation Immunoblotting of cell lines and GSCs [3] [2]
AKT Survival signaling; apoptosis avoidance Reduced phosphorylation and activity Western blot analysis [3] [6]
ERK1/2 Proliferation signaling Inhibition of phosphorylation Immunoblotting [3]
S6 Protein synthesis; cell growth Reduced phosphorylation Western blot [3]
STAT3 GSC maintenance; invasion Inhibited phosphorylation in MES and PN subtypes GSC models [2]
RAD51 Homologous recombination DNA repair Depletion DNA repair assays [1]
Synergistic Anti-Tumor Effects

The combination of this compound and TMZ demonstrates synergistic or additive activity across multiple glioma models, with combination indexes (CI) below 0.9 indicating true synergy [3] [7]. This synergy manifests through several complementary anti-tumor effects:

  • Reduced Cell Viability and Colony Formation: The combination treatment significantly reduces cell viability in 2D cultures and impairs clonogenic survival in colony formation assays, with effects observed across both TMZ-sensitive and TMZ-resistant models [3].
  • Anti-migratory Effects: this compound monotherapy reduces glioma cell migration by 34-51%, while combination with radiation (a standard component of GBM therapy) enhances this inhibition to 81-94% in wound healing assays [7].
  • Anti-angiogenic Activity: this compound disrupts tumor angiogenesis by depleting pro-angiogenic factors and impairing the formation of capillary-like structures in in vitro angiogenesis assays [3].
  • Glioma Stem Cell Targeting: Crucially, this compound demonstrates potent activity against patient-derived GSCs, which are primarily responsible for tumor recurrence and therapeutic resistance. The drug reduces GSC survival, invasion, and self-renewal capacity across different molecular subtypes (mesenchymal and proneural) [2].

Preclinical Efficacy Data Summary

In Vitro and In Vivo Efficacy

Comprehensive preclinical studies have demonstrated the robust anti-glioma activity of this compound both as a single agent and in combination with TMZ across various experimental models. The therapeutic efficacy extends beyond conventional 2D cell cultures to more physiologically relevant models including three-dimensional multicellular spheroids and patient-derived organoids [1] [8].

Table 2: Summary of Preclinical Efficacy Data for this compound and TMZ Combination

Model System Treatment Conditions Key Findings Reference
Glioma cell lines (LN229, A172, U251) This compound (0.1-0.8 µM) + TMZ Synergistic reduction in viability (CI<0.9); Enhanced apoptosis [3]
Patient-derived GSCs (GSC2, GSC11, GSC20, etc.) This compound + TMZ Decreased proliferation & survival; Reduced invasion; STAT3 inhibition [3] [2]
Zebrafish xenograft model This compound + TMZ Reduced tumor burden; Extended survival vs monotherapy [3] [6]
Mouse orthotopic xenografts (GSCs) This compound (10 mg/kg) + TMZ Significant survival improvement vs vehicle or single agents [3] [2]
Multicellular spheroids This compound (25-100 nM) + radionuclide therapy Synergistic growth inhibition; Enhanced apoptosis (2× caspase 3/7) [8]
Blood-Brain Barrier Penetration and Pharmacokinetics

A critical advantage of this compound over earlier-generation HSP90 inhibitors is its demonstrated ability to cross the blood-brain barrier, an essential requirement for effective GBM therapy. Pharmacokinetic studies in non-tumor-bearing nude mice revealed that the concentration of this compound in the brain surpassed plasma concentrations within two hours post-intravenous administration [2] [4]. This effective BBB penetration was further confirmed by immunohistological analysis of brain tissue from this compound-treated mice, which showed a time-dependent increase in HSP70 expression, a established biomarker of HSP90 inhibition [2] [4]. The reliable BBB penetration of this compound distinguishes it from many other HSP90 inhibitors that have failed to advance in neuro-oncology applications due to inadequate brain exposure.

Experimental Protocols and Methodologies

In Vitro Combination Therapy Assessment
4.1.1 Cell Culture and Reagent Preparation
  • Glioma Cell Lines: Maintain established lines (U87, U343, LN229, A172) in DMEM or MEM with 10% FBS and 1% antibiotics. Culture patient-derived glioma stem cells (GSCs) in serum-free neural stem cell media supplemented with EGF and FGF-2 on laminin-coated surfaces [1] [3].
  • This compound Preparation: Reconstitute this compound (commercially available from Selleck Chemicals or Medkoo Biosciences) in DMSO to prepare a 122.1 mM stock solution. Store aliquots at -20°C. For treatment, dilute in complete media to working concentrations (typically 10-1000 nM) [3] [8].
  • TMZ Preparation: Prepare temozolomide stock solution in DMSO or directly in culture media depending on experimental requirements. Use clinically relevant concentrations (10-500 µM) [3].
4.1.2 Cell Viability and Combination Index Assay
  • Cell Seeding: Plate cells in 96-well plates at optimized densities (5,000-12,000 cells/well depending on cell type) and allow to adhere for 24-48 hours [1] [3].
  • Drug Treatment: Treat cells with this compound (0-1000 nM), TMZ (0-500 µM), or combinations thereof. Include vehicle controls (DMSO concentration ≤0.1%).
  • Viability Assessment: After 72-96 hours of exposure, measure cell viability using XTT or WST-1 assays according to manufacturer protocols. Incubate XTT reaction mixture for 4 hours at 37°C before measuring absorbance at 450-500 nm with reference at 650 nm [1] [3].
  • Data Analysis: Normalize absorbance values to vehicle controls. Calculate combination index (CI) using Compusyn software or the Chou-Talalay method, where CI<0.9 indicates synergy, CI=0.9-1.1 additive effect, and CI>1.1 antagonism [3] [7].
4.1.3 Clonogenic Survival Assay
  • Pre-treatment: Expose cells to this compound (10-100 nM), TMZ, or combination for 24 hours [1] [7].
  • Cell Seeding: Following treatment, trypsinize and seed at low densities (100-1000 cells/well) in 6-well plates based on expected survival.
  • Colony Formation: Incubate for 10-14 days with medium changes every 3-4 days to allow colony formation (>50 cells).
  • Staining and Quantification: Fix colonies with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies manually or using automated colony counters (e.g., Gelcount). Calculate surviving fractions normalized to plating efficiency of controls [7].
Molecular Mechanism Elucidation
4.2.1 Western Blot Analysis
  • Protein Extraction: Harvest cells after 24-48 hours of drug treatment using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  • Immunoblotting: Separate 20-50 μg protein by SDS-PAGE, transfer to PVDF membranes, and block with 5% non-fat milk. Probe with primary antibodies against HSP90 client proteins (EGFR, AKT, ERK1/2), DNA damage markers (γH2AX), and apoptosis markers (cleaved caspases) overnight at 4°C [3] [7].
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence. Use GAPDH or β-actin as loading controls.
4.2.2 Migration and Invasion Assays
  • Wound Healing/Scratch Assay: Culture cells to confluence in 6-well plates. Create a uniform scratch using a 200 μL pipette tip. Wash to remove debris and add fresh media containing treatments (this compound, TMZ, or combination). Capture images at 0, 12, 24, and 48 hours at the same location. Quantify migration distance using ImageJ software [3] [7].
  • Transwell Invasion Assay: Seed cells in serum-free media in Matrigel-coated transwell inserts. Place inserts in wells containing complete media with treatments as chemoattractant. After 24-48 hours, fix and stain cells that invaded through the membrane. Count in multiple fields under microscope [3].
In Vivo Efficacy Studies
4.3.1 Orthotopic Glioma Models
  • Cell Implantation: Anesthetize immunocompromised mice (NOD/SCID or nude mice) and stereotactically implant 1×10^5 patient-derived GSCs or established glioma cells (e.g., U251-Luc) into the striatum (2mm right lateral, 0.5mm anterior to bregma, 3mm depth) [3].
  • Treatment Protocol: Randomize animals into treatment groups (n=8-10) once tumors are established (typically 7 days post-implantation or confirmed by bioluminescence imaging). Administer:
    • This compound: 10-40 mg/kg intravenously, 2-3 times weekly [3]
    • TMZ: 5-50 mg/kg orally, 5 days on/23 days off or daily [3]
    • Combination: this compound + TMZ at respective doses
    • Vehicle control
  • Monitoring and Endpoints: Monitor tumor growth weekly via bioluminescence imaging. Record survival times until predefined endpoint (significant weight loss, neurological symptoms). For survival studies, perfuse brains, section, and stain with H&E and immunohistochemical markers (HSP70, Ki67, cleaved caspase-3) [3] [2].

Research Applications and Translation

The compelling preclinical data supporting this compound and TMZ combination therapy provides a strong rationale for several research applications and potential clinical translation:

  • Overcoming TMZ Resistance: The combination represents a promising strategy to combat acquired TMZ resistance in GBM, particularly by simultaneously targeting multiple DNA repair pathways and depleting resistance-associated oncoproteins [1] [3]. This approach may benefit patients with both methylated and unmethylated MGMT promoter status.
  • Glioma Stem Cell Targeting: The demonstrated efficacy of this compound against patient-derived GSCs across molecular subtypes suggests potential for addressing tumor recurrence and therapeutic resistance at their root cause [2] [4].
  • Triple Combination with Radiotherapy: As radiotherapy remains a standard component of GBM treatment, the integration of this compound with both TMZ and radiation represents a logical next step. Preliminary evidence indicates that this compound synergistically enhances radiosensitivity in GBM models through impaired DNA damage repair [1] [7].

The following diagram illustrates the central role of HSP90 inhibition in disrupting multiple oncogenic pathways simultaneously:

G This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits DNADamage Accumulated DNA Damage This compound->DNADamage Impairs Repair ClientProteins Oncogenic Client Proteins HSP90->ClientProteins Stabilizes EGFR EGFR ClientProteins->EGFR AKT AKT ClientProteins->AKT EGFRvIII EGFRvIII ClientProteins->EGFRvIII RAD51 RAD51 ClientProteins->RAD51 Apoptosis Apoptosis & Cell Death DNADamage->Apoptosis TMZ Temozolomide (TMZ) TMZ->DNADamage Induces

Figure 1: Mechanism of Synergistic Action Between this compound and Temozolomide. This compound inhibits HSP90, leading to degradation of multiple oncogenic client proteins involved in growth signaling (EGFR, EGFRvIII, AKT) and DNA damage repair (RAD51). Meanwhile, TMZ induces DNA damage. The combination results in accumulated unrepaired DNA damage leading to enhanced apoptosis.

The experimental workflow for evaluating the combination therapy encompasses multiple validation steps:

G Start Study Design & Treatment Planning InVitro In Vitro Studies Start->InVitro Viability Cell Viability & Combination Index InVitro->Viability Mechanism Mechanistic Studies InVitro->Mechanism InVivo In Vivo Validation InVitro->InVivo Protein Protein Analysis (Western Blot) Mechanism->Protein Migration Migration & Invasion Assays Mechanism->Migration PK Pharmacokinetics & BBB Penetration InVivo->PK Efficacy Efficacy Studies (Orthotopic Models) InVivo->Efficacy Survival Survival Analysis & Toxicity InVivo->Survival Translation Clinical Translation Considerations PK->Translation Efficacy->Translation Survival->Translation

Figure 2: Comprehensive Experimental Workflow for Evaluating this compound and TMZ Combination Therapy. The workflow progresses from in vitro mechanistic studies to in vivo validation and clinical translation considerations.

Conclusion and Future Directions

The combination of this compound with temozolomide represents a promising therapeutic strategy for glioblastoma that simultaneously targets multiple oncogenic pathways and mechanisms of therapy resistance. The robust preclinical data demonstrating synergistic activity, effective blood-brain barrier penetration, and efficacy against therapy-resistant glioma stem cells provides a compelling rationale for clinical translation of this combination approach.

Future research directions should focus on:

  • Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to benefit from HSP90 inhibition [9].
  • Triple Combination Therapy: Evaluation of this compound in combination with both TMZ and radiotherapy to fully exploit the radiosensitizing properties of HSP90 inhibition [1] [7].
  • Novel Combination Partners: Investigation of this compound with other targeted agents, such as proteasome inhibitors, to potentially enhance efficacy through dual perturbation of protein homeostasis pathways [2] [4].

The comprehensive protocols and data summarized in this Application Note provide researchers with validated methodologies to further explore this promising combination therapy and advance toward much-needed improved treatments for glioblastoma patients.

References

Clinical Administration & Dosing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the established clinical dosing regimens and primary safety data for onalespib from human trials.

Parameter Regimen 1 (Once Weekly) Regimen 2 (Twice Weekly, 3-of-4 weeks) Regimen 3 (Twice Weekly, continuous)
Dosing Schedule Once weekly for 3 weeks in a 4-week cycle [1] On Days 1, 2, 8, 9, 15, and 16 of a 28-day cycle [1] [2] On Days 1, 2, 8, 9, 15, and 16 of a 21-day cycle [3]
Infusion Method 1-hour intravenous (IV) infusion [1] 1-hour intravenous (IV) infusion [1] 1-hour intravenous (IV) infusion [3]
Recommended Phase 2 Dose (RP2D) 220 mg/m² [1] 120 mg/m² (MTD 160 mg/m²) [1] [4] 80 mg/m² (in combination with AT7519) [3]
Dose-Limiting Toxicity (DLT) Diarrhea at 260 mg/m² [1] Diarrhea at 160 mg/m² [1] Not specified in results
Most Common Grade ≥3 Adverse Events Diarrhea (21%), Fatigue (13%) [1] Diarrhea (21%), Fatigue (13%) [1] Diarrhea (Grade 1/2: 79%) [3]

Critical Safety & Monitoring Requirements

Vigilant monitoring is essential for patient safety due to predictable toxicities.

  • Ocular Toxicity: Grade 2 or higher ocular toxicity was considered a dose-limiting event in multiple trials [4] [3]. Regular ophthalmologic exams (including visual acuity, fields, and fundoscopy) are mandatory at baseline, periodically during treatment, and as clinically indicated [4] [3].
  • Gastrointestinal Toxicity: Diarrhea was the most common dose-limiting toxicity [1]. Proactive management with anti-diarrheal medications is critical. Grade 3 or higher nausea, vomiting, or diarrhea that is refractory to management is considered dose-limiting [4] [3].
  • Cardiac and General Monitoring: Screening electrocardiogram (ECG) to rule out prolonged QTc at baseline is required [1] [3]. Regular assessment of complete blood counts and serum chemistries (including liver function tests) prior to each treatment week is standard practice [4].

Preclinical Experimental Protocols

For research applications, particularly in investigating this compound as a radiosensitizer, the following methodology details are consistently reported.

In Vitro Radiosensitization Assay (Clonogenic Survival)

This protocol is used to measure the long-term ability of cells to proliferate after treatment, assessing the synergistic effects of this compound and radiation [5] [6].

  • 1. Cell Pre-treatment: Incubate cells with this compound for 24 hours [5].
  • 2. Irradiation: Expose pre-treated cells to varying doses of external beam radiotherapy (e.g., 2, 4, or 6 Gy) [5] [6].
  • 3. Colony Formation: After irradiation, trypsinize cells, seed at appropriate dilutions, and allow them to grow in a drug-free medium for 10-14 days to form colonies [6].
  • 4. Analysis: Fix and stain colonies, then count. Analyze the survival fractions and calculate Combination Index (CI) to determine synergistic (CI < 0.9), additive, or antagonistic effects [6].

The workflow for this core experiment is outlined below:

G Start Start Experiment PreTreat Cell Pre-treatment Incubate with this compound for 24h Start->PreTreat Irradiate Irradiation Expose to X-rays (e.g., 2, 4, 6 Gy) PreTreat->Irradiate Plate Plating for Clonogenic Assay Seed cells in drug-free medium Irradiate->Plate Grow Colony Formation Grow for 10-14 days Plate->Grow Analyze Analysis Fix, stain, and count colonies Calculate Survival Fraction & Combination Index Grow->Analyze End End Analyze->End

Supporting In Vitro Assays
  • Cell Viability (XTT) Assay: Seed cells in 96-well plates, then treat with a serial dilution of this compound (e.g., 0-100 nM) for 48 hours. Perform irradiation (e.g., 1-6 Gy) 24 hours after drug incubation. Measure cell viability using the XTT assay 72 hours post-irradiation according to the manufacturer's protocol [5].
  • Wound Healing/Migration Assay: Create a "wound" in a confluent cell monolayer. Treat cells with this compound and/or radiation. Monitor and measure the distance of cell migration into the wound over 24-48 hours to assess inhibited migration capacity [6].
  • Protein Expression Analysis (Western Blot): Harvest cells after treatment (e.g., 24-48 hours). Use Western Blotting to analyze the expression of key proteins, including HSP70 (a marker of target engagement), client proteins like EGFR, and DNA damage markers like γH2AX [6].

Key Scientific Rationale & Biomarkers

Understanding the mechanism of action and validated biomarkers is crucial for designing effective experiments and interpreting results.

  • Mechanism of Action: this compound is a potent, second-generation inhibitor of HSP90. It binds to the N-terminal ATP-binding site, disrupting the chaperone function and leading to the proteasomal degradation of its numerous oncogenic "client proteins" [1] [4]. This simultaneously impacts multiple cancer-driving pathways.
  • Proof of Target Engagement: The upregulation of HSP70 and HSP27 in tumor cells or peripheral blood mononuclear cells (PBMCs) is a consistent and validated pharmacodynamic biomarker confirming successful on-target inhibition of HSP90 by this compound [1] [4] [3].
  • Key Client Proteins & Pathways: Relevant client proteins degraded by this compound treatment include:
    • Androgen Receptor (AR) and its splice variants (in prostate cancer models) [1].
    • EGFR [6].
    • DNA repair proteins (e.g., CHK1, RAD51), leading to radiosensitization [5] [6].

The following diagram illustrates the signaling pathways affected by this compound:

G This compound This compound (HSP90 Inhibitor) HSP90 Inhibits HSP90 This compound->HSP90 ClientDeg Client Protein Degradation (via Proteasome) HSP90->ClientDeg AR Androgen Receptor (AR) ClientDeg->AR EGFR EGFR ClientDeg->EGFR DNA_Repair DNA Repair Proteins (CHK1, RAD51) ClientDeg->DNA_Repair AKT AKT ClientDeg->AKT Effects Antitumor Effects: - Inhibited Proliferation - Increased Apoptosis - Reduced Migration - Radiosensitization AR->Effects Depletion EGFR->Effects Downregulation DNA_Repair->Effects Impairment AKT->Effects Inhibition

Conclusion

References

Onalespib and Xenograft Models: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Onalespib (AT13387) is a second-generation heat shock protein 90 (HSP90) inhibitor. Its efficacy has been evaluated in various in vivo xenograft models, both as a monotherapy and in combination with other agents, demonstrating significant potential in overcoming therapy resistance.

Established Xenograft Models for this compound Testing

The table below summarizes the cancer types, cell lines, and combination partners used in recent this compound xenograft studies.

Cancer Type Cell Line / Model Combination Therapy Key Findings Citation
Colorectal Cancer (CRC) Human CRC xenografts (e.g., HT55, SNU1544) 177Lu-DOTA-M5A (radioimmunotherapy) The combination showed the most substantial tumor growth reduction (4-fold vs. control). Median survival increased by 33% compared to 177Lu-DOTA-M5A alone. Achieved superior effects with half the dose of 177Lu-DOTA-M5A. [1]
Glioblastoma (GBM) Patient-derived glioma stem cells (GSCs: e.g., GSC2, GSC20, GSC11); U251HF-Luc cells Temozolomide (TMZ) This compound crossed the BBB and extended survival as a single agent in zebrafish and in combination with TMZ in mouse xenografts. Disrupted oncogenic signaling (EGFR, AKT) and synergized with TMZ. [2]
Non-Small Cell Lung Cancer (NSCLC) Crizotinib-sensitive and -resistant xenograft models Crizotinib (CZ) The combination demonstrated anti-tumor activity and, when used upfront, delayed the emergence of resistance observed with CZ monotherapy. [3]
In Vivo Dosing and Treatment Protocols

While specific dosing regimens can vary, the following table outlines protocols directly cited in the literature.

Model System This compound Dose & Route Combination Agent Dose Treatment Schedule Citation
CRC Xenografts Not explicitly detailed in the provided excerpts. 177Lu-DOTA-M5A The combination was assessed so that retained or superior therapeutic effects were achieved with only half the dose of 177Lu-DOTA-M5A. [1]
GBM Xenografts Efficacy was demonstrated as a single agent and in combination. Temozolomide The combination of this compound and TMZ showed synergistic anti-glioma effects in mouse xenograft models. [2]
NSCLC Xenografts Combined with crizotinib in preclinical models. Crizotinib (250 mg BID, oral) A Phase 1 clinical segment based on this model used IV this compound weekly for 3 of 4 weeks (dosing cohorts: 150, 180, or 220 mg/m²). [3]

Experimental Workflow and Signaling Pathways

The following diagrams, created with Graphviz, illustrate the general experimental workflow for establishing a xenograft model to test this compound and its core mechanism of action.

Experimental Workflow for this compound Xenograft Studies

This diagram outlines the key steps in a typical in vivo efficacy study.

workflow This compound Xenograft Study Workflow start Start Study cell_prep Cancer Cell Preparation start->cell_prep implant Xenograft Implantation cell_prep->implant randomize Randomization & Grouping implant->randomize treatment Treatment Phase randomize->treatment monitoring Tumor Monitoring treatment->monitoring e.g., biweekly monitoring->treatment continue endpoint Study Endpoints monitoring->endpoint Tumor volume ~1000 mm³ analysis Data Analysis endpoint->analysis

This compound Mechanism of Action and Assessment

This diagram illustrates how this compound inhibits HSP90 and the downstream effects measured in preclinical models.

mechanism This compound MoA and Functional Assessments This compound This compound HSP90 HSP90 Chaperone This compound->HSP90  Inhibits Clients Oncogenic Client Proteins (e.g., EGFR, AKT, ERK) HSP90->Clients Stabilizes Degradation Client Protein Degradation Clients->Degradation  Depletes Effects Functional Anti-Tumor Effects Degradation->Effects Apoptosis ↑ Apoptosis Effects->Apoptosis Proliferation ↓ Proliferation Effects->Proliferation Survival ↓ Cell Survival Effects->Survival Migration ↓ Migration/Angiogenesis Effects->Migration

Detailed Methodologies for Key Experiments

This section provides more detailed protocols for critical aspects of xenograft studies involving this compound, as derived from the search results.

  • Animal Model Establishment

    • Cell Line Maintenance: Culture human cancer cells (e.g., HT55, SNU1544 for CRC; patient-derived GSCs for GBM) in their recommended media (e.g., MEM with 20% FBS for HT55; serum-free neurosphere media for GSCs) at 37°C and 5% CO₂ [1] [2].
    • Xenograft Implantation: For subcutaneous tumors, inject 5-10 million cells suspended in PBS/Matrigel into the flanks of immunodeficient mice. For orthotopic brain models (e.g., GBM), stereotactically implant 100,000 to 1 million cells into the mouse forebrain [2].
  • Treatment Administration

    • Dosing Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in a suitable vehicle for in vivo administration [2] [4]. Intravenous (IV) administration has been used in clinical trials based on preclinical data [3].
    • Combination Therapy: In combination studies, administer this compound and the partner agent (e.g., TMZ, crizotinib) according to their respective pharmacokinetics. A common schedule is to administer this compound weekly for 3 weeks in a 4-week cycle [3].
  • Endpoint Analysis

    • Tumor Growth Monitoring: For subcutaneous models, measure tumor dimensions regularly (2-3 times per week) using calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2 [1].
    • Survival Studies: For orthotopic or aggressive models, the primary endpoint is often survival, defined as the time from implantation to a predetermined humane endpoint [2].
    • Ex Vivo Analysis: At the study endpoint, tumors are harvested for further analysis. This can include immunoblotting to confirm depletion of HSP90 client proteins like EGFR and AKT [2], immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) [1], and histopathological examination.

Key Considerations for Protocol Design

  • Blood-Brain Barrier Penetration: this compound has demonstrated an ability to cross the blood-brain barrier, making it a strong candidate for testing in brain tumor models like glioblastoma [2].
  • Radiosensitizing Properties: this compound has shown promise as a radiosensitizer. It impairs DNA damage repair by depleting key proteins (e.g., CHK1, RAD51), making combination studies with radiation or radiopharmaceuticals (e.g., 177Lu-DOTA-M5A) highly relevant [1] [5] [4].
  • Toxicity Monitoring: Preclinical studies and phase I trials indicate that this compound has a manageable toxicity profile. Common adverse events include gastrointestinal effects like diarrhea. Body weight, behavior, and clinical signs should be monitored throughout the study [3].

References

Clinical Incidence and Dose-Limiting Toxicity of Diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence of diarrhea observed in various clinical trials of onalespib, both as a single agent and in combination with other therapies.

Trial Phase / Type Patient Population This compound Dosing Regimen Diarrhea Incidence (All Grades) Grade 3/4 Diarrhea Incidence Citation
Phase 1/2 Castration-Resistant Prostate Cancer (with Abiraterone/Prednisone) 220 mg/m² weekly (Regimen 1) or 120 mg/m² on D1, D2 weekly (Regimen 2) Very Common 21% (across both regimens) [1]
Phase 1b Advanced Triple-Negative Breast Cancer (with Paclitaxel) 120-260 mg/m² on Days 1, 8, 15 of a 28-day cycle Frequent 7% (at RP2D of 260 mg/m²) [2]
Phase 1 Advanced Solid Tumors (with CDK inhibitor AT7519) 40-80 mg/m² twice weekly 79% (all grades) Not specified (refractory Grade 3 was DLT) [3]
Phase 1 Advanced Solid Tumors (Single Agent) 20-160 mg/m² on D1, D2, D8, D9, D15, D16 of a 28-day cycle Common Grade 3/4 non-hematologic toxicities were DLTs [4]

In the prostate cancer trial, diarrhea was identified as a dose-limiting toxicity (DLT), leading to the establishment of the Maximum Tolerated Dose (MTD). Diarrhea was dose-limiting at 260 mg/m² for a once-weekly regimen and at 160 mg/m² for a twice-weekly regimen [1].

Mechanistic Insights and Experimental Assessment Protocols

The pathophysiology of this compound-induced diarrhea is likely multifactorial. Understanding the mechanism is crucial for developing management strategies.

G cluster_0 Key Cellular Consequences This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits ClientProteins Client Protein Degradation (e.g., EGFR, AKT, HER2) HSP90->ClientProteins Leads to Depletion of CellularEffects Cellular Consequences ClientProteins->CellularEffects ClinicalEffect Clinical Outcome: Diarrhea CellularEffects->ClinicalEffect Effect1 Disruption of intestinal epithelial cell signaling Effect2 Impaired mucosal barrier function and repair Effect3 Activation of stress response pathways Effect4 Possible secretion of pro-inflammatory cytokines

Pathway Diagram Explanation: this compound inhibits HSP90, a molecular chaperone critical for the stability and function of numerous client proteins [5] [6]. This leads to the proteasomal degradation of these clients, which include key signaling proteins like EGFR, AKT, and HER2 [3] [7]. In the gastrointestinal tract, the disruption of these vital signaling pathways can impair the function and repair of the intestinal mucosa, increase secretory activity, and trigger a cellular stress response, ultimately manifesting as diarrhea [1].

Protocol for Monitoring HSP90 Inhibition and Cellular Stress

To confirm target engagement and monitor the biological effects of this compound in a preclinical or clinical trial setting, the following pharmacodynamic assessments can be employed:

  • Sample Collection: Collect paired peripheral blood mononuclear cells (PBMCs) and, if feasible, paired tumor biopsy samples (pre-treatment and 24 hours post-treatment) [4] [3].
  • Analysis of HSP70 Upregulation:
    • Method: Western Blot or Enzyme-Linked Immunosorbent Assay (ELISA).
    • Procedure: Isolate protein lysates from PBMCs or tissue samples. For Western blot, separate proteins via SDS-PAGE, transfer to a membrane, and probe with anti-HSP70 antibodies. For ELISA, use commercial HSP70 kits according to manufacturer instructions. Upregulation of HSP70 is a consistent biomarker of successful HSP90 inhibition [4] [3].
  • Analysis of Client Protein Modulation:
    • Method: Reverse Phase Protein Array (RPPA) or Immunohistochemistry (IHC).
    • Procedure: For RPPA, print patient protein lysates in duplicate on nitrocellulose slides and probe with a panel of validated antibodies against client proteins (e.g., AR, HER2, AKT). Signal detection and normalization are required for quantification [4]. For IHC, stain formalin-fixed, paraffin-embedded tissue sections with antibodies against client proteins and score for expression levels.

Clinical Management Protocol for this compound-Induced Diarrhea

A proactive and multi-tiered management strategy is essential for patient safety and maintaining dose intensity.

G Start Patient on this compound Monitor Baseline & Continuous Monitoring Start->Monitor Grade1 Grade 1 Diarrhea Monitor->Grade1 If occurs Grade2 Grade 2 Diarrhea Monitor->Grade2 If occurs Grade3 Grade 3/4 or DLT Diarrhea Monitor->Grade3 If occurs Action1 • Continue this compound • Initiate supportive care:  - Loperamide as needed  - Ensure adequate hydration Grade1->Action1 Management Action2 • Interrupt this compound dosing • Initiate aggressive supportive care:  - Loperamide (e.g., 4mg initially, then 2mg after each loose stool)  - IV fluids if dehydrated  - Consider diet modification • Resume this compound at same or reduced dose  upon resolution to ≤ Grade 1 Grade2->Action2 Management Action3 • Immediately interrupt this compound • Hospitalize for aggressive management:  - IV fluid and electrolyte replacement  - Octreotide may be considered • Upon resolution to ≤ Grade 1:  - Resume at a reduced dose level  OR  - Permanently discontinue Grade3->Action3 Management

Workflow Explanation: This algorithm provides a structured clinical response to diarrhea of varying severity, as graded by CTCAE criteria. The core principles are prompt intervention, dose modification/interruption, and aggressive supportive care to prevent dehydration and electrolyte imbalances [1] [4] [3]. For diarrhea refractory to symptomatic management or reaching Grade 3, it is considered a dose-limiting event, necessitating treatment interruption and subsequent dose reduction [4] [3].

Discussion and Future Directions

While the management of adverse events like diarrhea is critical, the broader challenge for HSP90 inhibitors like this compound has been translating strong preclinical activity into consistent clinical efficacy. Combinations with other targeted agents, such as paclitaxel in TNBC, have shown more promising antitumor activity than monotherapy [2]. Future research should focus on identifying robust biomarkers to select patient populations most likely to benefit from HSP90 inhibition, which would improve the therapeutic index and justify the management of associated toxicities [5] [3].

References

Onalespib circulating tumor cell AR depletion assay

Author: Smolecule Technical Support Team. Date: February 2026

Background and Scientific Rationale

In prostate cancer, the androgen receptor (AR) signaling axis remains a key driver of disease progression, even in the castration-resistant state. Resistance to therapies like abiraterone acetate is often linked to the persistence of AR and its splice variants, such as AR-V7 [1].

HSP90 is a molecular chaperone required for the stability and function of numerous client proteins, including full-length AR (AR-FL) and AR-V7 [1]. Onalespib is a potent, fragment-derived inhibitor of HSP90 that causes the proteasomal degradation of these client proteins. By depleting AR in CTCs, this compound aims to overcome a critical mechanism of treatment resistance [1].

Mechanism of HSP90 Inhibition and AR Depletion The following diagram illustrates how this compound inhibits HSP90, leading to AR depletion in circulating tumor cells.

G This compound This compound HSP90 HSP90 This compound->HSP90  Inhibits AR_Protein AR Client Protein (including FL and variants) This compound->AR_Protein  Induces Degradation HSP90->AR_Protein  Stabilizes Proteasome Proteasomal Degradation AR_Protein->Proteasome  Ubiquitination

Application Notes: Key Findings from a Clinical Trial

A phase 1/2 trial (NCT01685268) evaluated this compound in combination with abiraterone acetate and prednisone/prednisolone (AA/P) in men with CRPC progressing on AA/P [1]. The study included an analysis of AR depletion in CTCs as a secondary endpoint.

The table below summarizes the key clinical and pharmacodynamic findings related to the CTC AR assay from this trial [1]:

Parameter Summary of Findings
Trial Design Phase 1/2, open-label, parallel-group in CRPC patients progressing on AA/P.

| This compound Dosing | Regimen 1: 220 mg/m² IV once weekly, 3 weeks/4-week cycle. Regimen 2: 120 mg/m² IV on Day 1 & 2 weekly, 3 weeks/4-week cycle. | | CTC AR Analysis | AR expression was evaluated in CTCs collected from patient blood samples. | | Primary Result | Transient decreases in CTC counts and AR expression in CTCs were observed in both this compound dosing regimens. | | Clinical Correlation | Despite evidence of target engagement (AR depletion in CTCs), no subjects showed an objective or PSA response. The combination did not justify further exploration. |

These results demonstrate that while this compound can induce a measurable pharmacodynamic effect on its target (AR in CTCs), this biological activity did not translate into clinical efficacy in a population with advanced, pre-treated CRPC [1].

Detailed Experimental Protocol: CTC AR Depletion Assay

This protocol is adapted from the methods used in the aforementioned clinical study [1].

Sample Collection
  • Timing: Collect peripheral blood samples at baseline (pre-dose) and at designated intervals after this compound infusion (e.g., 24 hours, end of cycle 1).
  • Materials: Draw blood into specialized CellSave Preservative Tubes or similar EDTA-based tubes designed to stabilize CTCs.
  • Handling: Invert tubes gently to mix. Store at room temperature and process within a validated time window (typically 96 hours).
CTC Enrichment and Isolation
  • The specific method was not detailed, but common approaches include:
    • Immunomagnetic Enrichment: Using antibodies against epithelial cell adhesion molecule (EpCAM) to positively select CTCs.
    • Size-Based Filtration: Using microfluidic devices to isolate CTCs based on their larger size compared to blood cells.
  • Follow manufacturer's protocols for the chosen enrichment system.
Detection and AR Staining of CTCs
  • Fix and permeabilize the enriched cell sample.
  • Perform immunofluorescence staining using a combination of antibodies:
    • CTC Identification: Use anti-cytokeratin (CK) antibodies (e.g., PE-conjugated) to mark epithelial cells and anti-CD45 (e.g., FITC-conjugated) to exclude leukocytes. Nuclei are stained with DAPI.
    • AR Detection: Use a specific anti-Androgen Receptor antibody (e.g., Alexa Fluor 647-conjugated) to quantify AR protein levels.
  • Include appropriate controls (e.g., isotype controls, positive control cell lines like LNCaP or VCaP).
Imaging and Quantitative Analysis
  • Analyze slides using a semi-automated fluorescence microscopy system.
  • CTC Definition: A cell is defined as a CTC if it is CK+, CD45-, and DAPI+ with morphological features consistent with a cancer cell.
  • AR Depletion Metric:
    • For each patient, compare the mean fluorescence intensity (MFI) of the AR stain in CTCs from post-treatment samples to the MFI in CTCs from the baseline sample.
    • A decrease in AR MFI indicates successful pharmacodynamic inhibition of HSP90 by this compound.
  • Parallel Analysis: Also report changes in the number of CTCs per 7.5 mL of blood.

Workflow Visualization

The entire process, from sample collection to data analysis, is summarized in the workflow below.

G BloodDraw Blood Collection (CellSave Tube) CTCEnrich CTC Enrichment (Immunomagnetic/Size-Based) BloodDraw->CTCEnrich Staining Immunofluorescence Staining (CK/CD45/DAPI/AR) CTCEnrich->Staining Imaging Fluorescence Microscopy & Image Capture Staining->Imaging Analysis Quantitative Analysis (CTC Count & AR Mean Fluorescence Intensity) Imaging->Analysis

Key Considerations for Implementation

  • Temporal Dynamics: The "transient" nature of AR depletion observed in the trial suggests that the timing of blood collection is critical. A detailed time-course study may be needed to capture the peak pharmacodynamic effect [1].
  • Assay Validation: Robust validation of the AR staining and quantification method is required, including determining the intra- and inter-assay coefficient of variation.
  • Heterogeneity: CTC populations are heterogeneous. The assay should be designed to analyze AR expression in individual CTCs to capture this complexity, rather than providing only a bulk average.

Reference List

  • Clin Cancer Res. 2019;25(15):4624-4633. doi: 10.1158/1078-0432.CCR-18-3212. [1]

References

Onalespib pharmacokinetic sampling timepoints

Author: Smolecule Technical Support Team. Date: February 2026

Onalespib Pharmacokinetic Sampling Protocols

Clinical trials for this compound have used a standardized approach for collecting PK samples, with the core protocol remaining consistent despite variations in dosing schedules [1] [2] [3].

Summary of PK Sampling Timepoints

Dosing Schedule Cycle & Day Pre-dose Post-dose Sampling Timepoints Reference
Once Weekly (Days 1, 8, 15 of a 28-day cycle) Cycle 1, Day 1 & Day 15 Yes 0.5, 1, 1.5, 2, 3, 4, 7, 10, 22, and 24 hours [2] PMC7709710
Twice-Weekly (Days 1, 4, 8, 11 of a 21-day cycle) Cycle 0, Day 1 (this compound alone) Yes Designated timepoints after infusion [1] PMC7954579
Two Consecutive Days per Week (Days 1, 2, 8, 9, 15, 16 of a 28-day cycle) Cycle 1, Day 1 & Day 15 Yes 0.5, 1, 1.5, 2, 3, 4, 7, 10, 22, and 24 hours [2] PMC7709710

Detailed Experimental Protocol

This section details the standard operating procedure for collecting and processing PK samples for this compound, as referenced in the clinical literature.

  • Sample Collection: Blood samples (typically 4 mL) are collected in plastic K2EDTA tubes (e.g., Vacutainer by Becton, Dickinson and Co.) [1].
  • Sample Processing: Plasma is separated from blood cells by centrifugation. The resulting plasma is stored at -80°C until analysis.
  • Bioanalytical Method: this compound concentrations in plasma are determined using a validated reverse-phase high-performance liquid chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) detection [2].
  • Pharmacokinetic Analysis: Non-compartmental methods are standard for calculating PK parameters, including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the concentration-time curve (AUC), and elimination half-life (T~1/2~).

Pharmacokinetic Sampling Strategy Visualized

The diagram below illustrates the PK sampling strategy for the "Two Consecutive Days per Week" schedule, showing the relationship between drug administration and sample collection.

cluster_week1 Week 1 cluster_week2 Week 2 cluster_week3 Week 3 Cycle1 Cycle 1 (28 days) Day1 Day 1: First Infusion Cycle1->Day1 Day1_PK PK Sampling: Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 7, 10, 22, 24h post-dose Day1->Day1_PK Day2 Day 2: Second Infusion Day8 Day 8: Infusion Day2->Day8 Day9 Day 9: Infusion Day15 Day 15: Infusion Day9->Day15 Day15_PK PK Sampling: Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 7, 10, 22, 24h post-dose Day15->Day15_PK Week4 Week 4: Rest Day15_PK->Week4

Application Notes for Researchers

  • Intensive Sampling: The protocol's 24-hour sampling profile is crucial for accurately characterizing this compound's PK, especially its reported long terminal half-life of approximately 8 hours and extended target engagement [2] [4].
  • Key Objectives: This intensive sampling strategy allows researchers to fully define the single-agent PK profile of this compound and investigate potential drug-drug interactions when combined with other agents [1] [3].
  • Protocol Adaptation: The core sampling timepoints can be adapted for other dosing schedules. For combination therapy trials, intensive sampling should be performed for all investigated drugs.

References

Comprehensive Application Note: Onalespib Colony Formation Assay in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Onalespib and HSP90 Inhibition in Cancer Therapy

This compound (also known as AT13387) is a potent, second-generation HSP90 inhibitor that has demonstrated significant promise in preclinical cancer studies, particularly in combination with established treatment modalities like radiation therapy and chemotherapy. As a molecular chaperone, HSP90 stabilizes numerous oncogenic client proteins involved in cancer progression, including proteins critical to DNA damage repair, cell cycle regulation, and survival signaling pathways. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of HSP90, leading to the proteasomal degradation of oncogenic client proteins and subsequent disruption of multiple cancer-associated pathways simultaneously. This multi-target approach makes HSP90 inhibition particularly valuable for overcoming treatment resistance in aggressive cancers.

The colony formation assay (also known as clonogenic assay) represents a fundamental technique in cancer research for evaluating the long-term reproductive viability of cells after experimental treatments. Unlike short-term viability assays that measure metabolic activity, colony formation assays assess the ability of single cells to proliferate and form macroscopic colonies over extended periods, typically 7-14 days. This method is especially valuable for studying the effects of radiation and chemotherapeutic agents, as it captures delayed reproductive cell death and provides critical information about treatment efficacy that might be missed in shorter assays. When applied to this compound research, this assay enables quantification of the compound's effects as a single agent and in combination with other treatments, providing essential data for therapeutic development.

Molecular Mechanisms of this compound Action

Table: Key HSP90 Client Proteins Affected by this compound Treatment

Client Protein Category Specific Proteins Functional Role in Cancer Response to this compound
Receptor Tyrosine Kinases EGFR, EGFRvIII Growth signaling, proliferation Depletion and degradation [1]
Signal Transduction Proteins AKT, ERK, pS6 Survival signaling, metabolic regulation Downregulation [1]
DNA Damage Response Proteins CHK1, RAD51, DNA-PKcs, ATM DNA repair, radioresistance Impaired function [2]
Cell Cycle Regulators CDK1, CDK2, CDK4 Cell cycle progression Cell cycle arrest [3] [4]
Angiogenesis Factors VEGFR Tumor vasculature development Inhibition of angiogenic signaling [5]

The molecular mechanisms through which this compound exerts its anti-cancer effects are multifaceted and involve simultaneous disruption of multiple oncogenic pathways. By inhibiting HSP90's chaperone function, this compound triggers the ubiquitin-proteasome mediated degradation of client proteins essential for cancer cell survival and proliferation. This results in concerted disruption of growth factor signaling (through EGFR depletion), survival pathways (through AKT reduction), and DNA damage repair mechanisms (through impairment of RAD51, CHK1, and other repair proteins). The downstream consequences include induction of apoptosis, cell cycle arrest, and increased sensitivity to DNA-damaging agents like radiation and chemotherapy.

This compound demonstrates favorable pharmacokinetic properties compared to first-generation HSP90 inhibitors, including longer duration of target inhibition and effective blood-brain barrier penetration, making it particularly suitable for studying glioblastoma and other central nervous system malignancies [1]. Additionally, this compound shows higher affinity for tumor cell HSP90 compared to normal cells, potentially contributing to a more favorable therapeutic index, as the ATPase activity of HSP90 is often elevated in cancerous cells due to mutations or deregulation [2].

G cluster_0 HSP90 Client Proteins cluster_1 Cellular Outcomes This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits ClientProteins ClientProteins This compound->ClientProteins Induces Degradation HSP90->ClientProteins Stabilizes Degradation Degradation ClientProteins->Degradation Ubiquitin-Proteasome Pathway EGFR EGFR AKT AKT CDK4 CDK4 RAD51 RAD51 CHK1 CHK1 CellularEffects CellularEffects Degradation->CellularEffects Apoptosis Apoptosis CellCycleArrest CellCycleArrest Radiosensitization Radiosensitization MigrationInhibition MigrationInhibition

Diagram 1: Molecular mechanism of this compound-mediated HSP90 inhibition and downstream cellular effects

Materials and Reagents

Cell Lines and Culture Conditions

The selection of appropriate cell lines is critical for this compound colony formation assays. Researchers have successfully utilized various cancer models, including:

  • Glioblastoma cell lines: U343 MG, U87 MG (established lines), U3013MG, U3024MG (patient-derived lines) [2] [6]
  • Head and neck squamous cell carcinoma: FaDU, H314 [5] [7]
  • Thyroid carcinoma: BHT-101, SW1736, 8305C, MDA-T32 [4]
  • Colorectal carcinoma: HCT116 [8]
  • Ovarian cancer: A2780, A2780CIS (cisplatin-resistant), SKOV3 [7]

Cell culture conditions must be optimized for each cell type. Established glioblastoma lines (U343 MG, U87 MG) are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (100 IU penicillin and 100 μg/ml streptomycin) [2]. Patient-derived glioblastoma lines (U3013MG, U3024MG) require laminin-coated culture vessels and serum-free media formulations containing growth factors (FGF-2, EGF) and neural supplements (B-27, N-2) to maintain stem cell properties [2] [6].

Drug Preparation and Storage

This compound (AT13387) is typically obtained from commercial suppliers (e.g., Selleck Chemicals, Medkoo Biosciences). Prepare stock solutions by dissolving this compound in pharmaceutical grade DMSO to a concentration of 10-50 mM, followed by aliquoting and storage at -20°C to avoid freeze-thaw cycles [2] [7]. For working concentrations, dilute the stock solution in complete cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. This compound is typically tested in the nanomolar range (10-500 nM) depending on cell sensitivity and treatment schedule [2] [8] [4].

Equipment and Specialized Materials
  • Laminin-coated tissue culture dishes (for patient-derived glioma stem cells)
  • Standard cell culture plasticware (6-well, 12-well, or 35 mm dishes for colony formation)
  • Humidified CO₂ incubator (37°C, 5% CO₂)
  • Inverted phase-contrast microscope with camera for colony visualization
  • Cell irradiation equipment (X-RAD iR225 or clinical linear accelerators for combination studies) [2]
  • Crystal violet staining solution (0.5% w/v in methanol:water 1:4) or MTT reagent (1 mg/mL) for colony detection [9]
  • Automated colony counter (e.g., GelCount, Oxford Optronix) or ImageJ software with customized macros [1] [9]

Step-by-Step Protocol Workflow

Cell Seeding and Treatment Schedule

The colony formation assay with this compound requires careful planning of treatment schedules, particularly for combination studies with radiotherapy or other chemotherapeutic agents:

  • Cell preparation: Harvest exponentially growing cells using standard trypsinization procedures and prepare a single-cell suspension. Determine cell viability using trypan blue exclusion and adjust cell density according to expected plating efficiency.

  • Plating density optimization: Plate cells at appropriate densities to ensure formation of discrete, countable colonies (typically 50-1000 cells/well depending on expected treatment effects). Include untreated control wells for normalization.

  • This compound treatment: Allow cells to adhere for 4-24 hours before adding this compound. For combination with radiotherapy, the most common schedule involves This compound pretreatment for 24 hours followed by irradiation [2] [6]. Treatment duration typically ranges from 24 hours to continuous exposure, depending on experimental design.

  • Irradiation (for combination studies): Perform irradiation using clinical radiotherapy equipment (e.g., 6 MV X-ray beam) or preclinical irradiators. Doses typically range from 2-6 Gy in single fractions [2] [8]. Include appropriate sham-irradiated controls.

  • Post-treatment incubation: After treatment exposure, carefully remove drug-containing media, wash cells with PBS, and add fresh complete media. Incubate for 7-14 days to allow colony formation, with medium changes every 3-4 days if necessary.

G Start Prepare single-cell suspension Plate Plate cells at optimized density Start->Plate Adhere Cell adhesion (4-24 hours) Plate->Adhere Treatment This compound treatment (24 hours) Adhere->Treatment IR Irradiation (2-6 Gy, if combined) Treatment->IR Wash Remove drug + PBS wash IR->Wash FreshMedia Add fresh complete media Wash->FreshMedia Incubate Incubate for 7-14 days FreshMedia->Incubate Stain Fix and stain colonies Incubate->Stain Count Count colonies and analyze Stain->Count

Diagram 2: Experimental workflow for this compound colony formation assay

Colony Staining and Quantification

After sufficient incubation time for colony formation (typically defined as groups of >50 cells originating from a single progenitor), proceed with colony staining and quantification:

  • Fixation: Carefully aspirate media and fix colonies with methanol, methanol:acetic acid (3:1), or paraformaldehyde for 10-30 minutes at room temperature.

  • Staining: Apply appropriate staining solution. Crystal violet (0.5% w/v) is commonly used for visual counting, while MTT reagent can be used for metabolic-based quantification [9]. Incubate for 20-60 minutes with gentle agitation.

  • Rinsing and drying: Carefully rinse plates with distilled water to remove excess stain and air-dry completely at room temperature.

  • Colony counting: Count colonies manually or using automated systems. For manual counting, use a stereomicroscope with grid background. For automated counting, capture digital images and analyze using ImageJ software with appropriate thresholding and particle analysis settings [9]. The "Analyze Particles" function in ImageJ can be configured to detect colonies based on size (typically >50 pixels for >50 cell colonies) and circularity parameters.

  • Survival fraction calculation: Calculate survival fractions using the formula: SF = (number of colonies formed / number of cells plated) / (plating efficiency of control), where plating efficiency = (number of colonies in control / number of cells plated in control).

Data Analysis and Interpretation

Colony Counting and Survival Curve Generation

The fundamental data generated from colony formation assays are survival fractions across different treatment conditions. These data are typically presented as:

  • Dose-response curves for this compound monotherapy
  • Radiation survival curves with and without this compound sensitization
  • Combination indices to quantify synergistic, additive, or antagonistic effects

For combination studies with radiotherapy, data are often fitted to the Linear-Quadratic model to quantify radiation dose enhancement. The radiation dose enhancement factor (DEF) can be calculated as the ratio of radiation doses required to achieve the same survival fraction in the absence and presence of this compound.

Combination Index Calculations

To quantitatively assess the interaction between this compound and other treatments, the combination index (CI) method developed by Chou-Talalay is widely used [1] [8]. This method involves:

  • Determining the dose-effect relationships for each agent alone and in combination
  • Calculating CI values using CompuSyn software or similar algorithms
  • Interpreting results where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism

Studies have demonstrated that this compound frequently exhibits synergistic interactions (CI < 1) with radiotherapy across multiple cancer models, including glioblastoma, head and neck squamous cell carcinoma, and colorectal cancer [2] [8] [5].

Expected Results and Applications

Quantitative Findings from Published Studies

Table: Summary of this compound Efficacy in Colony Formation Assays Across Cancer Types

Cancer Type Cell Line/Model This compound Concentration Combination Treatment Key Findings Reference
Glioblastoma U343 MG, U87 MG 25-100 nM Radiotherapy (2-6 Gy) Synergistic reduction in survival fraction (CI < 0.9) [2] [6]
Colorectal Cancer HCT116 0.5-50 nM Radiotherapy (2-6 Gy) Additive to synergistic effects; CI: 0.3-0.9 [8]
Head and Neck SCC FaDU 100 nM Radiotherapy (2-6 Gy) Significant radiosensitization; DEF: 1.3-1.8 [5]
Thyroid Cancer BHT-101, SW1736 50-250 nM Sorafenib (2.5-5 μM) Concentration-dependent growth reduction [4]
Ovarian Cancer A2780, A2780CIS 100-500 nM Cisplatin (1-5 μM) Reversal of cisplatin resistance [7]

The colony formation assay results consistently demonstrate that this compound reduces clonogenic survival in a dose-dependent manner across various cancer models. In glioblastoma cells, this compound monotherapy at concentrations of 25-100 nM significantly reduces colony formation, while combination with radiotherapy produces synergistic effects (combination index < 0.9) [2] [6]. Similar patterns are observed in other malignancies, with radioresistant cell lines typically requiring higher this compound concentrations for equivalent sensitization effects.

Correlation with Other Endpoints

Colony formation data with this compound typically correlate well with other functional endpoints:

  • Reduced migration capacity: Wound healing assays show 34-51% reduction with this compound monotherapy and 81-94% reduction in combination with radiotherapy [8]
  • Increased DNA damage: Persistent γH2AX and 53BP1 foci indicating impaired DNA repair [8] [7]
  • Enhanced apoptosis: Flow cytometry showing increased Annexin V staining, particularly in combination treatments [8] [4]
  • Cell cycle arrest: Accumulation in G1/G2 phases with corresponding S-phase depletion [4]

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low plating efficiency: Optimize cell density, use early-passage cells, ensure consistent culture conditions, and use appropriate extracellular matrix coatings when needed (especially for patient-derived cells).

  • Colony merging: Reduce plating density, fix and stain colonies at appropriate time points before excessive growth, consider using grid-patterned plates for easier counting.

  • High background staining: Optimize staining time, increase washing steps, filter staining solutions to remove precipitates.

  • Inconsistent results between replicates: Use single-cell suspensions, ensure even distribution of cells during plating, maintain consistent drug exposure times and media conditions.

  • Unexpected resistance patterns: Verify cell line authentication, check for mycoplasma contamination, confirm drug stability and storage conditions.

Technical Notes for Specific Applications
  • For radiation combination studies: Include appropriate radiation controls (sham irradiation), account for radiation delivery time in drug exposure schedules, and use radiation dose ranges that generate measurable survival fractions.

  • For patient-derived cells: Use low-passage cultures, maintain stem cell culture conditions, and expect higher heterogeneity in response compared to established cell lines.

  • For 3D spheroid models: Adapt the colony formation protocol by using semi-solid media (e.g., MethoCult) and adjust counting thresholds for sphere formation [9].

Conclusion

The colony formation assay represents a robust and clinically relevant method for evaluating the anti-cancer efficacy of this compound as a single agent and in combination with standard therapies. The protocol detailed in this application note provides a standardized approach for quantifying the long-term reproductive cell death induced by this compound across various cancer models. The consistent demonstration of synergistic interactions with radiotherapy and chemosensitization effects in preclinical models supports the continued investigation of this compound in combination therapy approaches. Furthermore, the correlation between reduced clonogenic survival and molecular mechanisms such as DNA repair impairment and oncoprotein destabilization provides confidence in the biological relevance of this assay for therapeutic development.

References

Comprehensive Application Notes and Protocols for Onalespib as a Radiosensitizer in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Onalespib (AT13387) and Radiosensitization

This compound (AT13387) is a potent, second-generation, non-ansamycin inhibitor of heat shock protein 90 (HSP90) that has emerged as a promising radiosensitizing agent across various cancer types. HSP90 is a molecular chaperone that stabilizes numerous oncogenic client proteins involved in cell survival, proliferation, DNA damage repair, and metabolic pathways. Tumor cells exhibit heightened dependence on HSP90, with expression levels 2- to 10-fold higher than in normal cells, making HSP90 an attractive therapeutic target. This compound demonstrates superior target inhibition kinetics and a more favorable toxicity profile compared to first-generation HSP90 inhibitors, enabling its investigation as a radiosensitizer in both external beam radiotherapy and targeted radionuclide therapy contexts.

The therapeutic rationale for combining this compound with radiation stems from its ability to simultaneously disrupt multiple pro-survival pathways in cancer cells. By inhibiting HSP90, this compound promotes the proteasomal degradation of client proteins critical for DNA damage response (e.g., DNA-PKcs, ATM, CHK1), oncogenic signaling (e.g., EGFR, AKT), and cell cycle regulation. This multi-target approach compromises the tumor's ability to repair radiation-induced DNA damage and adapt to proteotoxic stress, resulting in enhanced radiation sensitivity. Preclinical studies have demonstrated this compound's radiosensitizing effects in diverse malignancies including neuroendocrine tumors, glioblastoma, head and neck squamous cell carcinoma, non-small cell lung cancer, and colorectal cancer, supporting its broad potential application in radiation oncology.

Mechanisms of Radiosensitization

Key Molecular Mechanisms

The radiosensitizing properties of this compound result from its coordinated disruption of multiple cellular processes essential for cancer cell survival following radiation exposure. The compound binds specifically to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to polyubiquitination and proteasomal degradation of HSP90 client proteins. This primary mechanism triggers a cascade of molecular events that collectively enhance cellular sensitivity to ionizing radiation.

  • DNA Repair Impairment: this compound treatment leads to the depletion of key DNA repair proteins including DNA-PKcs, ATM, CHK1, and RAD51, which are HSP90 clients. This results in persistent DNA damage following radiation exposure, as evidenced by increased γH2AX foci and 53BP1 foci, markers of unrepaired DNA double-strand breaks. The inhibition compromises both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways, leaving cancer cells vulnerable to radiation-induced DNA damage.

  • Oncogenic Signaling Disruption: this compound promotes the degradation of oncogenic clients such as EGFR, AKT, and HER2, thereby inhibiting critical pro-survival signaling pathways. Downregulation of EGFR and AKT signaling enhances radiation sensitivity by reducing proliferative capacity and increasing apoptotic susceptibility. Additionally, this compound treatment leads to cell cycle arrest at the G2/M phase, the most radiosensitive phase of the cell cycle, further increasing cellular vulnerability to radiation.

  • Metabolic Reprogramming: Recent metabolomic profiling has revealed that this compound significantly alters cancer cell metabolism by reducing key metabolites in glycolysis and the tricarboxylic acid (TCA) cycle. This metabolic disruption leads to decreased ATP production and reduced levels of rate-limiting metabolites in nucleotide synthesis, including phosphoribosyl diphosphate and aspartate, thereby limiting the nucleotide pools available for DNA repair processes following radiation damage.

  • Inhibition of Angiogenic and Vasculogenic Processes: this compound suppresses radiation-induced vasculogenesis, a process implicated in tumor recurrence post-radiotherapy, by inhibiting HIF-1α and SDF-1 expression and reducing tumor infiltration of CD45+ and CD11b+ bone marrow-derived cells. This anti-angiogenic effect complements the direct radiosensitizing actions on tumor cells.

Table 1: Key Molecular Mechanisms of this compound Radiosensitization

Mechanistic Category Specific Targets/Effects Functional Consequences
DNA Repair Inhibition Depletion of DNA-PKcs, ATM, CHK1, RAD51 Persistent DNA damage, impaired DSB repair
Oncogenic Signaling Disruption Degradation of EGFR, AKT, HER2; Reduced MAPK/ERK signaling Decreased proliferation, increased apoptosis
Cell Cycle Effects G2/M phase arrest Increased radiosensitivity
Metabolic Alterations Reduced glycolysis/TCA metabolites; Decreased ATP, PRPP, aspartate Limited nucleotide pools for repair
Tumor Microenvironment Modulation Inhibition of HIF-1α, SDF-1; Reduced BM-derived cell infiltration Suppressed radiation-induced vasculogenesis
Signaling Pathway Diagram

The following diagram illustrates the key molecular mechanisms through which this compound exerts its radiosensitizing effects:

G cluster_hsp90 HSP90 Inhibition cluster_dna DNA Repair Inhibition cluster_signaling Oncogenic Signaling Disruption cluster_metabolic Metabolic Reprogramming cluster_cellcycle Cell Cycle Effects This compound This compound HSP90 HSP90 This compound->HSP90 Binds N-terminal ATPase domain ClientDegradation Client Protein Degradation (via Proteasome) HSP90->ClientDegradation DNAPKcs DNA-PKcs ClientDegradation->DNAPKcs ATM ATM ClientDegradation->ATM CHK1 CHK1 ClientDegradation->CHK1 RAD51 RAD51 ClientDegradation->RAD51 EGFR EGFR ClientDegradation->EGFR AKT AKT ClientDegradation->AKT HER2 HER2 ClientDegradation->HER2 Glycolysis Reduced Glycolysis ClientDegradation->Glycolysis TCA Reduced TCA Cycle ClientDegradation->TCA G2Marrest G2/M Phase Arrest ClientDegradation->G2Marrest PersistentDamage Persistent DNA Damage (↑γH2AX/53BP1 foci) DNAPKcs->PersistentDamage ATM->PersistentDamage CHK1->PersistentDamage RAD51->PersistentDamage Radiosensitivity Increased Radiosensitivity PersistentDamage->Radiosensitivity ReducedProliferation Reduced Proliferation EGFR->ReducedProliferation IncreasedApoptosis Increased Apoptosis EGFR->IncreasedApoptosis AKT->ReducedProliferation AKT->IncreasedApoptosis HER2->ReducedProliferation ReducedProliferation->Radiosensitivity IncreasedApoptosis->Radiosensitivity ATP Decreased ATP Glycolysis->ATP TCA->ATP Nucleotides Limited Nucleotide Pools ATP->Nucleotides Nucleotides->Radiosensitivity G2Marrest->Radiosensitivity

In Vitro Experimental Protocols

Core Methodological Approaches

In vitro assessment of this compound's radiosensitizing properties employs a suite of complementary assays that evaluate different aspects of cellular response to the combination treatment. These protocols enable researchers to quantify the enhancement of radiation sensitivity, characterize the underlying molecular mechanisms, and establish appropriate dose-response relationships for subsequent in vivo studies. Consistent implementation of these standardized assays across different cancer cell types has demonstrated the robust radiosensitizing potential of this compound.

  • Cell Viability Assays (XTT/WST-1): Cells are seeded in 96-well plates and treated with this compound (typically 10-100 nM) for 24 hours prior to irradiation (1-6 Gy). Viability is assessed 72 hours post-irradiation using XTT or WST-1 reagents according to manufacturers' protocols. These assays provide an initial rapid screening of combination effects but may not fully capture long-term reproductive cell death.

  • Clonogenic Survival Assays: Following this compound pretreatment (100 nM for 24 hours), cells are irradiated (0-6 Gy), trypsinized, counted, and seeded at appropriate densities to yield 20-100 colonies per dish. After 10-14 days of incubation, colonies are fixed, stained, and counted. This assay measures the reproductive integrity of cells and is considered the gold standard for quantifying radiosensitivity. The dose-modifying factor (DMF) at 10% survival is calculated by dividing the radiation dose for control by the radiation dose for drug-treated cells.

  • Cell Cycle Analysis: Following this compound and radiation treatment, cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine cell cycle distribution. This compound typically induces G2/M arrest, enhancing cellular radiosensitivity, as cells in the G2/M phase are most vulnerable to radiation-induced DNA damage.

  • DNA Damage and Repair Assays: DNA damage is quantified by immunostaining for γH2AX and 53BP1 foci at various time points (0-24 hours) post-irradiation. Cells are fixed, permeabilized, stained with fluorescent antibodies, and foci are counted using fluorescence microscopy. This compound treatment typically results in increased initial DNA damage and persistent foci, indicating impaired repair capacity.

Table 2: In Vitro Experimental Protocols for this compound Radiosensitization

Assay Type Key Parameters Expected Outcomes with this compound
Cell Viability (XTT/WST-1) This compound: 10-100 nM for 24h; Radiation: 1-6 Gy; Readout: 72h post-IR Synergistic reduction in viability; IC50 shifts
Clonogenic Survival This compound: 100 nM for 24h pre-IR; Radiation: 0-6 Gy; Incubation: 10-14 days Dose-modifying factors >1.0 at 10% survival
Cell Cycle Analysis Sample collection: 24h post-treatment; Propidium iodide staining; Flow cytometry G2/M phase arrest (increased % in G2/M)
DNA Damage Foci (γH2AX/53BP1) Time points: 0.5, 4, 24h post-IR; Immunofluorescence; Foci counting Increased foci persistence at 24h
Western Blot Analysis Targets: HSP90 clients (EGFR, AKT), DNA repair proteins, HSP70; Sampling: 24h post-treatment Client protein depletion; HSP70 induction
Migration Assays (Wound Healing) Scratch assay; Imaging: 0, 24, 48h; this compound: 50-100 nM Significant migration inhibition with combination
Spheroid Growth Inhibition 3D spheroid culture; Treatment at established size; Volume measurement: 7-21 days Enhanced growth delay with combination
Detailed Protocol: Clonogenic Survival Assay

The clonogenic survival assay represents the fundamental method for quantifying this compound-mediated radiosensitization in vitro. Below is a standardized protocol optimized for various cancer cell lines:

  • Cell Preparation and Seeding: Harvest exponentially growing cells using standard trypsinization procedures. Count cells using an automated counter or hemocytometer and prepare appropriate dilutions in complete medium. Seed cells in triplicate for each treatment condition in 6-well plates or 60-mm dishes, with seeding densities adjusted based on expected survival (typically 200-50,000 cells per dish depending on radiation dose).

  • Drug Treatment and Irradiation: After cell attachment (approximately 4-6 hours), add this compound at the desired concentration (typically 100 nM) from DMSO stock solutions, ensuring final DMSO concentration does not exceed 0.1%. Include vehicle controls with equivalent DMSO concentration. Following 24-hour incubation, irradiate cells at room temperature using a clinical irradiator (e.g., 6 MV X-rays from a linear accelerator or 225 kV X-rays from a cabinet irradiator). Include sham-irradiated controls that undergo the same handling without radiation exposure.

  • Post-Treatment Incubation and Analysis: Following irradiation, carefully remove treatment media, wash cells with PBS, and add fresh complete medium. Return cells to the incubator for 10-14 days, checking periodically for medium evaporation and adding fresh medium if needed. Following incubation, remove medium, fix cells with methanol or ethanol, and stain with crystal violet (0.5% w/v). Count colonies containing >50 cells manually or using an automated colony counter. Calculate surviving fractions by normalizing to plating efficiency of untreated controls.

In Vivo Experimental Protocols

Tumor Growth Delay Studies

In vivo evaluation of this compound radiosensitization employs xenograft models in immunocompromised mice to assess therapeutic efficacy and potential toxicities of the combination treatment. These studies provide critical preclinical data supporting clinical translation of the combination strategy. The models have demonstrated consistent and significant enhancement of radiation response across multiple cancer types when combined with this compound.

  • Neuroendocrine Tumor Xenografts (BON Cells): Mice bearing BON xenografts (approximately 200 mm³) receive this compound (10 mg/kg, IP) for 3 consecutive days when combined with 177Lu-DOTATATE (4 MBq per injection, IV). This combination results in a threefold increase in complete remissions (29% vs. 10% with 177Lu-DOTATATE alone) and a 73% delay in tumor doubling time compared to controls. Notably, the combination also demonstrates renal protection, with tenfold reduction in radiation-induced glomerular injury, potentially through this compound-induced HSP70 upregulation in kidneys [1] [2].

  • Colorectal Cancer Xenografts (HCT116 Cells): Mice with HCT116 xenografts are treated with this compound (10 mg/kg, IP) for 3 consecutive days combined with fractionated external beam radiotherapy (3 × 2 Gy). The combination treatment results in a substantial tumor growth delay and triples survival time compared to the control group, with minimal systemic toxicity observed [3].

  • Head and Neck Squamous Cell Carcinoma (HNSCC) and Lung Cancer Models: In HNSCC xenografts, this compound combined with fractionated radiation significantly delays tumor regrowth and inhibits radiation-induced vasculogenesis, a process implicated in tumor recurrence. The combination decreases tumor infiltration of CD45+ and CD11b+ bone marrow-derived cells and inhibits HIF-1 and SDF-1 expression in the tumor microenvironment [4].

Table 3: In Vivo Therapeutic Efficacy of this compound Combined with Radiotherapy

Cancer Model Treatment Protocol Therapeutic Outcomes Toxicity Observations
Neuroendocrine Tumors (BON xenografts) This compound: 10 mg/kg IP, 3 consecutive days; 177Lu-DOTATATE: 4 MBq IV 73% delay in tumor doubling time; 29% complete remissions (3× increase) Reduced renal glomerular injury (10× decrease)
Colorectal Cancer (HCT116 xenografts) This compound: 10 mg/kg IP, 3 consecutive days; EBRT: 3 × 2 Gy 3× prolongation of survival; Substantial tumor growth delay Favorable toxicity profile; No major systemic toxicity
Head and Neck SCC (Xenografts) This compound: 100 mg/m² (human equivalent); Fractionated EBRT Significant tumor regrowth delay; Inhibition of IR-induced vasculogenesis Well-tolerated; No dose-limiting toxicities
Glioblastoma (Stem cell xenografts) This compound: 40-50 mg/kg; TMZ: 5-50 mg/kg; Radiation: 2 Gy fractions Extended survival in combination with TMZ and radiation Effective BBB penetration; No CNS-specific toxicity
Detailed Protocol: In Vivo Radiosensitization Study

A comprehensive in vivo study evaluating this compound as a radiosensitizer involves careful design and monitoring to assess both efficacy and safety:

  • Animal and Tumor Model Establishment: Utilize female BALB/c nu/nu mice (4-6 weeks old) housed under standard laboratory conditions. For neuroendocrine tumor models, inject 6×10⁶ BON cells in serum-free media subcutaneously in the right flank. Monitor tumor growth by measuring three orthogonal diameters every 2-3 days using digital calipers. Calculate tumor volume using the formula: 4πabc/3 (where a, b, and c are the three measured diameters). Randomize mice into treatment groups when tumors reach approximately 200 mm³ (typically 2-3 weeks post-inoculation).

  • Treatment Administration: Prepare this compound fresh before each administration by dissolving in DMSO and further diluting in 17.5% 2-hydroxypropyl beta-cyclodextrin for intraperitoneal injection. For 177Lu-DOTATATE combination studies, label DOTATATE with 177Lu according to established protocols, achieving labeling yields >99%. Administer 177Lu-DOTATATE via tail vein injection at 4 MBq per dose. For external beam radiation studies, use a small animal irradiator with proper shielding to deliver focal radiation to tumor-bearing limb while protecting the rest of the body.

  • Monitoring and Endpoint Assessment: Monitor mouse weight and tumor dimensions every 2-3 days throughout the study. Calculate tumor doubling time for each animal from the treatment start date. For survival studies, define humane endpoints according to institutional guidelines (typically when tumors exceed 1000 mm³ or mice show signs of distress). At study termination, collect tumors and normal tissues (kidney, liver, bone marrow) for histological analysis including hematoxylin and eosin staining, immunohistochemistry for HSP70, γH2AX, and Ki-67, and assessment of tissue-specific toxicity.

Experimental Workflow Diagram

The following diagram illustrates the comprehensive experimental workflow for evaluating this compound radiosensitization from in vitro mechanistic studies to in vivo therapeutic assessment:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Start CellCulture Cell Culture (2D monolayers, 3D spheroids) Start->CellCulture Viability Viability Assays (XTT/WST-1) CellCulture->Viability Clonogenic Clonogenic Survival CellCulture->Clonogenic Mechanism Mechanistic Studies (Western blot, FACS, IF) Viability->Mechanism Clonogenic->Mechanism Xenograft Xenograft Establishment Mechanism->Xenograft Dose/Schedule Optimization Treatment Treatment Groups (Control, this compound, Radiation, Combination) Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Histology Tissue Collection & Histology Monitoring->Histology Efficacy Efficacy Endpoints (Tumor growth delay, Survival) Histology->Efficacy Toxicity Toxicity Assessment (Weight, Histopathology) Histology->Toxicity Mechanisms Mechanistic Validation (Client protein depletion, DNA damage) Histology->Mechanisms subcluster_data subcluster_data Conclusions Conclusions Efficacy->Conclusions Toxicity->Conclusions Mechanisms->Conclusions

Conclusion and Future Perspectives

The comprehensive experimental data summarized in these Application Notes demonstrates that This compound is a potent radiosensitizer across multiple preclinical cancer models. Its ability to simultaneously disrupt DNA repair pathways, oncogenic signaling, and cellular metabolism creates a multifaceted mechanism of action that significantly enhances radiation response. The consistent demonstration of synergistic effects with both external beam radiotherapy and targeted radionuclide therapies (e.g., 177Lu-DOTATATE) supports continued investigation of this combination strategy.

Notably, the favorable toxicity profile observed in preclinical studies, including the unexpected renal protective effect when combined with 177Lu-DOTATATE, suggests potential clinical advantages beyond therapeutic efficacy. The ability of this compound to cross the blood-brain barrier further expands its potential application to CNS malignancies like glioblastoma, where effective radiosensitizers are urgently needed.

Future research directions should focus on biomarker identification for patient selection, optimization of dosing schedules in clinical settings, and exploration of combinations with other modalities including immunotherapy. The protocols and experimental designs detailed herein provide a robust framework for continued preclinical investigation and support the clinical translation of this compound as a promising radiosensitizing agent in oncology.

References

Comprehensive Application Notes and Protocols: Onalespib in Patient-Derived Glioma Initiating Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glioma Stem Cells & HSP90 Inhibition

Glioblastoma (GBM) remains the most aggressive primary brain tumor in adults, characterized by remarkable therapeutic resistance and nearly universal recurrence. The glioma-initiating cells (GICs) or glioma stem cells (GSCs) subpopulation has been identified as a critical driver of tumor propagation, therapeutic resistance, and recurrence. These cells exhibit stem-like properties including self-renewal capacity, multipotency, and enhanced DNA repair mechanisms that render them resistant to conventional therapies. The molecular chaperone Heat Shock Protein 90 (HSP90) has emerged as a promising therapeutic target in GBM due to its central role in stabilizing numerous oncogenic client proteins that promote tumor growth and survival. HSP90 is overexpressed in glioma cells and plays a crucial role in maintaining the stability and function of over 200 client proteins, many of which are implicated in glioma pathogenesis, including EGFR, EGFRvIII, AKT, and various DNA repair proteins.

Onalespib (AT13387) is a potent, second-generation HSP90 inhibitor that differentiates itself from first-generation inhibitors through its long-acting target inhibition and favorable toxicity profile. Unlike earlier HSP90 inhibitors, this compound effectively crosses the blood-brain barrier (BBB), making it particularly suitable for neuro-oncology applications. Its mechanism involves binding to the N-terminal ATPase pocket of HSP90, inhibiting its chaperone function and leading to proteasomal degradation of oncogenic client proteins. This simultaneous disruption of multiple signaling pathways represents a promising strategy for overcoming the therapeutic resistance associated with GSCs. The following table summarizes key characteristics of patient-derived glioma initiating cells that make them relevant for studying this compound:

Table 1: Key Characteristics of Patient-Derived Glioma Initiating Cells

Characteristic Description Experimental Marker Significance in GBM
Self-Renewal Capacity Ability to form secondary neurospheres upon dissociation Serial sphere formation assays Drives tumor propagation and recurrence
Multipotency Differentiation into multiple neural lineages Tuj1 (neuronal), GFAP (astrocytic) Contributes to cellular heterogeneity
Stem Cell Marker Expression Expression of neural stem cell markers Nestin, SOX2, Olig2, CD133, CD15 Correlates with tumorigenic potential
In Vivo Tumorigenicity Ability to recapitulate original tumor in immunocompromised mice Tumor formation in orthotopic xenografts Gold standard for functional validation
Therapeutic Resistance Enhanced resistance to chemo/radiotherapy Aldehyde dehydrogenase activity, DNA repair capacity Mediates treatment failure

Experimental Protocols & Methodologies

Isolation and Culturing of Patient-Derived Glioma Initiating Cells

Primary GIC culture requires careful attention to preservation of stem-like properties and minimization of phenotypic drift. The following protocol is adapted from established methodologies for maintaining tumor-initiating capacity and genetic fidelity [1]:

  • Tumor Tissue Processing: Collect fresh GBM tumor specimens (200-500 mg) in cold stem cell medium without growth factors immediately after resection. For transportation from remote sites, cut tissue into smaller fragments and maintain on ice; process within 2-3 hours. In a BSL II laminar flow hood, wash tumor specimen 2-3 times in HBSS to remove blood and debris. Mince tissue into approximately 1 mm³ fragments using sterile scalpel blades.
  • Enzymatic Dissociation: Add 3 mL of enzymatic digestion mixture (1 mg/mL collagenase D and 0.1 mg/mL DNase I in HBSS) to minced tissue and transfer to 30 mL of pre-warmed enzymatic digestion mixture. Incubate at 37°C for 30-90 minutes with gentle mixing. Triturate the fragment mixture 3-5 times with a 10 mL pipette, avoiding air bubble formation.
  • Cell Separation and Plating: Pass the solution through a 70 μm sterile mesh filter to remove undigested fragments. Wash filter twice with 4-5 mL HBSS and pellet filtered cells by centrifugation at 200 ×g for 10 minutes at 4°C. Resuspend cell pellet in 10 mL HBSS and determine cell number/viability using hemocytometer and trypan blue exclusion. Plate cells at appropriate density in serum-free stem cell medium.

Critical culture components include serum-free DMEM/F12 medium supplemented with B-27, 20 ng/mL human recombinant EGF, 20 ng/mL basic FGF, and antibiotic-antimycotic solution. For long-term expansion, the AlgTube culture system provides significant advantages over traditional neurosphere methods, enabling ~700-fold expansion over 14 days while maintaining stem cell properties [2]. This system cultures GSCs in microscale alginate hydrogel tubes suspended in culture medium, protecting cells from hydrodynamic stresses while permitting efficient nutrient transport.

Table 2: Culture System Comparison for Glioma Initiating Cells

Parameter Traditional Neurosphere Adherent Culture AlgTube System
Volumetric Yield (cells/mL) <1 × 10⁶ ~1 × 10⁷ ~3.0 × 10⁸
Expansion Fold (14 days) ~50-100 ~100-200 ~500-700
Cell Viability 70-85% 80-90% >95%
Stem Marker Maintenance Good Variable Excellent
In Vivo Tumorigenicity Preserved Often diminished Preserved
Scalability for HTS Limited Moderate Excellent
This compound Treatment and Functional Assays

This compound preparation begins with dissolving the compound in DMSO to create a stock solution (typically 10-100 mM) that can be stored at -20°C in aliquots. For working concentrations, further dilute in complete cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [3]. The following protocols outline key experimental approaches for evaluating this compound efficacy:

  • Dose-Response and Viability Assays: Seed GSCs in 96-well plates at optimized density (3-5 × 10³ cells/well for established lines, 5-10 × 10³ for primary GSCs). After 24 hours, expose cells to this compound concentration range (0.1-1000 nM) for 24-96 hours. Assess viability using WST-1 or XTT assays according to manufacturer protocols, measuring absorbance at 440-450 nm with reference wavelength ~650 nm. Include vehicle control (0.1% DMSO) and blank (medium only) wells for normalization.
  • Colony Formation Assays: Treat GSCs with this compound or vehicle for 24 hours, then seed at low density (100-1000 cells/well depending on line) in triplicate wells. Allow colonies to develop for 7-14 days, then fix with methanol, stain with crystal violet (0.5% w/v), and count colonies using automated colony counter or manually. Calculate survival fractions relative to vehicle control.
  • Apoptosis Analysis: After this compound treatment (typical range 10-400 nM for 24-72 hours), harvest cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit. Analyze by flow cytometry within 1 hour, collecting at least 10,000 events per sample. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
  • Migration Assays: Seed GSCs in 6-well plates and culture until 80-90% confluent. Create uniform scratch using p200 pipette tip, wash to remove debris, and add fresh medium containing this compound or vehicle. Capture images at 0, 12, 24, and 48 hours at identical positions. Quantify migration distance using ImageJ software with appropriate plugins.

G cluster_0 GSC Culture & Expansion cluster_1 This compound Treatment cluster_2 Functional Assessment A Tumor Tissue Collection B Mechanical & Enzymatic Dissociation A->B C Cell Strainer Filtration B->C D Culture in Serum-Free Stem Cell Medium C->D E Tumorsphere Formation D->E F Stem Cell Marker Validation E->F J Therapeutic Challenge F->J G This compound Stock Preparation H Dose Optimization (0.1-1000 nM) G->H I Single Agent or Combination Treatment H->I I->J K Viability & Proliferation Assays J->K L Apoptosis Analysis K->L M Colony Formation Assay L->M N Migration & Invasion Assays M->N O Protein Expression Analysis N->O P In Vivo Validation O->P

Diagram 1: Experimental workflow for evaluating this compound in patient-derived glioma initiating cells, covering culture establishment, therapeutic intervention, and functional assessment.

Therapeutic Efficacy & Combination Strategies

This compound Monotherapy Effects

This compound demonstrates significant anti-glioma activity as a single agent against patient-derived GSCs at nanomolar concentrations. Treatment with this compound (50-400 nM) for 24-72 hours results in dose-dependent cytotoxicity across multiple patient-derived GSC lines, with IC₅₀ values typically ranging from 50-200 nM [3]. Beyond direct cytotoxicity, this compound profoundly impairs GSC self-renewal capacity, as evidenced by marked reduction in tumorsphere formation and secondary sphere formation efficiency. The inhibitory effects extend to critical GSC functions including migration and invasion, with this compound (100 nM) reducing migration by 34-51% in various GSC models as measured by scratch wound assays [3] [4]. These functional impairments correlate with depletion of key oncogenic client proteins and disruption of pro-survival signaling pathways essential for GSC maintenance.

The temporal dynamics of this compound activity reveal its long-acting characteristics, with target engagement and client protein degradation persisting for up to 72 hours after drug removal. This sustained target inhibition distinguishes this compound from first-generation HSP90 inhibitors and may contribute to its enhanced efficacy against slow-cycling GSCs. Annexin V/propidium iodide staining demonstrates induction of apoptosis following this compound treatment, with Annexin V-positive populations increasing from baseline levels of 2-5% to 14-22% after 96 hours of treatment (200 nM this compound) in sensitive GSC models [3] [4]. The following table summarizes key efficacy parameters of this compound monotherapy:

Table 3: this compound Monotherapy Efficacy in Glioma Models

Parameter Effect Concentration Range Time Frame Experimental Model
Cell Viability Reduction 40-80% decrease 50-400 nM 72-96 hours GSC2, GSC11, GSC20, GSC23 lines
IC₅₀ Values 50-200 nM 0.1-1000 nM 72 hours Multiple patient-derived GSCs
Apoptosis Induction 14-22% Annexin V⁺ cells 100-400 nM 96 hours LN229, U251HF, A172, GSCs
Migration Inhibition 34-51% reduction 100 nM 24 hours HCT116, A431, GSC models
Colony Formation Suppression 60-85% reduction 50-200 nM 7-10 days LN229, U251HF, A172
Combination Therapy with Conventional Treatments

Rational combination strategies leverage this compound's ability to simultaneously disrupt multiple resistance pathways, potentially enhancing the efficacy of standard glioma therapies. The most extensively studied combinations include temozolomide (TMZ) and radiotherapy, both cornerstone treatments for glioblastoma:

  • This compound + Temozolomide: Preclinical studies demonstrate synergistic interactions between this compound and TMZ across multiple GSC models [3]. Combination index (CI) values typically range from 0.3-0.7, indicating strong synergy. The combination extends survival in zebrafish and mouse GSC xenograft models significantly beyond either agent alone. This compound sensitizes GSCs to TMZ through depletion of DNA repair proteins including CHK1, RAD51, and various components of the homologous recombination pathway.
  • This compound + Radiotherapy: this compound exhibits potent radiosensitizing properties, with dose enhancement ratios of 1.5-2.0 observed in clonogenic survival assays [5] [6]. Combination treatment reduces migration capacity by 81-94% compared to radiation alone in both radiosensitive and radioresistant models. The combination also increases γH2AX foci formation (198-235% of control) and persistence, indicating impaired DNA double-strand break repair. In vivo, this compound (3 × 10 mg/kg) combined with radiotherapy (3 × 2 Gy) triples survival compared to control in xenograft models [4].

Sequencing and timing considerations are critical for optimal combination effects. For radiation combinations, administering this compound 24 hours before irradiation maximizes radiosensitization, potentially by allowing sufficient time for depletion of DNA repair proteins prior to damage induction [5] [6]. For TMZ combinations, concurrent administration or this compound pretreatment (24 hours) shows superior efficacy to sequential administration.

Table 4: Combination Therapy Efficacy of this compound in Glioma Models

Combination Synergy Level Key Mechanisms In Vivo Efficacy Experimental Models
This compound + TMZ CI: 0.3-0.7 (synergistic) Depletion of DNA repair proteins; Enhanced apoptosis Significant survival extension in zebrafish and mouse xenografts GSC2, GSC11, GSC20 xenografts
This compound + XRT DER: 1.5-2.0 Impaired DSB repair; Reduced migration & invasion 3× survival extension in xenograft models U343, U87, patient-derived GSCs
This compound + CDK inhibitor CI: 0.5-0.8 (synergistic) Cell cycle arrest; Enhanced client protein degradation Partial responses in Phase 1 trial Advanced solid tumors

Mechanistic Insights & Biomarker Analysis

Client Protein Modulation & Signaling Pathway Disruption

This compound treatment triggers profound remodeling of the GSC proteome through degradation of HSP90 client proteins. Within 6-24 hours of treatment, numerous oncogenic client proteins are depleted, with maximal degradation typically observed at 24 hours [3]. Key affected clients include:

  • Receptor Tyrosine Kinases: EGFR, EGFRvIII, PDGFR
  • Signal Transduction Proteins: AKT, RAF-1, SRC family kinases
  • Cell Cycle Regulators: CDK4, CDK6
  • Apoptosis Regulators: Survivin, BCL-2
  • DNA Repair Proteins: CHK1, RAD51, DNA-PKcs

The compensatory stress response to HSP90 inhibition includes induction of HSP70, a biochemical marker of target engagement. HSP70 upregulation of 47-76% has been consistently observed following this compound treatment across multiple GSC models [3] [4]. This induction serves as a useful pharmacodynamic biomarker confirming HSP90 inhibition in both in vitro and in vivo settings.

Downstream pathway analysis reveals coordinated disruption of multiple signaling networks essential for GSC survival. Phosphoprotein profiling demonstrates decreased phosphorylation of AKT (Ser308), ERK1/2 (Thr202/Tyr204), and S6 (Ser240/244), indicating inhibition of PI3K/AKT, MAPK/ERK, and mTOR signaling pathways, respectively [3]. This multi-pathway disruption likely underlies this compound's efficacy against heterogeneous GSC populations that may rely on different signaling networks for survival.

G cluster_hsp90 HSP90 Chaperone Complex cluster_degradation Protein Degradation Pathway cluster_clients Key Client Proteins Depleted cluster_pathways Affected Signaling Pathways This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits HSP70 HSP70 Induction (Biomarker) This compound->HSP70 Induces ClientProteins Oncogenic Client Proteins HSP90->ClientProteins Stabilizes Ubiquitination Ubiquitination ClientProteins->Ubiquitination Targeted for EGFR EGFR/EGFRvIII AKT AKT CDK4 CDK4/6 CHK1 CHK1 DNAPKcs DNA-PKcs Proteasome Proteasomal Degradation Ubiquitination->Proteasome Survival Cell Survival ↓ EGFR->Survival AKT->Survival Proliferation Proliferation ↓ CDK4->Proliferation DNARepair DNA Repair ↓ CHK1->DNARepair DNAPKcs->DNARepair Apoptosis Apoptosis ↑ Survival->Apoptosis Migration Migration ↓

Diagram 2: Molecular mechanism of this compound action in glioma initiating cells, showing HSP90 inhibition, client protein degradation, and downstream biological consequences.

DNA Damage Response & Repair Inhibition

This compound profoundly impacts the DNA damage response in GSCs, compromising their ability to repair therapeutic-induced DNA damage. This mechanism underlies its strong synergistic interactions with both temozolomide and radiotherapy. Key aspects include:

  • Homologous Repair Impairment: this compound depletes multiple components of the homologous recombination pathway, including CHK1, RAD51, and BRCA1/2, reducing HR efficiency by 60-80% at clinically achievable concentrations (100-200 nM) [5].
  • Non-Homologous End Joining Disruption: Critical NHEJ factors including DNA-PKcs are depleted following this compound treatment, impairing the major double-strand break repair pathway in mammalian cells.
  • Mismatch Repair Modulation: While having limited effects on core MMR proteins MSH2 and MLH1, this compound downregulates MSH6, MSH4, and EXO1, potentially contributing to TMZ sensitization.

The functional consequences of these DNA repair defects include persistent DNA damage signaling, as evidenced by increased γH2AX and 53BP1 foci formation. After combination treatment with radiation, this compound-treated GSCs show 2.0-2.5-fold more γH2AX foci at 24 hours post-irradiation compared to radiation alone, indicating impaired repair kinetics [4]. This DNA repair deficiency correlates with increased G₂/M cell cycle arrest and enhanced apoptosis, particularly in combination treatment settings.

Application Notes & Technical Considerations

Dosing, Scheduling, and Pharmacokinetics

Optimized dosing strategies for this compound in GSC models have been established through preclinical studies. For in vitro applications, the following parameters are recommended:

  • Concentration Range: 10-400 nM for most functional assays, with 100-200 nM typically providing robust target engagement with acceptable toxicity.
  • Exposure Duration: Minimum 24 hours for client protein degradation, with maximal effects typically observed at 48-72 hours.
  • Combination Scheduling: For radiation combinations, administer this compound 24 hours before irradiation. For TMZ combinations, concurrent administration or this compound pretreatment (24 hours) shows superior efficacy.

Blood-brain barrier penetration represents a key advantage of this compound for glioma applications. Preclinical studies demonstrate effective CNS penetration with brain-to-plasma ratios of approximately 0.3-0.5, sufficient for target engagement in intracranial tumor models [3]. The long-acting characteristics of this compound enable intermittent dosing regimens while maintaining continuous target inhibition, potentially mitigating toxicity concerns associated with continuous HSP90 inhibition.

Clinical translation of these findings is supported by phase I trial data showing acceptable safety profiles when this compound is administered at 80-100 mg/m² intravenously on days 1, 4, 8, and 11 of a 21-day cycle [7]. The most common adverse events include grade 1/2 diarrhea (79%), fatigue (54%), mucositis (57%), nausea (46%), and vomiting (50%), with manageable toxicity at biologically active doses.

Technical Recommendations & Troubleshooting

Critical considerations for successful implementation of this compound experiments with patient-derived GSCs include:

  • Cell Culture Quality Control: Regularly monitor stem cell marker expression (Nestin, SOX2, CD133) and in vivo tumorigenicity to prevent phenotypic drift. Use low-passage cells (passage 10-15 maximum) for key experiments.
  • Drug Solubility and Stability: Prepare fresh this compound working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Ensure proper DMSO concentration controls (typically ≤0.1%).
  • Combination Therapy Optimization: Perform matrix dosing studies to establish synergistic concentrations rather than relying on fixed ratios. Include appropriate monotherapy and vehicle controls for proper interpretation.
  • Biomarker Validation: Confirm HSP90 target engagement by monitoring HSP70 induction via immunoblotting. Analyze client protein depletion (EGFR, AKT) as pharmacodynamic biomarkers of drug activity.

Common technical challenges and solutions include:

  • Inconsistent Client Protein Depletion: Ensure adequate drug exposure time (≥24 hours) and verify drug activity with fresh aliquots. Check serum quality which can affect this compound stability.
  • Variable Combination Effects: Use validated synergy models (Chou-Talalay, Bliss independence) for combination analysis rather than simple effect addition.
  • 3D Culture Limitations: For AlgTube or neurosphere cultures, ensure adequate drug penetration by monitoring equivalent target engagement in 2D vs 3D formats.

Conclusion & Clinical Outlook

The comprehensive data presented support This compound as a promising therapeutic agent for targeting the therapy-resistant GSC population in glioblastoma. Its ability to simultaneously disrupt multiple oncogenic pathways, impair DNA repair mechanisms, and synergize with conventional therapies addresses key challenges in GBM treatment. The provided protocols and application notes offer researchers validated methodologies for investigating this compound in patient-derived GSC models, facilitating translational research in this critical area.

The clinical development path for this compound in GBM will likely focus on combination regimens with existing standards of care, particularly in molecularly selected populations. Biomarker-driven patient selection, potentially based on HSP90 client protein dependence or DNA repair deficiency signatures, may enhance therapeutic efficacy. Additionally, novel formulation strategies to enhance CNS delivery and innovative scheduling approaches to maximize the therapeutic index represent promising directions for future investigation.

References

Onalespib Western blot client protein detection

Author: Smolecule Technical Support Team. Date: February 2026

Onalespib-Mediated Client Protein Degradation

This compound is a second-generation heat shock protein 90 (HSP90) inhibitor. It binds to HSP90's ATP-binding pocket, disrupting its chaperone function. This leads to the proteasomal degradation of HSP90's "client proteins"—many of which are oncogenic signaling proteins crucial for cancer cell survival and growth [1].

The tables below summarize key client proteins and the observed effects of this compound treatment from recent preclinical studies.

Table 1: Key HSP90 Client Proteins Downregulated by this compound

Client Protein Function/Role Observed Effect of this compound
EGFR / EGFRvIII Growth factor receptor; promotes cell proliferation & survival. Depleted in glioma and neuroendocrine tumor cells [2] [3].
AKT Serine/threonine kinase; key node in pro-survival PI3K/AKT pathway. Depleted; downstream signaling disrupted in glioma cells [2].
ERK1/2 Component of MAPK/ERK pathway; regulates cell proliferation. Signaling disrupted in glioma cells [2].
S6 Ribosomal protein; downstream of mTOR pathway; indicates protein synthesis. Signaling disrupted in glioma cells [2].

Table 2: Experimental Evidence of this compound's Effects in Western Blot Analysis

Cancer Model Treatment Conditions Key Western Blot Findings Citation
Glioma This compound (monotherapy) Depletion of EGFR, EGFRvIII, and AKT; disruption of downstream signaling. [2]
Neuroendocrine Tumors (NETs) This compound + 177Lu-DOTATATE Downregulation of EGFR; upregulation of DNA damage marker γH2AX. [3] [4]
Colorectal (HCT116) & Skin (A431) This compound + Radiotherapy Downregulation of EGFR; upregulation of HSP70 and γH2AX. [5]
Head & Neck, Ovarian This compound + Cisplatin Increased DNA double-strand breaks (γH2AX) and apoptotic signaling. [6]

Western Blot Protocol for Detecting Client Proteins

While the search results confirm that Western blotting is the standard method for verifying this compound's activity [2] [3] [6], they do not contain a single, complete step-by-step protocol. The following workflow synthesizes general Western blot principles from established resources [7] [8] with context from the this compound studies.

A 1. Sample Preparation (Lysate) B 2. Gel Electrophoresis A->B C 3. Protein Transfer B->C D 4. Membrane Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection & Imaging F->G

Sample Preparation and Gel Electrophoresis
  • Cell Treatment and Lysis: Culture and treat cells with this compound. Commonly used concentrations in studies range from 10 nM to 100 nM for in vitro work, with treatment times typically between 6 to 24 hours [9] [5] [10]. After treatment, lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors [7].
  • Protein Quantification and Denaturation: Determine protein concentration using an assay like BCA or Bradford. Dilute lysates in loading buffer containing a reducing agent like DTT, then denature by heating at 95-100°C for 5-10 minutes [7].
  • Gel Loading and Electrophoresis: Load an equal amount of protein (e.g., 10-40 µg for cell lysates) into the wells of an SDS-PAGE gel. The choice of gel percentage (e.g., 4-12% Bis-Tris gradient gel) depends on the molecular weight of your target client proteins [7]. Run the gel at constant voltage until the dye front reaches the bottom.
Protein Transfer and Immunoblotting
  • Membrane Preparation and Transfer: Following electrophoresis, proteins are transferred to a nitrocellulose or PVDF membrane. For PVDF, pre-wet the membrane in 100% methanol for 30 seconds before equilibrating in transfer buffer [8].
  • Blocking: After transfer, block the membrane to prevent non-specific antibody binding. Incubate with a blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking agent) for 30-60 minutes at room temperature with agitation [8].
  • Antibody Incubation:
    • Primary Antibody: Dilute your specific primary antibody (e.g., anti-EGFR, anti-AKT) in blocking buffer as per the manufacturer's recommendation. Incubate with the membrane for 1 hour at room temperature or overnight at 4°C with agitation [8].
    • Washing: Wash the membrane 3 times for 10 minutes each with a wash buffer like TBST or PBST [8].
    • Secondary Antibody: Dilute an HRP-conjugated secondary antibody specific to the host species of your primary antibody. Incubate the membrane for 1 hour at room temperature [8].
    • Final Washing: Perform 6 washes of 5 minutes each with wash buffer to thoroughly remove any unbound secondary antibody, which is crucial for a clean background [8].
Detection and Analysis
  • Chemiluminescent Detection: Incubate the membrane with a chemiluminescent HRP substrate working solution for about 5 minutes [8]. Drain excess reagent and image the blot using a compatible system.
  • Data Interpretation: Successful this compound treatment is confirmed by reduced band intensity for the target client protein (e.g., EGFR, AKT) compared to the untreated control. Concurrently, you should see increased band intensity for markers like HSP70, a compensatory cellular response to HSP90 inhibition [5]. Always use a loading control (e.g., GAPDH) to ensure equal protein loading.

Critical Experimental Considerations

  • Confirming this compound Activity: The hallmark of a successful experiment is the upregulation of HSP70. Always probe for HSP70 alongside your target client protein to confirm that the drug is effectively engaging its target, HSP90 [5].
  • Combination Treatments: In studies combining this compound with other therapies (e.g., radiotherapy or chemotherapy), Western blots often show a pronounced increase in DNA damage markers like γH2AX and apoptosis markers, indicating synergistic effects [3] [6] [5].
  • Antibody Validation: The success of this protocol hinges on the use of high-quality, validated antibodies for both your client proteins and loading controls.

Pathways and Workflow Diagram

The following diagram illustrates the logical flow of the molecular events triggered by this compound treatment, which your Western blot will detect.

This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits Client Protein Degradation Client Protein Degradation HSP90->Client Protein Degradation Leads to HSF1 Activation HSF1 Activation HSP90->HSF1 Activation Triggers ↓ EGFR, ↓ AKT, ↓ ERK ↓ EGFR, ↓ AKT, ↓ ERK Client Protein Degradation->↓ EGFR, ↓ AKT, ↓ ERK Reduced Cell Survival Reduced Cell Survival ↓ EGFR, ↓ AKT, ↓ ERK->Reduced Cell Survival HSP70 Upregulation HSP70 Upregulation HSF1 Activation->HSP70 Upregulation Induces Biomarker of Drug Activity Biomarker of Drug Activity HSP70 Upregulation->Biomarker of Drug Activity

Troubleshooting and Optimization

  • High Background: Ensure the membrane is blocked thoroughly and that all washing steps, especially after the secondary antibody incubation, are performed rigorously [8].
  • Weak or No Signal: Confirm the activity of your detection substrate. Check antibody concentrations and consider increasing protein load or extending exposure time during imaging.
  • Non-Specific Bands: Verify the specificity of your primary antibody. Running a positive control lysate is highly recommended.

References

Scientific Rationale and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The combination's rationale centers on simultaneously disrupting protein homeostasis and the cell cycle.

  • HSP90 Inhibition by Onalespib: The 90 kDa heat-shock protein (HSP90) is a molecular chaperone critical for the stability and function of numerous "client proteins" that drive cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and metastasis [1]. This compound potently inhibits HSP90 (IC₅₀ = 0.7 nM), leading to the degradation of these oncogenic clients via the ubiquitin-proteasome pathway [1]. A key compensatory mechanism to HSP90 inhibition is the upregulation of HSP70, an anti-apoptotic protein that can confer resistance to treatment [1].
  • CDK Inhibition by AT7519: AT7519 is a multi-targeting CDK inhibitor affecting CDKs 1, 2, 4, 5, and 9 (IC₅₀ range: 11–220 nM) [1]. Inhibition of CDK1/2/4/6 induces cell cycle arrest, while inhibition of CDK9 is particularly crucial for the combination. CDK9 is part of the P-TEFb complex, which phosphorylates RNA polymerase II to enable transcript elongation, including that of the HSP70 gene [1].
  • Synergistic Action: Preclinical studies demonstrated that AT7519 blocks the this compound-induced upregulation of HSP70 by inhibiting CDK9 and reducing phosphorylation of RNA polymerase II [1]. This ablation of a key resistance mechanism enhances apoptosis, creating a synergistic antitumor effect. This mechanism is supported by in vitro and in vivo models of NSCLC and colorectal cancer [1].

The diagram below illustrates this synergistic mechanism of action.

mechanism_of_action This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits AT7519 AT7519 CDK9 CDK9 AT7519->CDK9 Inhibits ClientProteins ClientProteins HSP90->ClientProteins Stabilizes Apoptosis Apoptosis ClientProteins->Apoptosis Inhibit RNAPolII RNAPolII CDK9->RNAPolII Activates HSP70_Transcription HSP70_Transcription RNAPolII->HSP70_Transcription Drives HSP70_Transcription->Apoptosis Inhibits

Clinical Protocol and Safety Profile from Phase I Trial

A Phase I trial (NCT02095015) was conducted to determine the safety and recommended dose of the this compound-AT7519 combination in patients with advanced solid tumors [1].

Study Design and Treatment Schedule

The trial followed a standard 3 + 3 dose-escalation design across four sites [1].

  • Cycle 0 (Lead-in): A 7-day lead-in with intravenous This compound alone on Days 1 and 4 for single-agent pharmacokinetic (PK) and pharmacodynamic (PD) assessment [1].
  • Cycle 1 and Beyond: Combination therapy with both drugs administered via 1-hour IV infusion on Days 1, 4, 8, and 11 of a 21-day cycle [1].
  • Dose Escalation: The starting dose was this compound 40 mg/m² + AT7519 21 mg/m², below the monotherapy recommended Phase 2 doses (RP2D) due to concerns over potential overlapping toxicities. The escalation strategy prioritized increasing the this compound dose first [1].
Maximum Tolerated Dose (MTD) and Safety

The study established the MTD and identified the most common adverse events.

  • Established MTD: This compound 80 mg/m² + AT7519 21 mg/m² [1].
  • Safety Profile: The combination was tolerable, with most adverse events being Grade 1 or 2. The table below summarizes the common drug-related adverse events observed in the trial [1].
Adverse Event Incidence (%) (All Grades) Most Common Grade
Diarrhea 79% 1/2
Fatigue 54% 1/2
Mucositis 57% 1/2
Nausea 46% 1/2
Vomiting 50% 1/2

Source: Phase 1 trial data [1].

Preliminary Antitumor Activity and Pharmacodynamics

The clinical trial provided initial evidence of the combination's efficacy and confirmed its biological activity.

  • Efficacy Signals: Among 28 treated patients, antitumor activity was observed [1]:
    • Partial Responses (PR) were achieved in patients with palate adenocarcinoma and a Sertoli-Leydig cell tumor.
    • Patients with colorectal cancer and endometrial cancer achieved stable disease (SD), remaining on the study for ten cycles.
  • Pharmacodynamic (PD) Confirmation: PD analyses demonstrated successful HSP70 induction in plasma and peripheral blood mononuclear cells (PBMCs) after this compound monotherapy (Cycle 0), providing proof of target engagement [1].
  • Pharmacokinetics (PK): The study concluded there were no clinically relevant pharmacokinetic interactions between this compound and AT7519 [1].

Supplemental Preclinical Evidence for AT7519

Independent research reinforces AT7519's role in the combination, demonstrating its potent single-agent activity in glioblastoma (GBM) models [2].

  • Mechanisms of Action in GBM: AT7519 inhibits GBM cell growth through multiple coordinated mechanisms [2]:
    • Cell Cycle Arrest: Inhibition of CDK1/2 phosphorylation, inducing arrest at both G1-S and G2-M phases.
    • Induction of Apoptosis: Activation of the intrinsic (mitochondrial) apoptotic pathway.
    • Induction of Pyroptosis: A form of inflammatory cell death mediated by caspase-3 cleavage of gasdermin E (GSDME).
  • In Vivo Efficacy: AT7519 significantly reduced tumor volume in both glioblastoma subcutaneous and intracranial xenograft models [2].

The following diagram summarizes the multi-faceted antitumor mechanisms of AT7519 based on this preclinical research.

at7519_mechanisms cluster_mechanisms AT7519 Mechanisms in GBM Models AT7519 AT7519 CDKs CDKs AT7519->CDKs Inhibits CellCycleArrest CellCycleArrest CDKs->CellCycleArrest Induces (G1-S & G2-M) ApoptosisPathway ApoptosisPathway CDKs->ApoptosisPathway Activates (Intrinsic Pathway) PyroptosisPathway PyroptosisPathway CDKs->PyroptosisPathway Triggers (Caspase-3/GSDME)

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the inhibitory concentration 50 (IC₅₀) of AT7519 [2].

  • Cell Seeding: Plate cells (e.g., 8,000 cells/well) in a 96-well plate and allow them to adhere.
  • Drug Treatment: Replace the medium with fresh medium containing a vehicle control (DMSO) or a dilution series of AT7519.
  • Incubation: Treat cells for 48 hours.
  • Viability Measurement: Add CCK-8 reagent to a final concentration of 10% and incubate for 1 hour at 37°C.
  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
  • Analysis: Calculate IC₅₀ values using non-linear regression in software such as GraphPad Prism 8.
Flow Cytometry for Cell Cycle and Apoptosis

This protocol allows for simultaneous analysis of cell cycle distribution and apoptosis induction [2].

  • Drug Treatment: Treat cells (e.g., U251, U87MG) with DMSO or AT7519 (e.g., 0.4 µM) for 6, 12, and 24 hours.
  • Cell Fixation: Collect cells and fix overnight in 70% ice-cold ethanol.
  • Staining for Cell Cycle: Resuspend the fixed cells in a propidium iodide (PI)/RNase A working solution (50 µg/mL PI, 100 µg/mL RNase A). Analyze DNA content using a flow cytometer.
  • Staining for Apoptosis (Annexin V/PI): Stain live cells with reagents from an Annexin V-FITC/PI kit according to the manufacturer's instructions. Analyze using flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Detection

This protocol is used to assess changes in client protein levels, cleavage of caspases, and other key biomarkers [1] [2].

  • Cell Lysis: Lyse treated GBM cells or obtain PBMC/plasma samples from trial patients in RIPA buffer containing protease and phosphatase inhibitors.
  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
    • HSP70 (to confirm target engagement by this compound)
    • Cleaved Caspase-3 and Cleaved PARP (for apoptosis)
    • GSDME (for pyroptosis)
    • p-CDK1/2, Cyclin B1, p-RB (for cell cycle arrest)
  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The combination of this compound and AT7519 represents a rationally designed, synergistic approach for targeting advanced solid tumors. The therapy has a defined MTD and a manageable safety profile, with encouraging preliminary efficacy signals [1]. Future clinical development should focus on biomarker-driven patient selection to identify tumors most dependent on HSP90 client proteins and specific CDKs for optimal outcomes [1].

References

Onalespib monotherapy versus combination efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Onalespib Efficacy Overview

Cancer Type / Model Therapy Type Key Efficacy Findings Key Mechanisms / Biomarkers Source / Context
Glioblastoma (in vitro) [1] Combination with Radiotherapy Synergistic enhancement of radiosensitivity; increased cell death, reduced migration. Increased apoptosis; downregulation of DNA damage response (DDR) and oncogenic client proteins. Preclinical (Cell lines)
Thyroid Cancer (in vitro/in vivo) [2] Combination with Sorafenib (TKI) Significant inhibition of cell proliferation and migration; delayed tumor growth and prolonged survival in mice. Induction of apoptosis and necrosis; cell cycle arrest (G1/M increase). Preclinical (Cell lines & Xenograft)
Various Solid Tumors (in vitro/in vivo) [3] Combination with Radiotherapy Synergistic reduction in colony formation and migration; substantial delay in tumor growth and prolonged survival in mice. Downregulation of client proteins (e.g., EGFR); increased DNA damage (γH2AX) and apoptosis. Preclinical (Cell lines & Xenograft)
Neuroendocrine Tumors (in vitro) [4] Combination with 177Lu-DOTATATE (PRRT) Synergistic therapeutic effect on tumor spheroids. Downregulation of EGFR; induction of apoptosis (increased caspase 3/7). Preclinical (Cell lines)
Castration-Resistant Prostate Cancer (Clinical) [5] Combination with Abiraterone/Prednisone No objective or PSA responses; minimal evidence of clinical activity. Transient decrease in AR in circulating tumor cells; modest client protein knockdown in biopsies. Phase 1/2 Clinical Trial
Advanced Solid Tumors (Clinical) [6] Combination with AT7519 (CDK inhibitor) Partial responses in 2 patients; stable disease in others. Target engagement (HSP70 upregulation) confirmed in plasma and PBMCs. Phase 1 Clinical Trial
GIST (Clinical) [7] Combination with Imatinib (TKI) Partial response in 1 patient (PDGFRA-mutant); stable disease in several others. Aimed to degrade mutant KIT/PDGFRA proteins. Phase 1 Clinical Trial

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for common assays used in these studies.

Cell Viability Assay (XTT) [1] [4]

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.

  • Seeding: Seed cells in a 96-well plate (e.g., 5,000-12,000 cells per well, depending on the cell line) and incubate for 24-48 hours to allow for attachment.
  • Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (typically in the nanomolar range, e.g., 1-1000 nM). For combination studies, add the second agent (e.g., radiation, sorafenib) at this stage or after a pre-incubation period.
  • Incubation: Incubate the plates for a predetermined time (e.g., 72 hours).
  • Detection: Prepare the XTT reaction mixture according to the manufacturer's protocol. Add the XTT solution to each well.
  • Incubation and Measurement: Incubate the plates for 1-4 hours and then measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. The signal intensity correlates with the number of viable cells.
Clonogenic Survival Assay [1] [3]

This assay tests the ability of a single cell to proliferate indefinitely, reflecting long-term survival and reproductive integrity after treatment.

  • Seeding and Treatment: Seed a low number of cells (e.g., 200-10,000, depending on the expected survival) into dishes or well plates. Allow cells to attach.
  • Drug Exposure: Expose cells to this compound for a set duration (e.g., 24 hours).
  • Irradiation (if applicable): For combination studies with radiotherapy, irradiate the cells after the drug incubation period.
  • Colony Formation: After treatment, remove the drug-containing medium and add fresh medium. Incubate the cells for 10-14 days to allow for colony formation.
  • Staining and Counting: Fix the colonies with a fixative (e.g., methanol or ethanol) and stain them with a dye like crystal violet. Count only colonies containing more than 50 cells. The Survival Fraction (SF) is calculated as: (Number of colonies formed) / (Number of cells seeded × Plating Efficiency of control group), where plating efficiency is the proportion of untreated cells that form colonies.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the core mechanisms by which this compound exerts its effects, particularly in combination therapies.

HSP90 Inhibition and Key Cellular Processes

G This compound This compound HSP90 HSP90 This compound->HSP90 ProteinDegradation Ubiquitin-Proteasome Degradation This compound->ProteinDegradation Induces ClientProteins Oncogenic Client Proteins (e.g., EGFR, BRAF, AR, AKT) HSP90->ClientProteins Stabilizes ClientProteins->ProteinDegradation Misfolded Processes Affected Cellular Processes ProteinDegradation->Processes Leads to disruption of P1 DNA Damage Response Processes->P1 P2 Cell Survival & Proliferation Processes->P2 P3 Apoptosis Evasion Processes->P3 P4 Cell Migration & Invasion Processes->P4 P5 Angiogenesis Processes->P5

Combination Therapy with Radiotherapy or TKIs

G cluster_0 Combination Treatment ComboTherapy Radiotherapy or Tyrosine Kinase Inhibitor (TKI) DNADamage DNA Damage ComboTherapy->DNADamage Induces DDR Impaired DNA Damage Repair (DDR) DNADamage->DDR Apoptosis Enhanced Apoptosis & Cell Death DDR->Apoptosis Outcome Synergistic Anti-Tumor Effect Apoptosis->Outcome This compound This compound This compound->DDR Depletes DDR client proteins This compound->Apoptosis Reduces pro-survival client proteins

Key Takeaways for Researchers

  • Focus on Combination Strategies: The most promising data for this compound comes from its use as a radiosensitizer or in combination with kinase inhibitors like sorafenib and imatinib [1] [2] [3].
  • Monitor Pharmacodynamic Markers: To confirm target engagement in experiments, track the upregulation of HSP70 and the downregulation of specific client proteins (e.g., EGFR, AKT) via Western Blot [6] [3].
  • Clinical Translation has Challenges: While preclinical results are strong, clinical trials show that efficacy is highly context-dependent. Successful outcomes may require patient selection based on specific molecular signatures or mutational status (e.g., PDGFRA-mutant GIST) [6] [7].

References

Onalespib Resistance Mechanisms: A Technical FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary molecular mechanisms by which cancer cells develop resistance to Onalespib?

Resistance to HSP90 inhibitors like this compound is often multifactorial. The table below summarizes the key documented mechanisms.

Mechanism Description Supporting Evidence
Activation of Compensatory Survival Pathways Inhibition of one set of oncoproteins (e.g., EGFR, ALK) leads to the activation of bypass tracks, such as PI3K/AKT and MAPK signaling, to maintain cell survival [1]. Observed as a common limitation of HSP90 inhibitor monotherapy [1].
Induction of the Heat Shock Response (HSR) This compound treatment can trigger the activation of Heat Shock Factor 1 (HSF1), leading to the upregulated expression of other cytoprotective heat shock proteins like HSP70 and HSP27 [1]. This response buffers the proteotoxic stress caused by HSP90 inhibition. Upregulation of HSP70 is a consistent biomarker observed in cells treated with this compound and other second-generation HSP90 inhibitors [2] [1].
Multi-drug Resistance (MDR) Phenotype Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively export chemotherapeutic drugs and some targeted agents from the cell, reducing intracellular concentrations [1]. Noted as a general resistance mechanism to anticancer agents, which can extend to HSP90 inhibitors [1].

Q2: Are there cell line models of acquired this compound resistance available for study?

The search results indicate that while there are numerous models of this compound sensitivity, readily available standardized cell lines with acquired resistance to this compound are not explicitly detailed. However, the literature provides a clear path for generating these models in-house.

Experimental Protocol: Generating this compound-Resistant Cell Lines

This methodology is adapted from established procedures for generating resistant lines to other kinase inhibitors [3].

  • Cell Culture: Begin with the parental cancer cell line of interest (e.g., H2228 for ALK+ NSCLC, HCC827 for EGFR+ NSCLC, or various GBM stem cells) [3] [4] [5].
  • Chronic Drug Exposure: Culture the cells in progressively increasing concentrations of this compound over several months. Start with a concentration around the IC~50~ value.
  • Selection & Maintenance: Once resistance is established (evident by continued proliferation at initially inhibitory doses), maintain the resistant cells in a constant concentration of this compound (e.g., 0.1 - 1 µM) [3].
  • Validation: Confirm resistance by comparing the IC~50~ of the resistant (H2228-OR) and parental (H2228) lines using cell viability assays (e.g., WST-1, XTT, or live-cell imaging) [3] [6].

This process allows you to create a matched pair of sensitive and resistant cells for subsequent mechanistic studies.

Q3: How can I experimentally investigate and validate these resistance mechanisms in my models?

The following workflows and protocols are recommended for a systematic investigation.

Key Experimental Workflow for Investigating Resistance

This diagram outlines the logical progression of experiments to pinpoint resistance mechanisms.

G Start Start: Confirm Resistant Phenotype Step1 1. Cell Viability Assay (e.g., XTT, WST-1) Start->Step1 Step2 2. Protein Analysis (Western Blot) Step1->Step2 Resistance Confirmed Step3 3. Assess Apoptosis (Annexin V / Flow Cytometry) Step2->Step3 Step4 4. Genomic Analysis (Exome or Targeted Sequencing) Step2->Step4 Step5 5. Functional DNA Repair Assays (e.g., γH2AX/53BP1 foci) Step2->Step5

Detailed Experimental Protocols

  • Cell Viability and Proliferation Assays

    • Purpose: To confirm and quantify the degree of resistance.
    • Protocol: Seed cells in 96-well plates and treat with a dose range of this compound (e.g., 0-1000 nM) for 72 hours. Perform an XTT or WST-1 assay according to the manufacturer's protocol. Measure absorbance and calculate IC~50~ values using a sigmoidal dose-response model in software like Prism GraphPad [3] [6]. For long-term effects, use clonogenic survival assays, where 100-1000 cells are seeded, treated for 24h, then allowed to form colonies for 7-14 days before staining and counting [2].
  • Protein Expression Analysis by Western Blot

    • Purpose: To detect changes in client proteins, heat shock response elements, and signaling pathways.
    • Protocol: Lyse cells after treatment (e.g., with 0-500 nM this compound for 24-48h). Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies. Key targets for resistance include:
      • HSR Activation: HSP70 (strong indicator of response), HSP27 [2] [1].
      • Client Protein Status: EGFR, AKT, ALK (to confirm on-target effect) [5].
      • Bypass Signaling: p-AKT (Ser308), p-ERK (Thr202/Tyr204) [1].
      • Apoptosis: Cleaved PARP [4].
      • Loading Control: GAPDH or HSP90 [4] [5].
  • DNA Damage Response (DDR) Analysis

    • Purpose: To determine if resistance arises from enhanced DNA repair capability.
    • Protocol: Seed cells on chamber slides. Treat with this compound and/or radiation (e.g., 2-6 Gy). Fix cells and stain with antibodies against γH2AX (general DSB marker) and 53BP1 or RAD51 (specific repair pathway markers). Image using confocal microscopy and quantify foci per nucleus. Resistant cells may show faster resolution (repair) of foci post-treatment [4] [2].

Troubleshooting Guide: Overcoming this compound Resistance

Q4: What are the recommended strategies to overcome or delay resistance to this compound?

The most supported strategy from pre-clinical research is the use of rational upfront combinations.

Potential Combination Strategies to Overcome Resistance

Combination Partner Rationale Key Findings

| Tyrosine Kinase Inhibitors (TKIs) (e.g., Crizotinib, Erlotinib) | Pre-emptively blocks the primary oncogenic driver and HSP90 inhibition suppresses diverse escape routes, delaying the emergence of resistant clones [3]. | In ALK+ and EGFR+ NSCLC xenografts, upfront This compound + TKI combination dramatically delayed tumor relapse compared to TKI monotherapy [3]. | | Radiotherapy | this compound acts as a radiosensitizer by depleting DNA repair clients (e.g., CHK1, RAD51, DNA-PKcs), impairing Homologous Recombination (HR) and NHEJ, thus preventing recovery from radiation-induced damage [7] [4] [2]. | Synergistic cell kill and tumor growth delay were demonstrated in glioblastoma, colorectal, and other xenograft models. The combination increased γH2AX foci and apoptosis [7] [2]. | | Temozolomide (TMZ) | Similar to radiation, this compound compromises the cancer cell's ability to repair TMZ-induced DNA damage, leading to synergistic cytotoxicity [4] [5]. | The combination showed improved survival in zebrafish and mouse intracranial GBM models compared to either agent alone [4] [5]. | | Other Targeted Agents (e.g., MEK, PI3K inhibitors) | Directly targets the compensatory survival pathways that become activated upon HSP90 inhibition, creating a dual blockade that is harder for cancer cells to bypass [1]. | A general strategy proposed to counter bypass signaling, supported by the known crosstalk between HSP90 client proteins and these pathways [1]. |

Mechanism of this compound as a Radiosensitizer/Chemosensitizer

This diagram illustrates how this compound enhances the efficacy of DNA-damaging agents, a key combination strategy.

G DNADamage DNA Damage (Radiation or Chemotherapy) DSB Persistent DNA Double-Strand Breaks DNADamage->DSB HSP90i This compound (HSP90i) ClientDepletion Depletion of DNA Repair Clients HSP90i->ClientDepletion ClientDepletion->DSB Impaired Repair Apoptosis Cell Death (Apoptosis) DSB->Apoptosis RepairProteins Key Repair Proteins: • RAD51 (HR) • CHK1 (HR) • DNA-PKcs (NHEJ) RepairProteins->ClientDepletion

References

Onalespib Dosing Schedules in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Context / Regimen Name Recommended Phase 2 Dose (RP2D) & Schedule Key Efficacy & Toxicity Findings
Monotherapy (QDx2/week) [1] [2] 160 mg/m² on Days 1, 2, 8, 9, 15, 16 of a 28-day cycle [1] [2] Stable disease >2 cycles in 8/31 pts; no objective responses. Common toxicities: diarrhea, fatigue, ocular, hepatic, hematologic [1].
Combination with Paclitaxel (TNBC) [3] 260 mg/m² on Days 1, 8, 15 + Paclitaxel (80 mg/m²) on a 28-day cycle [3] Objective Response Rate: 20% (3 complete responses). Grade 3/4 AEs: neutropenia (33%), anemia (20%), lymphopenia (17%), diarrhea (7%) [3].
Combination with Abiraterone/P (Regimen 1) [4] 220 mg/m² weekly for 3 weeks of a 4-week cycle + Abiraterone/P [4] Dose-limiting toxicity (DLT): Diarrhea. No objective or PSA responses. Modest biological effect [4].
Combination with Abiraterone/P (Regimen 2) [4] 120 mg/m² on D1, D2 weekly for 3 weeks of a 4-week cycle + Abiraterone/P [4] DLT: Diarrhea at 160 mg/m². No objective or PSA responses [4].
Combination with AT7519 [5] Onalespib 80 mg/m² + AT7519 21 mg/m² on Days 1, 4, 8, 11 of a 21-day cycle [5] Maximum Tolerated Dose (MTD). Below monotherapy RP2D due to overlapping toxicity (diarrhea, fatigue, mucositis). Partial responses observed [5].

Experimental Protocols & Pharmacodynamic Assessment

For researchers, demonstrating target engagement is crucial. Here are methodologies used in clinical trials to confirm that this compound is effectively inhibiting HSP90.

Pharmacodynamic Analysis in Peripheral Blood Mononuclear Cells (PBMCs)

This is a minimally invasive method to prove on-target drug activity [1].

  • Sample Collection: Collect PBMCs from patients prior to drug administration and at specified timepoints after dosing (e.g., prior to dosing on days 2, 15, and 16 of cycle 1) [1].
  • Target Engagement Measurement:
    • Western Blot: Detect and quantify protein levels of HSP70 and HSP27. A marked upregulation of these heat shock proteins is a validated biomarker of successful HSP90 inhibition [1] [5].
    • RT-PCR: Measure the transcriptional upregulation of HSP70 and HSP27 mRNA as an additional indicator of target engagement [1].
Client Protein Modulation in Tumor Tissue

For a direct assessment of drug effect in the tumor microenvironment, paired biopsies are required.

  • Biopsy Protocol: Obtain paired tumor biopsies (e.g., 18-gauge core needle biopsies) before treatment and within 24 hours after the last dose of cycle 1 [1].
  • Protein Analysis:
    • Reverse Phase Protein Array (RPPA): This high-throughput method can assess the modulation of a wide array of client proteins (over 200). While one trial did not achieve statistically significant modulation across all patients, hierarchical clustering can identify subgroups with differential protein expression patterns [1].
    • Western Blot: Can be used to validate the depletion of specific oncogenic client proteins of interest, such as Androgen Receptor (AR) and Glucocorticoid Receptor (GR) in prostate cancer models [4].

Mechanism & Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and a standard workflow for assessing its efficacy in preclinical models, which underpins the clinical dosing schedules.

G This compound This compound Hsp90Inhibition Hsp90 Inhibition This compound->Hsp90Inhibition ClientProteinDegradation Client Protein Degradation (via Proteasome) Hsp90Inhibition->ClientProteinDegradation HSF1Activation HSF1 Activation Hsp90Inhibition->HSF1Activation AR Androgen Receptor (AR) ClientProteinDegradation->AR AKT AKT ClientProteinDegradation->AKT EGFR EGFR ClientProteinDegradation->EGFR DNA_Repair DNA Repair Proteins ClientProteinDegradation->DNA_Repair Apoptosis Induced Apoptosis AR->Apoptosis AKT->Apoptosis EGFR->Apoptosis Radiosensitization Radiotherapy Sensitization DNA_Repair->Radiosensitization Hsp70_27_Upregulation Hsp70 & Hsp27 Upregulation HSF1Activation->Hsp70_27_Upregulation Hsp70_27_Upregulation->Apoptosis Resistance Mechanism

G Start In Vitro/In Vivo Model Setup A1 Cell Line/Xenograft Treatment Start->A1 A2 This compound Administration (Monotherapy or Combination) A1->A2 A3 Radiotherapy (If testing radiosensitization) A2->A3 e.g., 24h post-drug B1 Molecular Analysis (Western Blot, RT-PCR) A2->B1 B2 Functional Assays (Colony Formation, Apoptosis) A2->B2 B3 Phenotypic Assays (Migration, Spheroid Growth) A2->B3 A3->B2 A3->B3 End Data Integration & Dose Schedule Recommendation B1->End B2->End B3->End

Frequently Asked Questions

What is the maximum tolerated dose (MTD) for this compound monotherapy? The MTD depends on the schedule. For the "QDx2/week" schedule (days 1, 2, 8, 9, 15, 16 of a 28-day cycle), the Recommended Phase 2 Dose (RP2D) is 160 mg/m² [1] [2]. For a once-weekly schedule, the MTD was defined as 220 mg/m², with dose-limiting diarrhea occurring at 260 mg/m² [4].

Why are combination therapy doses often lower than monotherapy RP2D? Combination regimens must account for overlapping toxicities. For example, when combined with AT7519, the MTD for this compound was 80 mg/m², which is below its monotherapy RP2D, to manage shared side effects like diarrhea and fatigue [5].

What is the most common dose-limiting toxicity (DLT) observed? Diarrhea is a frequently reported DLT across multiple studies, occurring at higher dose levels in both monotherapy and combination regimens [4] [3] [5].

How can I confirm target engagement in my experimental model? The most reliable method is to measure the upregulation of HSP70 at the protein (by Western Blot) or mRNA (by RT-PCR) level in treated cells or tissues. This is a consistent pharmacodynamic marker of HSP90 inhibition [1] [6] [5].

References

HSP70 Upregulation: Impact & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the core effects and significance of HSP70 upregulation following Onalespib treatment.

Aspect Description
Primary Cause A direct, compensatory cellular survival response to HSP90 inhibition [1].
Functional Consequence A major postulated mechanism of resistance to HSP90 inhibitor therapy; its anti-apoptotic activity blunts the cytotoxic effect of this compound [1].
Role as a Biomarker Upregulation is a pharmacodynamic (PD) biomarker, confirming successful on-target engagement of HSP90 by this compound in both preclinical models and human patients [1].
Protective Role Can confer a protective effect on non-target tissues, such as reducing radiation-induced glomerular injury in kidneys [2].

Troubleshooting HSP70 Upregulation

For researchers encountering this challenge, the search results point to several strategic and methodological approaches.

  • Strategy 1: Combination Therapies. The most prominent strategy is to co-administer an inhibitor that blocks the induction of HSP70. Preclinical data shows that CDK inhibitors, particularly those targeting CDK9, can suppress this compound-induced HSP70 upregulation. CDK9 is part of the P-TEFb complex, which is essential for the transcriptional elongation of the HSP70 gene. Inhibiting CDK9 prevents this transcription and enhances cell death in combination with this compound [1].
  • Strategy 2: Direct HSP70 Inhibition. An alternative approach is to directly target the upregulated HSP70 using specific HSP70 inhibitors. Research outside of this compound-specific studies indicates that inhibiting HSP70 can enhance the sensitivity of tumor cells to radiotherapy and other therapies by blocking its multiple anti-apoptotic functions [3].
  • Methodology: Confirming the Effect. To monitor HSP70 upregulation in your experiments, the following methods are recommended:
    • Immunoblotting: Use antibodies against HSP70 to detect protein levels in cell lines or tissue lysates after this compound treatment [4] [5].
    • Immunohistochemistry (IHC): Can be used to visualize HSP70 expression and localization in formalin-fixed, paraffin-embedded tumor or tissue sections [5].
    • Analysis of Patient Samples: In a clinical trial setting, HSP70 expression was monitored in patient-derived peripheral blood mononuclear cells (PBMCs) and plasma as proof of this compound's target engagement [1].

Experimental Protocol: Assessing Combination with a CDK Inhibitor

The following workflow outlines a key experiment from the search results for evaluating a combination strategy to overcome HSP70-mediated resistance.

start Cell Line Selection (e.g., Colorectal Cancer, NSCLC) t1 In vitro Treatment Groups start->t1 g1 1. Vehicle Control t1->g1 g2 2. This compound alone t1->g2 g3 3. CDK Inhibitor alone t1->g3 g4 4. This compound + CDK Inhibitor combination t1->g4 a1 Molecular Analysis g2->a1 a2 Phenotypic Analysis g2->a2 g4->a1 g4->a2 sa1 Immunoblot for HSP70, p-RNA Polymerase II, client proteins (e.g., p-AKT) a1->sa1 sa2 Cell Viability Assays (e.g., WST-1, Annexin V/PI) a2->sa2

Key Takeaways for Your Technical Resource

  • A Known Challenge, Not a Failure: HSP70 upregulation is an expected on-target effect of this compound. Your guides should frame it as a challenge to be managed, not an indicator of failed experimentation.
  • Strategies Exist: Emphasize that researchers have clear paths forward, primarily through rational combination therapies targeting the HSP70 response at the transcriptional (CDK inhibitors) or protein (HSP70 inhibitors) level.
  • Validate Your Model: The search results show that the effect of HSP90 inhibition can vary across different cancer cell lines and models [6]. It is crucial to first characterize the baseline and post-treatment levels of HSP70 in your specific experimental system.

References

Onalespib Blood-Brain Barrier Penetration: Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from preclinical studies on Onalespib's BBB penetration and related efficacy.

Metric Findings/Value Experimental Model Source/Reference
BBB Penetration Evidence Brain concentration > plasma concentration 2 hours post-IV administration [1] [2]. Non-tumor-bearing nude mice [3]. Clin Cancer Res. 2017
Key Client Proteins Depleted EGFR, EGFRvIII, AKT, p-STAT3 [3] [1]. Glioma cell lines & patient-derived GSCs [3]. Clin Cancer Res. 2017
Synergy with Radiotherapy Combination Index (CI) < 0.9, indicating synergy; substantial delay in tumor growth and 3x survival prolongation in vivo [4]. HCT116 and A431 xenograft mouse models [4]. Sci Rep. 2020
Synergy with Temozolomide (TMZ) Additive or synergistic anti-proliferative effect; significantly extended survival in zebrafish and mouse xenograft models [3] [5]. Zebrafish and NOD/SCID mouse xenograft models [3]. Clin Cancer Res. 2017

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments used to validate this compound's activity and BBB penetration.

In Vitro Blood-Brain Barrier Penetrance (Cell-Based Models)

This methodology assesses the compound's initial potential to cross the BBB.

  • Key Reagents: Established glioblastoma cell lines (e.g., U87 MG, U343 MG) and patient-derived glioma stem cells (GSCs) like U3013MG and U3024MG [6] [7].
  • Procedure:
    • Cell Culture: Maintain cell lines in appropriate media; patient-derived GSCs often require serum-free, laminin-coated conditions with growth factors (FGF-2, EGF) [6] [7].
    • Drug Treatment: Prepare this compound stock in DMSO and dilute in complete media to desired concentrations (e.g., 10-100 nM). Treat cells for 24 hours prior to other assays [6].
    • Viability Assay (XTT/WST-1): Seed cells in 96-well plates. After 48 hours, treat with this compound and/or radiation. 72 hours post-treatment, add XTT/WST-1 reagent and measure absorbance to determine cell viability [6] [3].
    • Clonogenic Survival Assay: Treat cells with this compound for 24 hours, then irradiate. Seed a low number of cells and allow colonies to form for 10-14 days. Fix, stain with crystal violet, and count colonies to determine survival fractions [3] [4].
    • Western Blot Analysis: Post-treatment, lyse cells and analyze protein expression using antibodies against HSP90 client proteins (EGFR, AKT), HSP70 (a biomarker of HSP90 inhibition), and DNA damage markers (γH2AX) [3] [4].
In Vivo Pharmacokinetics and Efficacy

This protocol confirms BBB penetration and therapeutic efficacy in live animal models.

  • Key Reagents: this compound for intravenous (IV) injection; Temozolomide (TMZ) for oral gavage; immunocompromised mice (e.g., nude, NOD/SCID) [3].
  • Procedure:
    • Pharmacokinetic (PK) Study:
      • Administer a single IV dose of this compound (e.g., 10 mg/kg) to non-tumor-bearing mice [3].
      • At predetermined time points (e.g., 2 hours), collect plasma and brain tissue [1].
      • Homogenize brain tissue and use liquid chromatography-mass spectrometry (LC-MS) to quantify this compound concentration in both matrices. A brain-to-plasma ratio >1 confirms effective BBB penetration [3].
    • Efficacy Study in Xenograft Models:
      • Implant glioma cells (e.g., U251HF-Luc) or patient-derived GSCs intracranially into mice [3].
      • Once tumors are established, randomize animals into treatment groups: Vehicle control, this compound alone, Standard therapy (TMZ/Radiation) alone, and Combination.
      • Dosing: this compound is typically administered IV (e.g., 10 mg/kg) on various schedules (e.g., 3 consecutive days per week). TMZ is given orally, and radiation is delivered locally to the brain [3] [4].
      • Endpoint Monitoring: Track tumor growth via bioluminescence imaging and record overall survival daily [3].

Mechanism of Action and Signaling Pathways

The following diagram illustrates how this compound inhibits HSP90 to exert its anti-tumor effects in glioblastoma cells.

G This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits ClientProteins Oncogenic Client Proteins (EGFR, AKT, EGFRvIII) HSP90->ClientProteins Fails to Stabilize Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Targeted for Effects Reduced Proliferation Reduced Migration & Angiogenesis Increased Apoptosis Impaired DNA Damage Repair Synergy with Radiation/TMZ Degradation->Effects

Frequently Asked Questions for Troubleshooting

Q1: Our in vitro models show promising results, but we see limited efficacy in orthotopic mouse models. What could be the issue?

  • A: First, verify the brain pharmacokinetics of your batch. The dosing schedule is critical; this compound is long-acting, but ensuring sufficient drug exposure in the brain is key. Consider a loading dose or more frequent administration schedule initially [3]. Second, confirm your model's genetic background. Patient-derived GSC models with EGFR amplification or MES/PN subtypes may show different sensitivities [1]. Third, analyze tumor tissue post-treatment for biomarkers of target engagement, such as induction of HSP70 and depletion of client proteins like AKT, to confirm the drug is hitting its target in the brain [3] [4].

Q2: We are combining this compound with radiotherapy. What are the key mechanisms behind the observed synergy, and how can we measure them?

  • A: The synergy primarily stems from the disruption of DNA damage repair (DDR) pathways. This compound depletes key DDR client proteins like CHK1, RAD51, DNA-PKcs, and ATM [6]. This prevents cancer cells from repairing radiation-induced DNA double-strand breaks.
    • Experimental Validation:
      • Immunoblotting: Measure levels of DDR proteins and the DNA damage marker γH2AX post-combination treatment [4].
      • Immunofluorescence: Quantify 53BP1 foci formation 24 hours after treatment as a marker of persistent DNA damage [4].
      • Clonogenic Assay: This is the gold standard to quantitatively demonstrate radiosensitization, showing a supra-additive reduction in survival fractions with the combination [6] [4].

Q3: How can we be sure that the anti-tumor effects are specific and not overly toxic to normal neural cells?

  • A: Preclinical evidence suggests a potential therapeutic window. HSP90 inhibitors have a higher affinity for the HSP90 complex in tumor cells due to its activated state, compared to normal cells [6]. Furthermore, studies indicate that neural stem cells (NSCs) have low constitutive HSP90 expression and may be less susceptible to HSP90 inhibition than glioma stem cells (GSCs) [1]. To directly test this, you can perform a dose-response assay comparing the viability of your GSC models to cultured primary NSCs when exposed to this compound.

References

Onalespib Combination Strategies & Sequencing Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most common and promising Onalespib combination strategies, their molecular rationale, and the recommended sequencing based on pre-clinical and clinical evidence.

Combination Partner Cancer Model(s) Tested Proposed Sequencing & Rationale Key Downstream Effects Clinical/Pre-clinical Status
Radiotherapy [1] [2] [3] Glioblastoma (in vitro & in vivo), Colorectal cancer (xenograft) [3] This compound administered 24 hours before radiation. [1] [2] Rationale: This schedule allows for maximum downregulation of DNA repair and pro-survival client proteins before DNA damage is induced. Increased DNA double-strand breaks (γH2AX, 53BP1 foci), reduced repair, enhanced apoptosis, reduced cell migration [3]. Pre-clinical
CDK Inhibitors (e.g., AT7519) [4] Advanced Solid Tumors (Phase 1 Trial) This compound lead-in (1 week), then concurrent combination. [4] Rationale: The lead-in demonstrates target engagement (HSP70 induction); AT7519 is then added to suppress this compensatory resistance mechanism. Suppression of this compound-induced HSP70, reduction of phospho-RNA polymerase II, client protein degradation (e.g., pAKT) [4]. Phase 1
p53 Activators (e.g., Idasanutlin) [5] Colorectal Cancer (cells, organoids, in vivo) Concurrent treatment. Rationale: Both p53 activation and HSP90 inhibition concurrently disrupt the HSF1-HSP90 axis, preventing the compensatory heat-shock response (HSR) and synergistically inducing cell death. Suppression of HSF1-HSR activity, upregulation of apoptosis and inflammatory pathways, client protein degradation [5]. Pre-clinical
CDK4/6 Inhibitors (e.g., Palbociclib) [5] Colorectal Cancer (p53-deficient models) Concurrent treatment. Rationale: Directly inhibits CDK4/6 to phenocopy the cell cycle arrest and HSF1 suppression normally induced by the p53-p21 pathway, thus blocking the HSR in p53-deficient settings. Suppression of HSF1 target genes, reduced cancer cell growth independent of p53 status [5]. Pre-clinical

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions regarding challenges in this compound combination experiments.

  • FAQ 1: We are not observing a synergistic effect when combining this compound with radiotherapy. What could be the issue?

    • Potential Cause: Incorrect sequencing or timing. The radiosensitizing effect depends on the pre-depletion of DNA repair and pro-survival proteins.
    • Solution: Ensure this compound is added at least 24 hours before radiation [1] [2]. Confirm downregulation of key client proteins (e.g., EGFR, AKT, DNA-PKcs) via western blot prior to irradiation.
    • Additional Checks: Validate your model's radiosensitivity and ensure this compound monotherapy is effectively inducing HSP70 as a marker of target engagement [3].
  • FAQ 2: Our in vivo combination therapy is showing high toxicity. How can this be managed?

    • Potential Cause: Overlapping toxicities or dose levels that are too high. The Maximum Tolerated Dose (MTD) for a combination is often lower than the monotherapy Recommended Phase 2 Dose (RP2D).
    • Solution: Refer to clinical data for guidance. For example, the MTD for this compound + AT7519 was established at this compound 80 mg/m² + AT7519 21 mg/m², which is below the monotherapy RP2D for this compound [4]. Implement a dose de-escalation study design.
    • Monitoring: Closely monitor for common adverse events like diarrhea, fatigue, nausea, and mucositis, which are frequent with HSP90 inhibitor combinations [4].
  • FAQ 3: Cancer cells develop resistance to this compound monotherapy. Which combinations can overcome this?

    • Potential Cause: Compensatory Heat-Shock Response (HSR). A key resistance mechanism is the HSF1-mediated upregulation of alternative chaperones like HSP70 [4] [6].
    • Solution: Combine this compound with agents that disrupt the HSR at the transcriptional level.
      • CDK9 Inhibitors (e.g., AT7519): Suppress RNA polymerase II, preventing HSP70 transcript elongation [4].
      • p53 Activators or CDK4/6 Inhibitors: Inhibit the HSF1-HSP90 axis, preventing the initial transcriptional surge [5].

Experimental Protocol: Radiosensitization Workflow

This protocol outlines a standard workflow for testing the radiosensitizing effects of this compound in vitro, based on established methodologies [1] [2] [3].

start Start Experiment seed Seed Cells (96-well or dishes) start->seed drug_add Add this compound (24h pre-incubation) seed->drug_add irradiate Irradiate Cells (1-6 Gy) drug_add->irradiate post_incubate Post-Treatment Incubation (72h for viability) irradiate->post_incubate analyze Perform Assays post_incubate->analyze assay_group        Analysis AssaysXTT/Cell Viability [2]Clonogenic Survival [3]Western Blot (HSP70, client proteins) [4] [3]Flow Cytometry (Apoptosis) [3]Immunofluorescence (γH2AX/53BP1 foci) [3]    

Key Steps:

  • Cell Seeding: Seed glioblastoma (e.g., U87 MG, U343 MG) or other relevant cancer cell lines in appropriate plates/dishes.
  • Drug Pre-treatment: Add this compound (typical in vitro concentrations range from 10-100 nM [2]) and incubate for 24 hours. This critical step allows for the degradation of HSP90 client proteins.
  • Irradiation: Expose cells to a range of radiation doses (e.g., 1, 2, 4, 6 Gy). Include controls (no drug, no radiation).
  • Post-treatment Incubation: Return cells to the incubator. The duration depends on the assay (e.g., 72 hours for XTT viability, 10-14 days for clonogenic assays).
  • Analysis: Perform downstream assays to measure synergy, cell death, and mechanistic endpoints.

Molecular Pathways of Key Combinations

Understanding the signaling pathways is key to rational combination design. The diagram below illustrates the core mechanism of HSP90 inhibition and how two major combination strategies overcome resistance.

This compound This compound hsp90 Inhibits HSP90 This compound->hsp90 client_degradation Oncogenic Client Protein Degradation (e.g., EGFR, AKT) hsp90->client_degradation hsf1_activation HSF1 Activation & Trimerization hsp90->hsf1_activation Release of HSF1 cell_death Apoptosis Cell Death client_degradation->cell_death compensatory_hsr Compensatory Heat-Shock Response (HSR) hsp70_transcription HSP70 Gene Transcription hsf1_activation->hsp70_transcription hsp70_up HSP70 Protein Upregulation hsp70_transcription->hsp70_up resistance Treatment Resistance hsp70_up->resistance Anti-apoptotic combo1 Combination 1: CDK9 Inhibitor (AT7519) blocks_transcription Blocks RNA Polymerase II Phosphorylation combo1->blocks_transcription blocks_transcription->hsp70_transcription Inhibits combo2 Combination 2: p53 Activator or CDK4/6 Inhibitor blocks_hsf1 Suppresses HSF1 Activation combo2->blocks_hsf1 blocks_hsf1->hsf1_activation Inhibits

References

Onalespib biomarker development failure

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What are the primary challenges in developing biomarkers for Onalespib?

    • A: The key challenge is the compound's mechanism of action. As an HSP90 inhibitor, this compound affects multiple client proteins and pathways simultaneously [1]. This makes it difficult to correlate clinical outcomes with a single, traditional biomarker. Success likely requires a multi-faceted biomarker strategy that captures the complex biological response.
  • Q: What biomarkers have been investigated in clinical trials with this compound?

    • A: A Phase 1 study combined this compound with a CDK inhibitor (AT7519) and successfully used HSP70 induction in patient-derived PBMCs and plasma as a pharmacodynamic (PD) marker to confirm target engagement [2]. This demonstrates that demonstrating on-target effect is feasible, but it may not be sufficient to predict efficacy.
  • Q: What is the recommended path forward for this compound biomarker development?

    • A: Future efforts should focus on molecular pre-selection of patients and moving beyond simple PD markers to assess the on-target impact on relevant client proteins in tumor tissue [2]. Proteomic analysis has revealed that this compound combination therapy significantly alters proteins involved in growth signaling, immune modulation, and angiogenesis [1], suggesting these pathways as rich sources for potential biomarker discovery.

Experimental Protocols & Troubleshooting

The table below outlines key experiments for studying this compound's mechanism and identifying potential biomarkers, along with common issues and solutions.

Goal/Assay Detailed Methodology Key Parameters Troubleshooting Common Issues

| Proteomic Analysis for Biomarker Discovery | 1. Treatment: Expose cells (e.g., GBM lines) to this compound, radiation, or combination [1]. 2. Sample Prep: Lyse cells and prepare protein extracts. 3. Analysis: Use Proximity Extension Assay (PEA) or mass spectrometry to analyze protein expression changes [1]. 4. Validation: Confirm key hits via Western Blot (e.g., Hsp70, CDK4, Raf-1) [3]. | • this compound: 10-100 nM [1] • Incubation: 24h pre-irradiation [1] • Key Outputs: Protein profiles in signaling, immune, and angiogenic pathways [1]. | • High Background: Include vehicle (DMSO) controls. • Low Signal: Optimize cell lysis protocol; confirm protein concentration. • Data Overload: Use bioinformatics (pathway analysis) to prioritize candidates. | | Viability & Combination Effect (XTT) | 1. Seed cells in 96-well plates [1]. 2. Treat with this compound (e.g., 0-100 nM) for 24h, then irradiate (1-6 Gy) [1]. 3. Incubate for 72h post-treatment. 4. Add XTT reagent and measure absorbance per manufacturer's protocol [1]. | • Cell Lines: U343 MG, U87 MG, patient-derived GBM cells [1]. • Key Output: IC50 values, synergy with radiotherapy [1] [3]. | • Poor Replication: Use sufficient replicates (n≥6). • Edge Effect: Avoid using outer wells or fill with PBS. • No Synergy: Test a wider range of doses and sequences (e.g., drug before/after radiation). | | Confirming Target Engagement (Western Blot) | 1. Treat cells with this compound (10-30 nM) [3]. 2. Incubate for 18 hours [3]. 3. Lyse cells and run proteins on SDS-PAGE gel. 4. Transfer & Probe with antibodies against Hsp70 (confirming inhibition) and client proteins like CDK4 or Raf-1 (confirming degradation) [3]. | • Positive Control: Known Hsp90 inhibitor. • Loading Control: GAPDH or Actin. • Key Output: Upregulation of Hsp70, degradation of client proteins [3]. | • No Hsp70 Induction: Increase drug concentration/duration; check antibody specificity. • High Background: Optimize blocking and washing conditions. |


This compound Mechanism & Biomarker Strategy

The following diagrams illustrate this compound's mechanism and a proposed biomarker development workflow to address current challenges.

architecture Figure 1: this compound's Multi-pathway Mechanism of Action This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits DNA_Repair DNA_Repair HSP90->DNA_Repair Disrupts Client_Proteins Client_Proteins HSP90->Client_Proteins Destabilizes Apoptosis Apoptosis HSP90->Apoptosis Activates HR_Proteins HR_Proteins DNA_Repair->HR_Proteins e.g., CHK1, RAD51 Oncoproteins Oncoproteins Client_Proteins->Oncoproteins e.g., CDK4, Raf-1 Cell_Death Cell_Death Apoptosis->Cell_Death Increased

architecture Figure 2: A Multi-Faceted Biomarker Development Strategy Start Patient/Tumor Sample Analysis Multi-Modal Analysis Start->Analysis BM1 Pharmacodynamic (PD) HSP70 in Plasma/PBMCs Analysis->BM1 BM2 Proteomic Signature (Growth, Immune, Angiogenesis) Analysis->BM2 BM3 Tumor Tissue Analysis Client Protein Degradation Analysis->BM3 Decision Integrated Biomarker Profile BM1->Decision BM2->Decision BM3->Decision Outcome1 Predicts Treatment Response Decision->Outcome1 Outcome2 Identifies Resistant Populations Decision->Outcome2

References

Onalespib versus other HSP90 inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For researchers designing studies, here is a summary of key experimental methodologies and findings from the literature on Onalespib.

Table 2: Key Preclinical Findings and Experimental Protocols for this compound

Cancer Model Experimental Protocol Summary Key Findings Citation

| Glioblastoma (in vitro & in vivo) | - Cell lines: Glioma cell lines (LN229, A172) and patient-derived glioma-initiating cells (GSCs).

  • Assays: WST-1 viability, colony formation, immunoblotting, migration, angiogenesis.
  • In vivo: Zebrafish and mouse xenograft models. | - Depleted client proteins (EGFR, AKT).
  • Disrupted downstream signaling, reduced proliferation/migration.
  • Crossed the BBB and extended survival, synergized with Temozolomide (TMZ). | [1] | | Colorectal & Radioresistant SCC (in vitro & in vivo) | - Cell lines: HCT116 (radiosensitive) & A431 (radioresistant).
  • Assays: Colony formation, wound healing, Western blot (γH2AX, EGFR), Annexin V flow cytometry.
  • In vivo: HCT116 xenograft mouse model. | - Synergistic reduction in colony formation with radiotherapy (CI<0.9).
  • Reduced migration, increased apoptosis & DNA damage (γH2AX).
  • Combined treatment doubled survival vs. control in vivo. | [2] | | Glioblastoma (in vitro) | - Cell lines: Established (U87, U343) and patient-derived (U3013, U3024) GBM cells in 2D/3D models.
  • Assays: XTT viability, clonogenic survival, spheroid growth, migration, Proximity Extension Assay (proteomics). | - Synergistically enhanced radiosensitivity in 2D and 3D models.
  • Reduced migration, activated apoptotic signaling.
  • Proteomics showed altered proteins in growth signaling and immune pathways. | [3] | | Neuroendocrine Tumors (in vitro) | - Cell lines: BON, NCI-H727, NCI-H460 in 2D and 3D spheroid models.
  • Assays: XTT viability, spheroid growth, Western blot (EGFR, γH2AX), caspase 3/7 activity.
  • Treatment: Combined with 177Lu-DOTATATE. | - Synergistic therapeutic effect in SSTR-positive spheroids.
  • Downregulated EGFR, increased γH2AX and caspase 3/7 activity (apoptosis). | [4] |

Mechanisms of Action and Signaling Pathways

HSP90 inhibitors share a common core mechanism but differ in their pharmacological profiles. The following diagram illustrates the general mechanism of HSP90 inhibition and how this compound's specific properties lead to its therapeutic effects.

G cluster_0 Key this compound-Supported Client Proteins & Pathways This compound This compound HSP90Inhibition HSP90 ATPase Inhibition This compound->HSP90Inhibition AntitumorEffects Antitumor Effects This compound->AntitumorEffects Long-acting & BBB Penetration ClientProteostasis Disruption of Client Proteostasis HSP90Inhibition->ClientProteostasis ClientDegradation Ubiquitin-Proteasome Degradation ClientProteostasis->ClientDegradation OncogenicPathways Oncogenic Signaling Pathways ClientDegradation->OncogenicPathways Depletes Client Proteins EGFR EGFR/EGFRvIII AKT PI3K/AKT CDK CDK1/2/4/9 DDR DNA Damage Response (CHK1, RAD51, DNA-PKcs) OncogenicPathways->AntitumorEffects e.g., EGFR, AKT, CDK4

As the diagram shows, this compound's key advantages in cancer therapy are grounded in two main properties:

  • Multi-Pathway Inhibition: By degrading numerous oncogenic clients simultaneously, it attacks several cancer hallmarks at once, helping to overcome resistance to single-target therapies [1] [5].
  • Favorable Pharmacology: Its long-acting target engagement and ability to cross the blood-brain barrier (BBB) make it particularly suitable for treating brain tumors like glioblastoma and for use in combination regimens [1].

Future Perspectives and Conclusion

The field of HSP90 inhibition is evolving to overcome the limitations of earlier inhibitors. The future likely lies in isoform-selective inhibitors, which target specific HSP90 isoforms to improve safety and efficacy.

  • Hsp90β-Selective Inhibitors: Compounds like NDNB1182 are designed to avoid the heat shock response and the cardio- and ocular-toxicity associated with pan-inhibitors, showing promise in preclinical models for combination with immunotherapy [6].
  • Approved Selectivity: Pimitespib (TAS-116), an Hsp90α/β-selective inhibitor, is already approved and validates this approach by demonstrating that targeted inhibition can yield clinical benefits with a manageable safety profile [7].

References

Onalespib client protein depletion validation

Author: Smolecule Technical Support Team. Date: February 2026

Client Protein Depletion & Validation Data

The following tables summarize key experimental findings on client protein modulation by Onalespib.

Table 1: Preclinical Evidence of Client Protein Depletion by this compound

Cancer Model / Cell Line Client Proteins Depleted Experimental Evidence Source / Citation
Prostate Cancer (22Rv1, VCaP) AR-FL, AR-V7, EGFR, AKT Western blot showed decreased protein levels; qRT-PCR showed reduced AR-V7 mRNA [1]. [1]
HCT116 & A431 Xenografts EGFR Western blot showed significant downregulation in treated groups [2]. [2]
Various Solid Tumors (in vitro) Multiple oncogenic clients General depletion of client proteins involved in signal transduction, migration, and DNA repair was observed [3]. [3]

Table 2: Clinical Evidence of Client Protein Modulation

Trial Phase & Context Client Proteins Assessed Key Findings & Strength of Validation Source / Citation
Phase I (Solid Tumors) 210 client proteins via RPPA No statistically significant modulation in 9 paired tumor biopsies; clustering revealed patient subgroups with different protein expression patterns [4]. [4]
Phase I/II (Prostate Cancer, combo with Abiraterone) AR, GR in CTCs and tumor biopsies Transient decrease in AR in CTCs; only a modest decrease in AR and GR in paired tumor samples [5]. [5]
Phase I (Solid Tumors) - Target engagement was confirmed by transcriptional upregulation of Hsp70 and Hsp27 in PBMCs [4]. [4]

Detailed Experimental Protocols for Validation

For researchers aiming to validate this compound's activity, the following core methodologies have been employed.

In Vitro Protein Depletion Analysis (Western Blot)

This is a fundamental method to directly assess client protein levels after drug treatment.

  • Cell Lysis: Treat cells with this compound, then lyse using RIPA buffer supplemented with a protease inhibitor cocktail [1].
  • Gel Electrophoresis & Transfer: Separate proteins (e.g., 20 μg per sample) on a 4–12% Bis-Tris gel, then transfer to a PVDF membrane [1].
  • Antibody Probing: Incubate membrane with primary antibodies against the target client protein (e.g., AR, EGFR) and a loading control (e.g., Actin). Follow with an appropriate HRP-conjugated secondary antibody [1].
  • Detection: Use chemiluminescence reagents and detect signals on film or a digital imager. Densitometry can be used for quantification [1].
In Vivo Target Engagement (Analysis of Tumor Biopsies)

This protocol assesses the drug's effect in a clinical or preclinical in vivo setting.

  • Biopsy Collection: Obtain paired tumor biopsies (e.g., 18-gauge core needle biopsies) pre-treatment and post-treatment (e.g., within 24 hours of the last dose in cycle 1) [4].
  • Protein Extraction and Analysis: Use Reverse Phase Protein Array (RPPA) analysis. This high-throughput technique allows for the simultaneous quantification of hundreds of proteins and phosphoproteins from tissue lysates [4].
  • Data Analysis: Apply statistical analysis and hierarchical clustering to identify significantly modulated proteins and patient subgroups based on protein expression patterns [4].
Transcriptional Regulation Analysis (qRT-PCR)

This method is used to measure the downstream effects of HSP90 inhibition on heat shock protein genes, which serves as a biomarker for target engagement.

  • RNA Extraction: Extract total RNA from cells or tissue samples using a kit like RNeasy [1].
  • cDNA Synthesis: Reverse-transcribe RNA into cDNA [1].
  • Quantitative PCR: Perform qRT-PCR using TaqMan probes or SYBR Green for genes of interest (e.g., HSP70, HSP27). Use a stable housekeeping gene (e.g., RPLPO) for normalization. Calculate fold change using the comparative Ct (ΔΔCt) method [1].

Mechanism of Action & Signaling Pathways

The diagram below illustrates the core mechanism of this compound and a key resistance pathway identified in research.

G cluster_feedback Compensatory Feedback Loop (HSR) This compound This compound HSP90 HSP90 This compound->HSP90  Inhibits ATPase Activity HSF1 HSF1 This compound->HSF1  Indirectly Activates ClientProteins Oncogenic Client Proteins (e.g., AR, EGFR, AKT) HSP90->ClientProteins  Folds/Stabilizes HSP90->HSF1  Releases HSF1 Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation  Misfolded/Unstable CancerHallmarks Uncontrolled Cell Growth & Survival ClientProteins->CancerHallmarks HSPs Induced HSPs (HSP70, HSP90α) HSF1->HSPs  Activates Transcription HSPs->ClientProteins  Attempts to Re-stabilize

The clinical validation of this compound presents a more complex picture than preclinical models. A significant challenge identified in recent research is the HSF1-HSP90 feedback axis [6]. While this compound effectively inhibits HSP90, this disruption can trigger a compensatory cellular stress response. The transcription factor HSF1 becomes activated and induces a rebound synthesis of HSPs, which can potentially re-stabilize oncoproteins and limit the drug's efficacy [6]. This mechanism may explain the discrepancy between strong preclinical data and more modest clinical results, highlighting an important area for future combination therapies.

Key Insights for Researchers

  • Biomarker Strategy: While direct client depletion in tumors can be variable, the consistent upregulation of HSP70 (at mRNA and protein levels) in PBMCs and tumor tissue serves as a robust and accessible pharmacodynamic biomarker for confirming this compound target engagement [4] [2].
  • Combination Potential: The feedback loop involving HSF1 activation presents a validated resistance mechanism. Combining this compound with agents that disrupt this axis (e.g., p53 activators in p53-proficient cancers or CDK4/6 inhibitors irrespective of p53 status) has shown synergistic effects in preclinical models and may be key to improving clinical efficacy [6].

References

Onalespib Combination vs. Monotherapy: Efficacy & Survival Data

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model / Cell Line Treatment Groups Key Efficacy & Survival Findings Source

| Colorectal Cancer | HT55 & SNU1544 xenografts [1] | • Control • Onalespib mono • 177Lu-DOTA-M5A monoCombination (this compound + 177Lu-DOTA-M5A) | • Combination: Most substantial tumor growth reduction (4-fold vs control); 33% increase in median survival vs 177Lu-DOTA-M5A monotherapy [1]. • Combination effects were comparable/superior to a double dose of 177Lu-DOTA-M5A monotherapy [1]. | | | Neuroendocrine Tumors (NETs) | BON xenografts [2] [3] | • Control • this compound mono • 177Lu-DOTATATE monoCombination (this compound + 177Lu-DOTATATE) | • Combination: 73% delay in tumor doubling time vs control (vs 33% with mono); 3-fold increase in complete remission rate (29% vs 8%) vs 177Lu-DOTATATE mono [2] [3]. • Favorable toxicity profile: Reduced renal damage vs 177Lu-DOTATATE mono [2]. | | | Colorectal Cancer | HCT116 xenografts [4] | • Control • this compound mono • Radiotherapy (RT) mono • Combination (this compound + RT) | • This compound mono: Doubled survival vs control [4]. • Combination: Substantial tumor growth delay; survival prolonged by a factor of 3 vs control [4]. | | | Thyroid Cancer | BHT-101 xenografts [5] | • Sorafenib mono • Combination (this compound + Sorafenib) | • Combination: Significantly inhibited tumor growth and prolonged median survival vs sorafenib monotherapy [5]. | |

Experimental Protocols in Key Studies

Here are the detailed methodologies from the in vivo studies cited above, which are crucial for interpreting the data.

  • Colorectal Cancer with 177Lu-DOTA-M5A [1]

    • Model: Mice bearing human colorectal cancer xenografts (HT55, SNU1544).
    • Treatment:
      • This compound: Dosage and schedule not detailed in the abstract.
      • 177Lu-DOTA-M5A: A humanized anti-Carcinoembryonic Antigen (CEA) antibody labeled with the therapeutic radionuclide Lutetium-177.
    • Assessment: Tumor volume measurement and survival time.
  • Neuroendocrine Tumors with 177Lu-DOTATATE [2]

    • Model: Female BALB/c nu/nu mice with BON (pancreatic carcinoid) xenografts.
    • Treatment:
      • This compound: 30 mg/kg, intraperitoneal (i.p.) injection, daily for 4 days.
      • 177Lu-DOTATATE: 4 MBq, intravenous (i.v.) injection, daily for 3 days.
    • Assessment: Tumor volume, survival, SPECT/CT imaging to confirm complete remission, and histological analysis of kidneys for toxicity.
  • Colorectal Cancer with External Beam Radiotherapy [4]

    • Model: Mice with HCT116 (radiosensitive) and A431 (radioresistant) xenografts.
    • Treatment:
      • This compound: 10 mg/kg, i.p. injection, for 3 consecutive days.
      • Radiotherapy: 2 Gy, for 3 consecutive days.
    • Assessment: Tumor growth and survival.

Mechanism of Action: How this compound Enhances Therapy

This compound is a second-generation HSP90 inhibitor. Its synergistic effect in combination therapies stems from its ability to simultaneously disrupt multiple cancer-promoting pathways and cellular processes.

The diagram below illustrates the key mechanisms by which this compound enhances the efficacy of radiotherapy and targeted therapies.

G cluster_hsp90 HSP90 Inhibition cluster_downstream Downstream Effects cluster_therapy Therapy (e.g., Radionuclide, RT) This compound This compound HSP90 HSP90 This compound->HSP90  Inhibits ClientProteins ClientProteins HSP90->ClientProteins  Stabilizes DNA_Repair DNA Repair Mechanisms Impaired ClientProteins->DNA_Repair Oncogenic_Signaling Oncogenic Signaling Pathways Disrupted ClientProteins->Oncogenic_Signaling Apoptosis Apoptosis Induced ClientProteins->Apoptosis DNA_Damage DNA_Damage DNA_Repair->DNA_Damage  Fails to Repair Combined_Effect Synergistic Tumor Cell Death Oncogenic_Signaling->Combined_Effect Reduces Survival Signals Apoptosis->Combined_Effect Therapy Therapy Therapy->DNA_Damage  Causes DNA_Damage->Apoptosis  Leads to

The primary mechanisms include:

  • Radiosensitization: By degrading HSP90 client proteins like EGFR, DNA-PKcs, and ATM, this compound cripples the cancer cell's ability to repair DNA double-strand breaks caused by radiation, leading to increased cell death [6] [4] [2].
  • Disruption of Oncogenic Pathways: HSP90 stabilizes numerous oncoproteins. This compound induces their degradation, simultaneously disrupting multiple signaling pathways (e.g., mTOR, MAPK/ERK) crucial for cancer cell growth and survival [6] [5].
  • Inhibition of Migration and Metastasis: Combination therapy with this compound has been shown to significantly reduce cancer cell migration in wound healing assays, indicating a potential to curb metastatic spread [5] [4].

Interpretation Guide for Researchers

  • The "Why" Behind the Data: The superior performance of combination therapy is not merely additive but often synergistic. This compound weakens the tumor's defenses and repair mechanisms, making it profoundly more vulnerable to the cytotoxic effects of co-administered radiotherapy or targeted drugs.
  • Toxicity Profile: A crucial finding from the NET study is that the combination of this compound with 177Lu-DOTATATE resulted in less renal toxicity than 177Lu-DOTATATE alone, potentially due to this compound-induced upregulation of the protective protein HSP70 in the kidneys [2]. This suggests that combination regimens can not only improve efficacy but also mitigate side effects in dose-limiting organs.
  • Clinical Translation: While the preclinical data is compelling, note that this compound is still under clinical investigation. A phase 1 trial combining it with the CDK inhibitor AT7519 in advanced solid tumors established a safety profile but at doses below the monotherapy recommended phase 2 dose (RP2D), highlighting the need for careful clinical dosing in combinations [7].

References

Onalespib as a Radiosensitizer: A Research Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from recent studies on Onalespib in combination with radiotherapy.

Cancer Type / Model Combination Therapy Key Synergistic Effects Proposed Molecular Mechanisms Experimental Data & Models Stage of Research

| Glioblastoma (GBM) [1] [2] | this compound + External Beam Radiotherapy | • Synergistically enhanced radiosensitivity [1] • Increased cell death [1] • Reduced migration capacity [1] • Activation of apoptotic signaling [1] | • Depletion of HR repair proteins (CHK1, RAD51) [1] • Modulation of DDR proteins (ATM, DNA-PKcs) [1] • Alteration of protein expression in growth signaling, immune modulation, and angiogenesis pathways [1] | • Cell lines: U343 MG, U87 MG, patient-derived U3013MG, U3024MG [1]Models: 2D monolayers, 3D multicellular spheroids [1]Assays: XTT, clonogenic survival, Proximity Extension Assay for proteomics [1] | Preclinical in vitro | | Castration-Resistant Prostate Cancer (CRPC) [3] | this compound + Abiraterone Acetate + Prednisone/Prednisolone | • Transient decrease in Circulating Tumor Cell (CTC) counts [3] • Transient reduction in Androgen Receptor (AR) expression in CTCs [3] • No objective or PSA responses observed [3] | • HSP72 significantly upregulated (confirming target engagement) [3] • Only modest decrease in AR and GR in tumor biopsies [3] | • Trial Design: Phase 1/2, randomized • Patients: 48 men with CRPC progressing on AA/P [3]Dosing: Two intravenous regimens (once and twice weekly) [3] | Clinical Trial (Phase 1/2) | | Triple-Negative Breast Cancer (TNBC) [4] | this compound + Paclitaxel (Note: not combined with RT in this study) | • Antitumor activity in patients with advanced TNBC [4] • Complete responses in some patients with prior taxane therapy [4] | • HSP90 inhibition leads to degradation of client proteins implicated in paclitaxel resistance (e.g., cRAF) [4] | • Trial Design: Phase Ib, dose escalation • Patients: 31 with advanced TNBC [4]RP2D: 260 mg/m² this compound with 80 mg/m² paclitaxel [4] | Clinical Trial (Phase Ib) |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key preclinical study.

  • Cell Lines and Culture [1] [2]:

    • Established GBM lines: U87 MG and U343 MG were cultured in DMEM and MEM media, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics.
    • Patient-derived GBM lines: U3013MG and U3024MG (from the HGCC collection) were maintained in a serum-free medium on laminin-coated dishes, composed of a Neurobasal Medium/DMEM/F-12 mixture and supplemented with FGF-2, EGF, N-2, and B-27.
  • Drug Preparation and Treatment [1] [2]:

    • This compound was dissolved in DMSO to create a stock solution, stored at -20°C, and further diluted in complete cell culture media to achieve final assay concentrations (0-100 nM).
    • For combination studies, cells were incubated with this compound for 24 hours prior to irradiation.
  • Irradiation [1] [2]:

    • Cells were irradiated 24 hours after drug incubation.
    • Most assays used 225 kV X-rays at a dose-rate of 1.5 Gy/min.
    • For clonogenic survival assays, irradiation was also performed with a clinical linear accelerator (6 MV X-ray beam) at a dose-rate of 4-5 Gy/min.
  • Viability and Survival Assays [1] [2]:

    • XTT Assay: Used to assess cell viability. Cells were seeded in 96-well plates, treated with this compound and radiation (1-6 Gy), and viability was measured 72 hours post-treatment.
    • Clonogenic Survival Assay: The gold-standard for measuring long-term radiosensitivity. Cells were treated and irradiated, then left to form colonies for up to 2-3 weeks to determine reproductive cell death.
  • Proteomic Analysis [1]:

    • A Proximity Extension Assay was used to study changes in protein expression. This technology uses antibody-based probes that, when bound to their target, create a DNA sequence that can be amplified and quantified, allowing for high-sensitivity multiplexed protein detection.

Mechanism of Action: HSP90 Inhibition and Radiosensitization

The synergy between this compound and radiotherapy stems from the central role of HSP90 in stabilizing proteins crucial for cancer cell survival, particularly the DNA Damage Response (DDR) machinery. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

G cluster_mechanism Molecular Mechanism of this compound-Mediated Radiosensitization cluster_workflow Key Experimental Workflow (Glioblastoma Study) IR Ionizing Radiation (RT) DSB Induces DNA Double-Strand Breaks (DSBs) IR->DSB HSP90i HSP90 Inhibitor (this compound) ProtDeg This compound blocks HSP90, leading to proteasomal degradation of DDR clients HSP90i->ProtDeg DDR Activates DNA Damage Response (DDR) Pathways DSB->DDR HSP90 HSP90 stabilizes key DDR client proteins DDR->HSP90 Repair Successful DNA Repair DDR->Repair With functional DDR Death Accumulated DNA Damage Triggers Cell Death DDR->Death With impaired DDR ProtDeg->DDR  Impairs Seed Seed GBM Cells (Established & Patient-Derived) Treat 24h Pre-treatment with This compound (0-100 nM) Seed->Treat Irradiate Irradiate with X-rays (1-6 Gy) Treat->Irradiate Assay Post-treatment Analysis Irradiate->Assay XTT XTT Cell Viability Assay->XTT Clone Clonogenic Survival Assay->Clone Prot Proteomic Analysis (PEA) Assay->Prot Mig Migration Assay Assay->Mig

Diagram 1: Mechanism of this compound's synergistic effect with radiotherapy and the key experimental workflow used in preclinical validation. PEA: Proximity Extension Assay.

Interpretation and Future Directions

The data indicates that the therapeutic synergy of this compound is highly context-dependent.

  • Promise in Glioblastoma: The robust preclinical data in GBM models is built on a strong mechanistic rationale. By impairing the DDR, this compound directly counteracts a key resistance mechanism to radiotherapy, making it a compelling candidate for further development in this hard-to-treat cancer [1].
  • Clinical Translation Challenges: The Phase 1/2 trial in prostate cancer demonstrated that while target engagement occurred (HSP72 upregulation), it did not sufficiently translate into meaningful clinical efficacy in that patient population and combination setting [3]. This highlights the gap between preclinical models and clinical reality.
  • Combination Strategies: The positive Phase Ib results in TNBC with paclitaxel confirm that this compound can be safely combined with other cytotoxic agents and show clinical activity, providing a pathway for exploring its combination with radiotherapy in other cancers [4].

For continued investigation, future research should focus on:

  • Advancing the GBM combination into in vivo models and subsequent clinical trials.
  • Identifying biomarkers (e.g., specific DDR protein dependencies) to select patient populations most likely to benefit.
  • Exploring alternative combination regimens, particularly with immunotherapy, given that radiotherapy can modulate the tumor immune microenvironment [5].

References

Onalespib androgen receptor degradation enzalutamide comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below summarizes the core differences in how onalespib and enzalutamide target the androgen receptor pathway.

Feature This compound (HSP90 Inhibitor) Enzalutamide (2nd Generation Antiandrogen)
Primary Target Heat Shock Protein 90 (HSP90) [1] [2] [3] Androgen Receptor (AR) Ligand-Binding Domain (LBD) [4] [5]
Effect on AR-FL Destabilizes protein, induces proteasomal degradation [1] [2] Antagonizes binding, inhibits nuclear translocation and DNA binding [4] [5]
Effect on AR-V7 Depletes protein by reducing its mRNA splicing; does not interact with/chaperone the protein itself [1] No direct effect (AR-V7 lacks the LBD, which is enzalutamide's target) [4]
Key Mechanistic Outcome Simultaneously depletes multiple oncogenic clients (AR-FL, AR-V7, AKT, etc.) via disruption of HSP90 chaperone function [1] [3] Blocks androgen-driven AR transcriptional programs; effectiveness is bypassed by AR-V7 expression [4]

This relationship and the point of therapeutic failure for enzalutamide can be visualized in the pathway below:

Androgen Androgen AR_FL AR-FL Androgen->AR_FL Binds Nucleus Nucleus AR_FL->Nucleus Translocates AR_V7 AR-V7 AR_V7->Nucleus Constitutive Translocation HSP90 HSP90 HSP90->AR_FL Stabilizes HSP90->AR_V7 Regulates mRNA Splicing Transcription Transcription Nucleus->Transcription Enzalutamide Enzalutamide Enzalutamide->AR_FL Antagonizes This compound This compound This compound->HSP90 Inhibits

Key Experimental Data Summary

The table below consolidates quantitative findings from preclinical and clinical studies.

Assay / Model This compound Finding Enzalutamide Finding Context & Notes
In Vitro AR-V7 Depletion (22Rv1 cells) Reduced AR-V7 protein levels [1] No direct effect on AR-V7 protein [4] This compound acts via mRNA splicing disruption [1]
Global Splicing Changes (RNA-seq) Altered splicing of 557+ genes, including AR [1] Information not available in search results Demonstrates broad impact on RNA processing beyond AR [1]
Clinical Trial (Phase I/II) Combined with abiraterone in CRPC: No objective or PSA responses; modest AR depletion in CTCs/tissue [2] Information not available in search results Highlights challenge of translating preclinical efficacy to clinical success [2]
Resistance Marker (AR-V7) Potential therapeutic strategy against AR-V7-driven resistance [1] Key driver of clinical resistance [4] [5] AR-V7 presence in CRPC is major cause of enzalutamide treatment failure [4] [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. Cell-Based Assays for HSP90 Inhibition (this compound) This protocol is synthesized from experiments detailed in [1].

  • Cell Lines: Use endogenous AR-V7-expressing prostate cancer cell lines (e.g., 22Rv1). Culture in recommended media with 10% FBS.
  • Drug Treatment: Treat cells with this compound at relevant concentrations (e.g., GI₅₀ values were determined for each line). Use DMSO as a vehicle control.
  • Protein Analysis:
    • Prepare whole-cell lysates using RIPA buffer with protease inhibitors.
    • For subcellular fractionation, use a commercial kit (e.g., NE-PER from Pierce) to isolate nuclear and cytoplasmic fractions.
    • Perform Western blotting with antibodies against AR-V7, AR-FL, and a loading control (e.g., Lamin B/C for nuclear fractions).
  • mRNA Analysis:
    • Extract total RNA using a kit (e.g., RNeasy Plus Mini Kit from Qiagen).
    • Reverse transcribe RNA to cDNA.
    • Perform quantitative RT-PCR (qRT-PCR) using TaqMan assays specific for AR-V7 and AR-FL to quantify transcript levels.

2. In Vivo Efficacy Study (Xenograft Model) While the search results for this compound detail a clinical trial [2], a standard protocol for evaluating HSP90 inhibitors in vivo, based on similar studies [3], is outlined below.

  • Animal Model: Use immunocompromised mice (e.g., NSG or nude mice).
  • Tumor Inoculation: Subcutaneously inject enzalutamide-resistant prostate cancer cells (e.g., 22Rv1 or patient-derived xenograft (PDX) cells) to establish tumors.
  • Drug Administration:
    • Randomize mice into control and treatment groups once tumors are palpable.
    • Administer this compound via intravenous injection (e.g., 120 mg/m² on Days 1 & 2 weekly, per clinical regimen [2]).
    • Administer enzalutamide orally via gavage as a positive control.
  • Endpoint Measurements:
    • Monitor tumor volume regularly using calipers.
    • At endpoint, harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm AR/AR-V7 depletion, immunohistochemistry for Ki-67).

Research Implications & Future Directions

The data suggests that this compound and enzalutamide are not direct substitutes but represent different strategic approaches.

  • This compound offers a broader, upstream attack by targeting the HSP90 chaperone machinery, making it a rational candidate for treating tumors with heterogeneous resistance mechanisms, particularly those involving AR-V7 [1].
  • However, the limited clinical efficacy of this compound combined with abiraterone in one trial [2] underscores the challenge of successfully exploiting this mechanism in patients. This highlights a critical area for further research into optimal drug combinations, patient stratification biomarkers, and dosing schedules.
  • A promising future direction lies in exploring HSP90 inhibition as part of a sequential or combination therapy to prevent or delay the emergence of AR-V7-driven resistance to enzalutamide.

References

Onalespib temozolomide combination synergistic index

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Index & Anti-Tumor Efficacy

Metric Experimental Model / Cell Line Result / Value Significance / Combination Index (CI)
Combination Index (CI) Glioma cell lines (unspecified) [1] CI = 0.11 - 0.7 [1] [2] Strong synergism (CI < 1 indicates synergy; lower value = stronger effect)
In Vitro Cell Viability Glioma cell lines & patient-derived glioma-initiating cells (GSCs) [1] Significant reduction vs. single agents [1] Enhanced anti-proliferative effect
In Vivo Survival (Zebrafish) Orthotopic zebrafish glioma model [1] Significant extension vs. single agent or control [1] Reduced tumor burden and prolonged survival
In Vivo Survival (Mouse) Patient-derived GSC xenograft in NOD/SCID mice [1] Significant improvement vs. vehicle or single agent [1] Potent activity in clinically relevant model

Experimental Methodology Overview

The key findings are primarily derived from a foundational 2017 study published in Clinical Cancer Research [1]. Here are the essential experimental details:

  • Cell Models: The study used established human glioma cell lines (LN229, A172, U251HF) and several patient-derived glioma-initiating cell (GSC) lines (e.g., GSC2, GSC20, GSC11), which are crucial for modeling tumor heterogeneity and therapy resistance [1].
  • Drug Sensitivity Assay: Cell viability was measured using the WST-1 assay after exposure to vehicle, onalespib alone, TMZ alone, or the combination for 24-96 hours [1].
  • Synergy Calculation: The Combination Index (CI) was calculated using Compusyn software, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [1].
  • In Vivo Validation: Efficacy was confirmed in two animal models:
    • Zebrafish xenograft model: Used for rapid, preliminary screening [1].
    • Mouse orthotopic xenograft model: Mice were implanted with aggressive, patient-derived GSCs to test the combination in a more clinically relevant setting [1].

Mechanism of Action & Rationale for Synergy

The synergistic effect arises from the complementary mechanisms of the two drugs, with this compound simultaneously disrupting multiple survival pathways that glioma cells depend on.

G This compound This compound HSP90 Inhibits HSP90 This compound->HSP90 ClientProteins Depletes Oncogenic Client Proteins HSP90->ClientProteins EGFR e.g., EGFR, EGFRvIII ClientProteins->EGFR AKT e.g., AKT ClientProteins->AKT SurvivalPathways Disruption of Downstream Pro-Survival Signaling EGFR->SurvivalPathways AKT->SurvivalPathways Apoptosis Apoptotic Cell Death SurvivalPathways->Apoptosis Weakens Cell Defenses Temozolomide Temozolomide DNADamage Induces DNA Damage (O6-methylguanine) Temozolomide->DNADamage MMR Futile MMR Cycles DNADamage->MMR MMR->Apoptosis Direct Trigger

The diagram above illustrates how this compound creates a "synthetic lethal" environment by weakening the cancer cell's defenses, making it exceptionally vulnerable to TMZ-induced DNA damage.

Key Research Implications

  • Overcoming Resistance: This combination is a promising strategy to counteract the heterogeneity and adaptive resistance of malignant gliomas by targeting multiple oncogenic pathways simultaneously rather than a single target [1] [3].
  • Blood-Brain Barrier Penetration: A critical advantage of this compound is its demonstrated ability to effectively cross the blood-brain barrier, a major hurdle for many CNS-targeted therapies [1] [3].
  • Therapeutic Potential: The data provides a strong rationale for the further clinical development of this combination against aggressive brain tumors like glioblastoma [1] [4].

References

Onalespib HSP90 inhibition potency measurement

Author: Smolecule Technical Support Team. Date: February 2026

Onalespib Potency and Key Experimental Data

The table below summarizes the key quantitative data and experimental findings for this compound (AT13387) from recent studies:

Aspect Measurement/Result Experimental Context
Direct Binding Potency Dissociation constant (Kd) = 0.71 nM [1] Measurement of binding affinity to the HSP90 N-terminal domain [1].
Blood-Brain Barrier (BBB) Penetration Effectively crosses the BBB to inhibit HSP90 in vivo [2]. Study in non-tumor bearing mice; supported by efficacy in intracranial glioma models [2].
Anti-proliferative Efficacy (IC50) ~100-200 nM (single agent, 72h treatment) [3]. Cell viability (XTT) assays in glioblastoma (GBM) cell lines [3].
Radiosensitization Effect Synergistic effect (Combination Index, CI < 0.9) with radiotherapy [4]. Clonogenic survival assays in HCT116 and A431 cells. Synergy most prominent in radiosensitive models [4].
Chemosensitization Effect Synergistic effect with Temozolomide (TMZ) in glioma models [2]. In vitro combo studies (WST-1/colony forming) & in vivo xenograft models showing survival extension [2].
Key Client Protein Modulation Depletion of EGFR, EGFRvIII, p-AKT, AKT [2]. Immunoblotting analysis in glioma cell lines and patient-derived glioma-initiating cells (GSCs) [2].
Functional Phenotypic Effects Significant reduction in cell migration and angiogenesis [2]. In vitro wound healing (migration) and tube formation (angiogenesis) assays [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the cited experiments.

  • Cell Viability and Anti-proliferative Assays (XTT/WST-1): Cells (e.g., glioblastoma lines U343 MG, U87 MG) are seeded in 96-well plates and treated with a dose range of this compound (e.g., 0-100 nM) for 24-48 hours. For combination studies, cells are irradiated (1-6 Gy) 24 hours after drug incubation. Cell viability is measured 72 hours post-treatment using a commercial XTT or WST-1 kit according to the manufacturer's protocol, and absorbance is read with a plate reader [3] [2].

  • Clonogenic Survival Assay: Cells are treated with this compound or vehicle for 24 hours. Afterwards, they are trypsinized, counted, and seeded at low density (e.g., 100-1000 cells/well) in triplicate. Cells are then irradiated (0-6 Gy) and left to form colonies for 7-14 days. Colonies are fixed, stained with crystal violet, and counted manually or with an automated colony counter. The Combination Index (CI) is calculated using software like Compusyn to determine synergy (CI < 1), additivity (CI ≈ 1), or antagonism (CI > 1) [2] [4].

  • Immunoblotting for Client Protein Degradation: Cells are lysed after treatment with this compound. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE gel electrophoresis and transferred to a membrane. The membrane is blocked and then probed with primary antibodies against HSP90 client proteins (e.g., EGFR, AKT, ERK) and loading controls (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using chemiluminescence detection [2].

  • In Vitro Migration (Wound Healing) Assay: Cells are seeded in multi-well plates and grown to confluence. A sterile pipette tip is used to create a scratch ("wound"). The cells are then treated with this compound and/or radiation. Images of the scratch are taken at regular intervals (e.g., 0, 24, 48 hours) using a microscope. The migration distance is quantified by measuring the change in scratch width using image analysis software like ImageJ [2] [4].

Mechanism of Action and Experimental Workflow

To help visualize the drug's mechanism and a typical experimental pipeline, I have created the following diagrams using DOT language.

G This compound This compound HSP90 HSP90 This compound->HSP90  Inhibits ATPase Activity ClientProteins Oncogenic Client Proteins (EGFR, AKT, etc.) HSP90->ClientProteins  Fails to Stabilize Degradation Ubiquitination & Proteasomal Degradation ClientProteins->Degradation  Destabilized Effects Anti-tumor Effects (Reduced Viability, Increased Apoptosis, Inhibited Migration & Angiogenesis) Degradation->Effects  Leads to

Diagram Title: this compound's Mechanism of HSP90 Inhibition

G CellCulture Cell Culture Setup (Glioma cell lines & patient-derived GSCs) Treatment Treatment Application (this compound ± Radiation/TMZ) CellCulture->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Viability Assays (XTT/WST-1) Analysis->Viability Clonogenic Clonogenic Survival Analysis->Clonogenic WesternBlot Protein Analysis (Western Blot) Analysis->WesternBlot Migration Functional Assays (Migration/Angiogenesis) Analysis->Migration

Diagram Title: In Vitro Experimental Workflow for this compound

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.23654186 Da

Monoisotopic Mass

409.23654186 Da

Heavy Atom Count

30

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q7Y33N57ZZ

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Pharmacology

Onalespib is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. Onalespib selectively binds to Hsp90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. Hsp90, a chaperone protein upregulated in a variety of tumor cells, regulates the folding, stability and degradation of many oncogenic signaling proteins.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Chaperone and folding catalyst
HSP90 [HSA:3320 3326 7184] [KO:K04079 K09487]

Other CAS

912999-49-6

Wikipedia

Onalespib

Dates

Last modified: 08-15-2023
1: Courtin A, Smyth T, Hearn K, Saini HK, Thompson NT, Lyons JF, Wallis NG. Emergence of resistance to tyrosine kinase inhibitors in non-small-cell lung cancer can be delayed by an upfront combination with the HSP90 inhibitor onalespib. Br J Cancer. 2016 Sep 27. doi: 10.1038/bjc.2016.294. [Epub ahead of print] PubMed PMID: 27673365.
2: Ferraldeschi R, Welti J, Powers MV, Yuan W, Smyth T, Seed G, Riisnaes R, Hedayat S, Wang H, Crespo M, Nava Rodrigues D, Figueiredo I, Miranda S, Carreira S, Lyons JF, Sharp S, Plymate SR, Attard G, Wallis N, Workman P, de Bono JS. Second-Generation HSP90 Inhibitor Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells. Cancer Res. 2016 May 1;76(9):2731-42. doi: 10.1158/0008-5472.CAN-15-2186. PubMed PMID: 27197266; PubMed Central PMCID: PMC4874658.
3: Wagner AJ, Agulnik M, Heinrich MC, Mahadevan D, Riedel RF, von Mehren M, Trent J, Demetri GD, Corless CL, Yule M, Lyons JF, Oganesian A, Keer H. Dose-escalation study of a second-generation non-ansamycin HSP90 inhibitor, onalespib (AT13387), in combination with imatinib in patients with metastatic gastrointestinal stromal tumour. Eur J Cancer. 2016 Jul;61:94-101. doi: 10.1016/j.ejca.2016.03.076. Epub 2016 May 5. PubMed PMID: 27156227.
4: Spiegelberg D, Dascalu A, Mortensen AC, Abramenkovs A, Kuku G, Nestor M, Stenerlöw B. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Oncotarget. 2015 Nov 3;6(34):35652-66. doi: 10.18632/oncotarget.5363. PubMed PMID: 26452257; PubMed Central PMCID: PMC4742132.
5: O'Neill S, Humphries D, Tse G, Marson LP, Dhaliwal K, Hughes J, Ross JA, Wigmore SJ, Harrison EM. Heat shock protein 90 inhibition abrogates TLR4-mediated NF-κB activity and reduces renal ischemia-reperfusion injury. Sci Rep. 2015 Aug 7;5:12958. doi: 10.1038/srep12958. PubMed PMID: 26248657; PubMed Central PMCID: PMC4528191.
6: Do K, Speranza G, Chang LC, Polley EC, Bishop R, Zhu W, Trepel JB, Lee S, Lee MJ, Kinders RJ, Phillips L, Collins J, Lyons J, Jeong W, Antony R, Chen AP, Neckers L, Doroshow JH, Kummar S. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Invest New Drugs. 2015 Aug;33(4):921-30. doi: 10.1007/s10637-015-0255-1. Epub 2015 Jun 18. PubMed PMID: 26082332.
7: Smyth T, Paraiso KH, Hearn K, Rodriguez-Lopez AM, Munck JM, Haarberg HE, Sondak VK, Thompson NT, Azab M, Lyons JF, Smalley KS, Wallis NG. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. Mol Cancer Ther. 2014 Dec;13(12):2793-804. doi: 10.1158/1535-7163.MCT-14-0452. Epub 2014 Oct 27. PubMed PMID: 25349308; PubMed Central PMCID: PMC4263034.
8: Shapiro GI, Kwak E, Dezube BJ, Yule M, Ayrton J, Lyons J, Mahadevan D. First-in-human phase I dose escalation study of a second-generation non-ansamycin HSP90 inhibitor, AT13387, in patients with advanced solid tumors. Clin Cancer Res. 2015 Jan 1;21(1):87-97. doi: 10.1158/1078-0432.CCR-14-0979. Epub 2014 Oct 21. PubMed PMID: 25336693.
9: Pillai RN, Ramalingam SS. Heat shock protein 90 inhibitors in non-small-cell lung cancer. Curr Opin Oncol. 2014 Mar;26(2):159-64. doi: 10.1097/CCO.0000000000000047. Review. PubMed PMID: 24463348.
10: Chan KC, Ting CM, Chan PS, Lo MC, Lo KW, Curry JE, Smyth T, Lee AW, Ng WT, Tsao GS, Wong RN, Lung ML, Mak NK. A novel Hsp90 inhibitor AT13387 induces senescence in EBV-positive nasopharyngeal carcinoma cells and suppresses tumor formation. Mol Cancer. 2013 Oct 24;12(1):128. doi: 10.1186/1476-4598-12-128. PubMed PMID: 24156782; PubMed Central PMCID: PMC3834878.
11: Patel BH, Barrett AG. Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. J Org Chem. 2012 Dec 21;77(24):11296-301. doi: 10.1021/jo302406w. Epub 2012 Dec 6. PubMed PMID: 23186098.
12: Ahsan A, Ramanand SG, Whitehead C, Hiniker SM, Rehemtulla A, Pratt WB, Jolly S, Gouveia C, Truong K, Van Waes C, Ray D, Lawrence TS, Nyati MK. Wild-type EGFR is stabilized by direct interaction with HSP90 in cancer cells and tumors. Neoplasia. 2012 Aug;14(8):670-7. PubMed PMID: 22952420; PubMed Central PMCID: PMC3431175.
13: Smyth T, Van Looy T, Curry JE, Rodriguez-Lopez AM, Wozniak A, Zhu M, Donsky R, Morgan JG, Mayeda M, Fletcher JA, Schöffski P, Lyons J, Thompson NT, Wallis NG. The HSP90 inhibitor, AT13387, is effective against imatinib-sensitive and -resistant gastrointestinal stromal tumor models. Mol Cancer Ther. 2012 Aug;11(8):1799-808. doi: 10.1158/1535-7163.MCT-11-1046. Epub 2012 Jun 19. PubMed PMID: 22714264; PubMed Central PMCID: PMC3992119.
14: Graham B, Curry J, Smyth T, Fazal L, Feltell R, Harada I, Coyle J, Williams B, Reule M, Angove H, Cross DM, Lyons J, Wallis NG, Thompson NT. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Sci. 2012 Mar;103(3):522-7. doi: 10.1111/j.1349-7006.2011.02191.x. Epub 2012 Feb 9. PubMed PMID: 22181674.
15: Liu J, Wang F, Ma Z, Wang X, Wang Y. Structural determination of three different series of compounds as Hsp90 inhibitors using 3D-QSAR modeling, molecular docking and molecular dynamics methods. Int J Mol Sci. 2011 Jan 30;12(2):946-70. doi: 10.3390/ijms12020946. PubMed PMID: 21541036; PubMed Central PMCID: PMC3083683.
16: Kang MH, Reynolds CP, Houghton PJ, Alexander D, Morton CL, Kolb EA, Gorlick R, Keir ST, Carol H, Lock R, Maris JM, Wozniak A, Smith MA. Initial testing (Stage 1) of AT13387, an HSP90 inhibitor, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Jul 15;59(1):185-8. doi: 10.1002/pbc.23154. Epub 2011 Apr 29. PubMed PMID: 21538821; PubMed Central PMCID: PMC3154460.
17: Woodhead AJ, Angove H, Carr MG, Chessari G, Congreve M, Coyle JE, Cosme J, Graham B, Day PJ, Downham R, Fazal L, Feltell R, Figueroa E, Frederickson M, Lewis J, McMenamin R, Murray CW, O'Brien MA, Parra L, Patel S, Phillips T, Rees DC, Rich S, Smith DM, Trewartha G, Vinkovic M, Williams B, Woolford AJ. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydrois oindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. J Med Chem. 2010 Aug 26;53(16):5956-69. doi: 10.1021/jm100060b. PubMed PMID: 20662534.

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